Cinnamic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Record name | cinnamic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022489 | |
| Record name | E-Cinnamic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |
| Record name | Cinnamic acid | |
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| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Cinnamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
298.00 to 300.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
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Solubility |
0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Cinnamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
140-10-3, 621-82-9 | |
| Record name | trans-Cinnamic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Cinnamic acid | |
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| Record name | CINNAMIC ACID | |
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| Record name | CINNAMIC ACID | |
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| Record name | E-Cinnamic acid | |
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| Record name | Cinnamic acid | |
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| Record name | CINNAMIC ACID | |
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| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Cornerstone of Phenylpropanoid Synthesis: A Technical Guide to Cinnamic Acid Biosynthesis from Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid is a pivotal intermediate in the biosynthesis of a vast array of natural products, including lignans, flavonoids, stilbenes, and coumarins.[1][2] These compounds are integral to plant development, defense mechanisms, and possess significant pharmacological properties. The primary route for this compound biosynthesis is through the deamination of the aromatic amino acid L-phenylalanine. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL), which marks the entry point into the phenylpropanoid pathway.[1] Understanding the intricacies of this biosynthetic pathway, the kinetics of its core enzyme, and the methodologies to study it are fundamental for researchers in natural product chemistry, plant biology, and drug discovery. This technical guide provides an in-depth overview of the biosynthesis of this compound from phenylalanine, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways.
The Core Biosynthetic Pathway: Phenylalanine to this compound
The conversion of L-phenylalanine to trans-cinnamic acid is a non-oxidative deamination reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24).[3] This enzyme is a key regulatory point in the phenylpropanoid pathway and is found in a wide range of plants, fungi, and some bacteria.[3] The reaction involves the elimination of an amino group from L-phenylalanine to form a double bond, yielding trans-cinnamic acid and ammonia.
Catalytic Mechanism of Phenylalanine Ammonia-Lyase (PAL)
The catalytic mechanism of PAL is complex and involves a unique prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme's active site. The reaction proceeds through an electrophilic attack of the MIO group on the aromatic ring of L-phenylalanine, facilitating the elimination of the amino group.
Quantitative Analysis of Phenylalanine Ammonia-Lyase (PAL)
The kinetic properties of PAL can vary significantly depending on the source organism and the specific isoenzyme. Understanding these parameters is crucial for applications in metabolic engineering and biocatalysis.
| Organism | Isoenzyme | Substrate | K_m (mM) | V_max (µmol/h/mg) | Optimal pH | Optimal Temperature (°C) |
| Trichosporon cutaneum | - | L-Phenylalanine | 5.0 ± 1.1 | - | 8.0-8.5 | 32 |
| Musa cavendishii (Banana) | - | L-Phenylalanine | 1.45 | 0.15 | 8.8 | 30 |
| Musa cavendishii (Banana) | - | L-Tyrosine | 0.618 | 0.101 | 8.8 | 30 |
| Cyathobasis fruticulosa | - | L-Phenylalanine | - | 64.9 ± 0.1 (U/mg) | 8.8 | 37 |
| Picea asperata | PaPAL | L-Phenylalanine | - | - | 8.6 | 60 |
| Lactobacillus paracasei | LpAAL | L-Phenylalanine | 4.4 | - | 8.0 | 40 |
| Lactobacillus paracasei | LpAAL | L-Tyrosine | 1.2 | - | 8.0 | 40 |
Note: Enzyme activity units (U) can vary in their definition between studies. The data presented here is for comparative purposes.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels to control the flux of carbon into the phenylpropanoid pathway in response to developmental and environmental cues.
Transcriptional Regulation
The expression of PAL genes is regulated by a complex network of transcription factors. Families of transcription factors such as MYB, AP2/ERF, NAC, and TCP have been implicated in the control of PAL gene expression. These transcription factors bind to specific cis-acting regulatory elements in the promoter regions of PAL genes, thereby activating or repressing their transcription in response to signals like light, wounding, and pathogen attack.
Post-Translational Modification
Post-translational modifications of the PAL enzyme itself can also modulate its activity. One of the most critical post-translational modifications is the autocatalytic formation of the MIO prosthetic group from a conserved tripeptide motif. This modification is essential for the enzyme's catalytic function.
Feedback Inhibition
The activity of PAL is subject to feedback inhibition by its product, trans-cinnamic acid, and other downstream products of the phenylpropanoid pathway. This mechanism allows the cell to fine-tune the rate of this compound synthesis based on the accumulation of its products. This compound and its derivatives can act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site and reducing its catalytic efficiency.
Regulatory network of Phenylalanine Ammonia-Lyase (PAL) activity.
Alternative Biosynthetic Pathway
While the PAL-catalyzed deamination of L-phenylalanine is the primary route for this compound biosynthesis, an alternative pathway has been identified in some plants, such as tea (Camellia sinensis). This pathway proceeds through phenylpyruvic acid (PPA) and phenyllactic acid (PAA) as intermediates. This alternative route involves the following steps:
-
Transamination: L-phenylalanine is converted to phenylpyruvic acid.
-
Reduction: Phenylpyruvic acid is reduced to phenyllactic acid by phenylpyruvic acid reductases (PPARs).
-
Dehydration: Phenyllactic acid is then dehydrated to form trans-cinnamic acid by a phenyllactate dehydratase.
Primary and alternative pathways for this compound biosynthesis.
Experimental Protocols
Heterologous Expression and Purification of Phenylalanine Ammonia-Lyase (PAL)
This protocol describes a general workflow for the expression and purification of recombinant PAL, which is often necessary for detailed kinetic and structural studies.
Workflow for heterologous expression and purification of PAL.
Methodology:
-
Gene Cloning: The open reading frame of the PAL gene is amplified by PCR and cloned into a suitable expression vector, such as pCold-TF, often with a polyhistidine-tag for affinity purification.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Induction: The bacterial culture is grown to an optimal density (OD600 of 0.4-0.6) and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16°C) to enhance protein solubility.
-
Cell Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption can be achieved by sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation and the supernatant containing the soluble PAL protein is subjected to purification. Affinity chromatography (e.g., Ni-NTA) is commonly used as a first step for His-tagged proteins. Further purification can be achieved by ion-exchange or size-exclusion chromatography.
-
Verification: The purity and molecular weight of the purified PAL are assessed by SDS-PAGE.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)
This assay measures the rate of formation of trans-cinnamic acid, which has a characteristic absorbance maximum at approximately 290 nm.
Materials:
-
0.1 M Sodium borate buffer or Tris-HCl buffer (pH 8.0-8.8)
-
3 mM L-phenylalanine solution
-
1 M HCl (for stopping the reaction in endpoint assays)
-
Enzyme extract or purified PAL solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer and L-phenylalanine solution.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme extract or purified PAL solution to the reaction mixture.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 290 nm over time (for a kinetic assay) or after a fixed incubation period (for an endpoint assay). A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel.
-
Calculation of Activity: The rate of the reaction is calculated from the change in absorbance using the molar extinction coefficient of trans-cinnamic acid. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for the quantification of this compound in biological samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid). The exact ratio can be optimized.
-
This compound standard
-
Sample extract
Procedure:
-
Sample Preparation: Extract this compound from the biological matrix using a suitable solvent (e.g., ethyl acetate after acidification). The extract is then dried and reconstituted in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the C18 column. Elute the compounds with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluent at a wavelength where this compound has a strong absorbance, typically around 270-292 nm.
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known concentration of a this compound standard. A calibration curve should be generated using a series of standard solutions to ensure accurate quantification.
Conclusion
The biosynthesis of this compound from phenylalanine is a fundamental process in the plant kingdom and a subject of intense research due to the diverse biological activities of its downstream products. A thorough understanding of the enzymatic, regulatory, and alternative pathways involved is essential for leveraging this knowledge in fields ranging from agriculture to pharmacology. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate and manipulate this crucial biosynthetic pathway. Further exploration into the structure-function relationships of PAL and the intricate regulatory networks controlling its expression will undoubtedly unveil new opportunities for the targeted production of valuable phenylpropanoids.
References
A Comprehensive Technical Guide to the Natural Sources of Trans-Cinnamic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-cinnamic acid, a phenolic compound ubiquitously found in the plant kingdom, is a pivotal precursor in the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes.[1] Its multifaceted biological activities, encompassing antioxidant, anti-inflammatory, and antimicrobial properties, have made it a compound of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive resource on the natural plant sources of trans-cinnamic acid, detailing quantitative data, experimental methodologies for its extraction and analysis, and an illustrative overview of its biosynthetic pathways.
Quantitative Analysis of Trans-Cinnamic Acid in Plant Sources
The concentration of trans-cinnamic acid varies considerably among different plant species and even between different parts of the same plant. The following tables summarize the quantitative data available in the scientific literature.
Table 1: Concentration of Trans-Cinnamic Acid in Cinnamomum Species
| Plant Species | Plant Part | Concentration (mg/g of extract) | Reference |
| Cinnamomum loureirii | Bark | 16.97 | [2][3] |
| Cinnamomum loureirii | Leaf | 2.50 | [2][3] |
| Cinnamomum camphora | Bark | 0.31 | |
| Cinnamomum camphora | Leaf | 0.26 | |
| Cinnamomum camphora | Heartwood | 0.69 | |
| Cinnamomum japonicum | Bark | 0.23 | |
| Cinnamomum japonicum | Leaf | 0.10 | |
| Cinnamomum japonicum | Heartwood | 0.10 |
Table 2: Concentration of Trans-Cinnamic Acid in Commercial Cinnamon Powders
| Product | Concentration (mg/g of extract) | Reference |
| Cinnamon Powder A | 47.60 | |
| Cinnamon Powder B | 37.76 | |
| Cinnamon Powder C | 22.87 |
Table 3: Concentration of Trans-Cinnamic Acid in Various Fruits and Vegetables
| Plant Source | Concentration (mg/100g FW) | Reference |
| Lingonberry, raw | 4.12 | |
| Olive [Green], raw | 14.33 | |
| Olive [Black], raw | 0.77 | |
| Strawberry, raw | 0.22 | |
| American cranberry | 0.16 | |
| Redcurrant, raw | 0.10 | |
| Orange [Blood], pure juice | 0.02 (mg/100ml) | |
| Olive, oil, extra virgin | 0.02 |
Table 4: Concentration of Trans-Cinnamic Acid in Other Plant Sources
| Plant Source | Plant Part | Concentration | Reference | |---|---|---| | Storax Balsam (Liquidambar orientalis) | Gum | 7.03% (free), 25.26% (hydrolytic) | | | Propolis | | 1% - 1.5% | |
Experimental Protocols
Accurate quantification and isolation of trans-cinnamic acid from plant matrices necessitate robust and validated experimental protocols. This section details methodologies for extraction and High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 1: Extraction of Trans-Cinnamic Acid from Cinnamomum spp.
This protocol is adapted from the methodology used for the analysis of Cinnamomum species.
1. Sample Preparation:
-
Air-dry the plant material (bark, leaves, or heartwood) and grind it into a fine powder.
2. Methanol Extraction:
-
Weigh 10 g of the powdered plant material.
-
Add 200 mL of methanol (MeOH) to the powder.
-
Perform extraction under reflux.
-
Evaporate the solvent in vacuo to obtain the crude extract.
3. Sample Solution Preparation for HPLC:
-
Dissolve a known amount of the dried extract in 1 mL of MeOH.
-
Filter the solution through a 0.45-μm syringe filter prior to HPLC injection.
Protocol 2: Extraction and Isolation of Trans-Cinnamic Acid from Scrophularia buergeriana Roots
This protocol describes a multi-step extraction and purification process.
1. Initial Extraction:
-
Homogenize 10 kg of ground-dried roots in 30 L of ethanol at room temperature.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain a crude ethanolic extract.
2. Liquid-Liquid Extraction:
-
Suspend the crude extract in water.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the ethyl acetate to yield an ethyl acetate extract.
3. Chromatographic Purification:
-
Subject the ethyl acetate extract to column chromatography on silica gel using a gradient elution with n-hexane-acetone.
-
Further purify the relevant fractions by recrystallization and column chromatography on RP-18 silica gel with an acetone-isopropanol-MeOH-H₂O solvent system to obtain pure trans-cinnamic acid.
Protocol 3: HPLC Quantification of Trans-Cinnamic Acid
This protocol is a general method applicable to various plant extracts.
1. HPLC System and Column:
-
An HPLC system equipped with a UV or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A gradient of water (A) and methanol (B) is commonly used. A typical gradient is from 20% to 100% B over 30 minutes.
-
Alternatively, a gradient of 0.1% phosphoric acid solution (A) and acetonitrile (B) can be used, for example, a linear gradient from 0% to 90% B in 60 minutes.
3. Detection:
-
Set the UV detector to a wavelength of 272 nm or 280 nm.
4. Quantification:
-
Prepare a calibration curve using standard solutions of trans-cinnamic acid of known concentrations.
-
Inject the filtered sample extract and determine the peak area corresponding to trans-cinnamic acid.
-
Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Biosynthesis of Trans-Cinnamic Acid in Plants
The primary route for the biosynthesis of trans-cinnamic acid in plants is the phenylpropanoid pathway. However, an alternative pathway has also been elucidated.
Primary Biosynthetic Pathway
The key enzymatic step is the deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL), to produce trans-cinnamic acid. This is a crucial control point that links primary and secondary metabolism in plants.
Alternative Biosynthetic Pathway
An alternative pathway for the formation of trans-cinnamic acid has been discovered in tea (Camellia sinensis) and other plants. This pathway proceeds from L-phenylalanine via phenylpyruvic acid (PPA) and phenyllactic acid (PAA).
Visualizations
Biosynthetic Pathways of Trans-Cinnamic Acid
Caption: Biosynthetic routes to trans-cinnamic acid in plants.
General Experimental Workflow for Analysis
Caption: A typical workflow for the analysis of trans-cinnamic acid.
Conclusion
This technical guide provides a consolidated resource for the identification, quantification, and isolation of trans-cinnamic acid from natural plant sources. The presented data highlights that while Cinnamomum species are a rich source, various other plants, including certain fruits and balsams, also contain significant amounts of this valuable compound. The detailed experimental protocols offer a practical foundation for researchers to develop and adapt methods for their specific needs. Furthermore, the elucidation of the biosynthetic pathways provides a deeper understanding of the metabolic context of trans-cinnamic acid in plants, which is crucial for metabolic engineering and drug discovery efforts.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, an unsaturated carboxylic acid with the chemical formula C₉H₈O₂, is a naturally occurring organic compound found in various plants, including the cinnamon tree. It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties. These differences significantly influence their biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound isomers, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Physical and Chemical Properties
The physical and chemical properties of cis- and trans-cinnamic acid are summarized in the tables below for easy comparison. The trans isomer is generally more stable and thus more common.[1] The cis isomer can exist in several crystalline forms, known as allotropes (allothis compound and isocinnamic acids), leading to variations in its reported melting point.[2]
Table 1: Physical Properties of this compound Isomers
| Property | trans-Cinnamic Acid | cis-Cinnamic Acid |
| Molecular Weight ( g/mol ) | 148.16 | 148.16[3] |
| Appearance | White monoclinic crystals[1][4] | Colorless to white prismatic crystals |
| Melting Point (°C) | 133 | 42, 58, or 68 (polymorphs) |
| Boiling Point (°C) | 300 | 265 (decomposes) |
| Solubility in Water (g/L at 25°C) | ~0.5 | 8.45 |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, ether, acetone, benzene, chloroform | Soluble in ethanol, ether, ethyl acetate |
| Density (g/cm³) | 1.2475 | 1.284 (at 4°C for the 42°C melting point polymorph) |
Table 2: Chemical and Spectroscopic Properties of this compound Isomers
| Property | trans-Cinnamic Acid | cis-Cinnamic Acid |
| pKa (at 25°C) | 4.44 | 4.34 |
| UV-Vis λmax (nm) | 270-274 | 262-270 |
| ¹H NMR (Olefinic Protons, ppm) | Doublet, J ≈ 15.9 Hz | Doublet, J ≈ 12.9 Hz |
| Stability | More stable | Less stable, can isomerize to the trans form |
Mandatory Visualization
Signaling Pathway: this compound Inhibition of the PI3K/Akt Pathway
This compound and its derivatives have been shown to exert anti-cancer effects by modulating various signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell proliferation and survival. The following diagram illustrates the inhibitory effect of this compound on this pathway.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow: Determination of Physical and Chemical Properties
The following diagram outlines a typical experimental workflow for characterizing the physical and chemical properties of an organic compound like a this compound isomer.
Caption: Workflow for characterizing this compound isomer properties.
Logical Relationship: Comparison of cis and trans Isomers
This diagram illustrates the logical relationship between the structures of cis and trans isomers and their resulting properties.
Caption: Structural and property differences between cis and trans isomers.
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature range over which the solid this compound isomer transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound isomer is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Determination of Solubility
Objective: To qualitatively and quantitatively determine the solubility of this compound isomers in water and various organic solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities will be used, including water, ethanol, and hexane.
-
Qualitative Assessment:
-
Approximately 25 mg of the this compound isomer is added to 0.75 mL of the solvent in a test tube.
-
The mixture is vigorously shaken for 30 seconds and then allowed to stand for another 30 seconds.
-
The sample is observed for complete dissolution (soluble), partial dissolution (partially soluble), or no dissolution (insoluble).
-
-
Quantitative Assessment (Shake-Flask Method):
-
An excess amount of the this compound isomer is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of the this compound isomers.
Methodology (Potentiometric Titration):
-
Solution Preparation: A standard solution of the this compound isomer is prepared in a suitable solvent, typically a water-ethanol mixture to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is also prepared.
-
Titration Setup: A pH meter with a calibrated electrode is immersed in the this compound solution. The standardized base solution is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the base.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.
Alternative Methodology (UV-Vis Spectrophotometry):
-
Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the this compound isomer is also prepared.
-
Spectral Measurement: The UV-Vis spectrum of the this compound isomer is recorded in each buffer solution.
-
Data Analysis: The absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) is plotted against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.
Conclusion
The distinct physical and chemical properties of cis- and trans-cinnamic acid, largely dictated by their geometric isomerism, have profound implications for their biological activity and potential as therapeutic agents. A thorough understanding and accurate determination of these properties are fundamental for researchers and drug development professionals. The methodologies and data presented in this guide serve as a valuable resource for the continued exploration and application of these versatile natural compounds.
References
- 1. Uncovering the Biological Applications of this compound Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 2. Recent advances in synthetic approaches for bioactive this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility of Cinnamic Acid in Organic and Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of cinnamic acid in a wide array of organic and aqueous solvents. Understanding the solubility of this compound, a versatile organic compound with applications in the pharmaceutical, flavor, and fragrance industries, is critical for its effective use in various scientific and industrial processes, including drug formulation, purification, and extraction. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Core Data Presentation: Quantitative Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following tables summarize the quantitative solubility of trans-cinnamic acid in various aqueous and organic solvents at different temperatures. This data is essential for designing crystallization processes, selecting appropriate solvents for chemical reactions, and formulating products.
Table 1: Solubility of trans-Cinnamic Acid in Various Solvents at 298.2 K (25.05 °C) and 313.2 K (40.05 °C) [1]
| Solvent | Solubility at 298.2 K ( g/100g solvent) | Solubility at 313.2 K ( g/100g solvent) |
| Water | 0.042 ± 0.001 | 0.083 ± 0.001 |
| Methanol | 32.94 ± 0.27 | 45.70 ± 0.07 |
| Ethanol | 25.86 ± 0.85 | 36.47 ± 0.08 |
| 1-Propanol | 19.29 ± 0.68 | 28.47 ± 0.53 |
| 2-Propanol | 16.79 ± 0.55 | 29.18 ± 0.62 |
| 2-Butanone | 22.46 ± 0.15 | 31.93 ± 1.00 |
| Ethyl Acetate | 13.05 ± 0.24 | 19.86 ± 0.27 |
| Acetonitrile | 6.26 ± 0.01 | 11.42 ± 0.03 |
Table 2: Solubility of trans-Cinnamic Acid in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 20 | 0.4[2] |
| 25 | 0.5[3] |
| 98 | 0.588 |
It is important to note that the solubility of this compound in water is relatively low but increases with temperature.[3] In basic solutions (pH > pKa of ~4.44), the carboxylic acid group deprotonates, forming the more soluble cinnamate anion, thus increasing its aqueous solubility.[3] this compound is freely soluble in many organic solvents like ethanol, acetone, ether, and benzene.
Experimental Protocols
The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following protocols outline the methodologies used to obtain the quantitative data presented above.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.
1. Preparation of Saturated Solution:
-
An excess amount of trans-cinnamic acid is added to a known volume of the selected solvent in a sealed container (e.g., a conical flask or a vial with a screw cap).
-
The container is then placed in a constant-temperature water bath or incubator and agitated (e.g., using an orbital shaker) for a prolonged period (typically 18-24 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.
2. Separation of Undissolved Solute:
-
After the equilibration period, the agitation is stopped, and the suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.
-
A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred.
3. Quantification of Dissolved Solute:
-
The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method, such as gravimetry or UV/Vis spectrophotometry.
Analytical Techniques for Concentration Determination
1. Gravimetric Method:
The gravimetric method is a straightforward technique for determining the concentration of a non-volatile solute.
-
A precisely measured volume or weight of the saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
The solvent is evaporated from the solution, typically by heating in an oven at a temperature below the decomposition point of the solute. For this compound, which can be thermally unstable, careful temperature control is necessary.
-
The container with the dried solute is then cooled in a desiccator and weighed.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.
-
The solubility is then calculated as the mass of the solute per unit mass or volume of the solvent.
2. UV/Vis Spectrophotometry:
UV/Vis spectrophotometry is a sensitive method for quantifying compounds that absorb ultraviolet or visible light. This compound has a strong UV absorbance, making this a suitable analytical technique.
-
Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound (around 273 nm in methanol). A calibration curve is then constructed by plotting absorbance versus concentration.
-
Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at the same λmax.
-
The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.
Mandatory Visualization
The following diagram illustrates the logical workflow of the experimental procedure for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze cinnamic acid, a key intermediate in the biosynthesis of numerous natural products and a valuable compound in the pharmaceutical and fragrance industries. The following sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols and workflow diagrams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of trans-cinnamic acid is characterized by distinct signals for the vinyl, aromatic, and carboxylic acid protons. The large coupling constant (J) between the vinyl protons is indicative of their trans configuration.
Table 1: ¹H NMR Chemical Shifts for trans-Cinnamic Acid
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Hα (vinyl) | 6.40 - 6.53 | Doublet | ~16.0 |
| Hβ (vinyl) | 7.59 - 7.82 | Doublet | ~16.0 |
| Aromatic Protons | 7.30 - 7.69 | Multiplet | - |
| Carboxylic Acid Proton | 10.94 - 12.42 | Broad Singlet | - |
Note: Chemical shifts can vary slightly depending on the solvent used.[1][2]
The ¹³C NMR spectrum provides information on all the carbon atoms in the this compound molecule.
Table 2: ¹³C NMR Chemical Shifts for trans-Cinnamic Acid
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Cα (vinyl) | 117.4 - 119.2 |
| Cβ (vinyl) | 143.9 - 147.1 |
| Aromatic C-H (ortho, meta, para) | 128.2 - 130.77 |
| Aromatic C (ipso) | 133.8 - 134.32 |
| Carbonyl (C=O) | 167.6 - 172.7 |
Note: Chemical shifts are typically reported relative to the solvent signal.[1][3][4]
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, alkene, and aromatic functional groups.
Table 3: Characteristic IR Absorption Bands for trans-Cinnamic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 - 2300 (broad) | O-H stretch | Carboxylic Acid |
| ~1680 | C=O stretch | Carboxylic Acid |
| ~1630 | C=C stretch | Alkene |
| ~1580, ~1500 | C=C stretch | Aromatic Ring |
| ~1421 | C=C stretch | Aromatic Ring |
| ~1229 | C-O stretch | Carboxylic Acid |
| ~960 | C-H bend (trans) | Alkene |
Note: The broad O-H stretching is due to hydrogen bonding.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
-
Pellet Formation: Apply pressure to the press to form a thin, transparent KBr pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like this compound.
The UV-Vis spectrum of this compound is characterized by strong absorption bands corresponding to π → π* transitions in the conjugated system. The position of the absorption maximum (λmax) can be influenced by the solvent and the stereochemistry of the double bond.
Table 4: UV-Vis Absorption Maxima for this compound
| Isomer | λmax (nm) | Solvent |
| trans-Cinnamic Acid | ~270 - 274 | Methanol or Ethanol |
| cis-Cinnamic Acid | ~262 - 270 | Methanol or Ethanol |
Note: The trans isomer generally absorbs at a slightly longer wavelength than the cis isomer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.2 and 0.8).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Replace the blank cuvette with a cuvette containing the this compound solution.
-
Scan the absorbance of the sample over a specified wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions.
-
References
Crystal Structures of cis- and trans-Cinnamic Acid: A Comprehensive Technical Guide
An In-depth Examination of the Polymorphic Landscapes of Cinnamic Acid Isomers for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of the crystal structures of cis- and trans-cinnamic acid, two isomers that exhibit distinct polymorphic behaviors. Understanding the solid-state structures of these compounds is crucial for applications in pharmaceuticals, materials science, and organic chemistry, as polymorphism directly influences physical properties such as solubility, stability, and bioavailability. This document summarizes key crystallographic data, outlines detailed experimental protocols for crystal structure determination, and presents a visual representation of the isomeric and polymorphic relationships.
Introduction to the Polymorphism of this compound
This compound, an organic compound with the formula C₆H₅CH=CHCOOH, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. The trans-isomer is the more stable and common form. Both isomers are known to exhibit polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline forms are known as polymorphs and can display significantly different physicochemical properties.
The stable form of trans-cinnamic acid is denoted as the α-polymorph. A metastable β-polymorph is also well-documented, and a third, less stable γ-form has been reported but is poorly defined.[1] cis-Cinnamic acid also presents at least two polymorphic forms, which are distinguishable by their melting points. The study of these polymorphs is critical for controlling the solid-state properties of this compound and its derivatives in various applications.
Crystallographic Data of this compound Polymorphs
The following tables summarize the key crystallographic data for the known polymorphs of trans- and cis-cinnamic acid, as determined by single-crystal X-ray diffraction.
trans-Cinnamic Acid Polymorphs
| Parameter | α-trans-Cinnamic Acid[2] | β-trans-Cinnamic Acid |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbca |
| a (Å) | 5.582(2) | 17.43 |
| b (Å) | 17.671(4) | 10.08 |
| c (Å) | 7.735(2) | 9.77 |
| α (˚) | 90 | 90 |
| β (˚) | 96.49(2) | 90 |
| γ (˚) | 90 | 90 |
| V (ų) | 758.0(3) | 1716 |
| Z | 4 | 8 |
| Temperature (K) | 193(1) | Not Reported |
Note: The crystallographic data for the γ-polymorph of trans-cinnamic acid is not well-established.
cis-Cinnamic Acid Polymorphs
cis-Cinnamic acid is known to exist in at least two polymorphic forms, often distinguished by their melting points of 58 °C and 68 °C.[3] The crystallographic data for one of these forms is provided below.
| Parameter | cis-Cinnamic Acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.339(3) |
| b (Å) | 5.9230(10) |
| c (Å) | 7.9130(10) |
| α (˚) | 90 |
| β (˚) | 100.32(2) |
| γ (˚) | 90 |
| V (ų) | 798.8(2) |
| Z | 4 |
| Temperature (K) | Not Reported |
Data obtained from the Crystallography Open Database (COD) entry 7215953.[4]
Experimental Protocols
The determination of the crystal structures of this compound polymorphs involves two primary stages: the growth of high-quality single crystals of the desired polymorph and the analysis of these crystals using single-crystal X-ray diffraction.
Crystal Growth Methodologies
The ability to obtain a specific polymorph is highly dependent on the crystallization conditions.
3.1.1. α-trans-Cinnamic Acid
The thermodynamically stable α-polymorph is typically obtained by slow evaporation from a variety of organic solvents.
-
Protocol:
-
Dissolve trans-cinnamic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) at an elevated temperature to create a saturated or near-saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent over several days.
-
Harvest the resulting single crystals for X-ray analysis.
-
3.1.2. β-trans-Cinnamic Acid
The metastable β-polymorph requires specific conditions to prevent its conversion to the more stable α-form.
-
Protocol:
-
Melt a sample of trans-cinnamic acid by heating it above its melting point (approximately 133 °C).
-
Rapidly cool the melt by pouring it into an ice-water mixture with vigorous stirring.[2]
-
This rapid precipitation yields the metastable β-form.
-
Due to its metastable nature, single crystals suitable for X-ray diffraction can be challenging to grow. The resulting microcrystalline powder is often analyzed using powder X-ray diffraction. For single-crystal studies, crystal growth from ethereal solutions, such as a mixture of diethyl ether and petroleum ether, has been reported to yield X-ray quality crystals.
-
3.1.3. cis-Cinnamic Acid Polymorphs
The different polymorphs of cis-cinnamic acid can be obtained through controlled crystallization and thermal procedures.
-
Protocol:
-
cis-Cinnamic acid can be prepared by the photochemical isomerization of trans-cinnamic acid.
-
The polymorph with a melting point of 68 °C can be obtained by distillation of the crude cis-acid under high vacuum.
-
Recrystallization from petroleum ether can yield the polymorph with a melting point of 58 °C.
-
Single crystals for X-ray diffraction are typically grown by slow evaporation from a suitable solvent at a controlled temperature.
-
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for the determination of a crystal structure once a suitable single crystal has been obtained.
-
Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 193 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The positions of the atoms in the asymmetric unit are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters.
-
Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data, including atomic coordinates, bond lengths, and angles, are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
-
Isomeric and Polymorphic Relationships
The relationship between the isomers of this compound and their respective polymorphs can be visualized as a branching pathway, where the primary division is between the cis and trans isomers, and subsequent divisions represent the different polymorphic forms of each.
Figure 1: Isomeric and polymorphic relationships of this compound.
This guide serves as a foundational resource for professionals in drug development and materials science, providing the necessary crystallographic data and experimental context to understand and control the solid-state behavior of cis- and trans-cinnamic acid. The distinct packing arrangements of these polymorphs underscore the importance of comprehensive solid-state characterization in the development of new chemical entities.
References
The Microbial Degradation of Cinnamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a ubiquitous phenylpropanoid found throughout the plant kingdom, serves as a crucial intermediate in the biosynthesis of lignin and a wide array of other secondary metabolites.[1] Its presence in soil and plant-derived biomass makes it a significant carbon source for various microorganisms. The microbial catabolism of this compound is not only a vital component of the global carbon cycle but also a source of valuable biocatalysts and a potential target for antimicrobial drug development. This technical guide provides a comprehensive overview of the core degradation pathways of this compound in microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.
Core Degradation Pathways of this compound
Microorganisms have evolved diverse strategies to metabolize this compound, which can be broadly categorized into several key pathways:
-
Reduction of the side chain: The double bond in the propionic acid side chain is reduced to form 3-phenylpropionic acid.
-
Hydroxylation of the aromatic ring: Hydroxyl groups are introduced onto the benzene ring, often as a prerequisite for ring cleavage.
-
Decarboxylation: The carboxyl group is removed from the side chain, a common pathway in fungi leading to the formation of styrene.
-
β-oxidation-like pathway: The side chain is shortened through a process analogous to fatty acid beta-oxidation.
These pathways are not mutually exclusive and can occur in various combinations depending on the microorganism and environmental conditions.
Pathway in Stenotrophomonas sp. TRMK2: A Gram-Negative Bacterium
A recently isolated bacterium, Stenotrophomonas sp. TRMK2, demonstrates a comprehensive degradation pathway involving side-chain reduction and subsequent aromatic ring hydroxylation and cleavage.[2][3][4] This strain is capable of completely utilizing 5 mM of this compound within 18 hours of incubation.[2]
The proposed catabolic pathway is as follows: this compound → 3-Phenylpropionic acid → 3-(4-Hydroxyphenyl)propionic acid → 4-Hydroxybenzoic acid → Protocatechuic acid → Ring Cleavage
The key enzymes involved in this pathway have been identified and their specific activities measured in cell-free extracts.
Pathway in Aspergillus niger: A Filamentous Fungus
In the filamentous fungus Aspergillus niger, a prominent pathway for this compound degradation is non-oxidative decarboxylation to styrene. This conversion is catalyzed by the synergistic action of two enzymes: this compound decarboxylase (CdcA) and the flavin prenyltransferase (PadA). The genes encoding these enzymes, along with a transcriptional regulator, SdrA, are often found clustered in the genome.
Pathway involving Hca Dioxygenase in Bacteria
In some bacteria, such as Photorhabdus luminescens and Pseudomonas, the degradation of this compound proceeds through a pathway involving a dioxygenase that acts on the aromatic ring. In P. luminescens, the hca operon, homologous to the one in E. coli, is involved in this process. This compound induces the expression of the hca operon, which is regulated by the HcaR protein.
Quantitative Data on this compound Degradation
A summary of the available quantitative data on key enzymes and processes in microbial this compound degradation is presented below. This allows for a comparative analysis of the efficiency of different pathways.
Table 1: Specific Activity of Enzymes in Stenotrophomonas sp. TRMK2
| Enzyme | Specific Activity (U/mg protein) |
| Cinnamate Reductase | Low |
| 3-Phenylpropionic Acid Hydroxylase | Moderate |
| p-Hydroxybenzoic Acid Hydroxylase | Moderate |
| Protocatechuate 3,4-Dioxygenase | Good |
Table 2: Kinetic Parameters of this compound Decarboxylases
| Enzyme Source | Enzyme | Substrate | Turnover Frequency (min⁻¹) | Total Turnover Number (TTN) | Km (µM) | Reference |
| Capronia coronata (recombinant) | Ferulic Acid Decarboxylase (CcFDC) | trans-Cinnamic Acid | 1857 | 110,013 | - | |
| Saccharomyces cerevisiae (in E. coli) | Ferulic Acid Decarboxylase (FDC) | trans-Cinnamic Acid | - | - | - | |
| Candida guilliermondii | Phenolic Acid Decarboxylase (CgPAD) | This compound | No reaction | - | - |
Table 3: Gene Expression Changes in Response to this compound
| Organism | Gene(s) | Regulator | Fold Change in Expression | Condition | Reference |
| Photorhabdus luminescens | stlA (PAL) | - | 5.1 ± 1.7 | 1.3 mM this compound | |
| Photorhabdus luminescens | hcaE | HcaR | 6.3 ± 2.5 | 1.3 mM this compound | |
| Aspergillus niger | cdcA, padA | SdrA | Significantly reduced in ΔsdrA | Growth on this compound | |
| Agrobacterium fabrum | atu1416, atu1417 | HcaR | 2.36, 1.68 | Presence of ferulic acid (inducer) |
Table 4: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | MIC (mg/mL) | Reference |
| Pseudomonas fragi 38-8 | 0.25 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments in the study of this compound degradation.
Cinnamate Reductase Assay
This assay spectrophotometrically measures the activity of cinnamate reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
Reagents:
-
Phosphate buffer (100 mM, pH 7.0)
-
NADH solution (1 mM)
-
This compound solution (1 mM)
-
Cell-free enzyme extract
Procedure:
-
Prepare a 1 mL reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.0)
-
1 mM NADH
-
1 mM this compound
-
-
Add an appropriate amount of the crude enzyme extract to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm using a spectrophotometer.
-
The enzyme activity is calculated based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
This compound Decarboxylase Assay
The activity of this compound decarboxylase can be determined by monitoring the decrease of the substrate (this compound) or the formation of the product (styrene) over time using HPLC.
Reagents:
-
Appropriate buffer (e.g., phosphate buffer, pH 6.0-7.0)
-
This compound solution (of known concentration)
-
Cell-free extract or purified enzyme
-
Quenching solution (e.g., acid or organic solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Set up reaction mixtures containing buffer, this compound, and enzyme.
-
Incubate at the optimal temperature for the enzyme.
-
At different time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Analyze the samples by HPLC to quantify the remaining this compound and/or the formed styrene.
-
Calculate the enzyme activity based on the rate of substrate consumption or product formation.
Analysis of this compound and its Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Example Gradient: Start with a low percentage of organic solvent, and gradually increase it over the run to elute compounds with increasing hydrophobicity.
-
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection Wavelength: this compound and its derivatives have strong UV absorbance. Common wavelengths for detection are around 270-320 nm.
Identification of Metabolites by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the structural elucidation of volatile and semi-volatile metabolites of this compound degradation. Derivatization is often required to increase the volatility of the organic acids.
General Protocol for Derivatization (Silylation):
-
Drying: The aqueous sample containing the metabolites is dried completely, for example, under a stream of nitrogen.
-
Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the dried sample.
-
Reaction: The mixture is heated (e.g., at 70°C for a specific duration) to allow the derivatization reaction to complete. This replaces active hydrogens with trimethylsilyl (TMS) groups.
-
GC-MS Analysis: The derivatized sample is then injected into the GC-MS system for separation and identification based on retention time and mass spectra.
Conclusion
The microbial degradation of this compound is a multifaceted process involving a variety of enzymatic reactions and regulatory networks. This guide provides a foundational understanding of the core pathways in key microorganisms, supported by quantitative data and detailed experimental protocols. For researchers in academia and industry, a thorough understanding of these pathways is essential for applications ranging from bioremediation and biocatalysis to the development of novel antimicrobial agents that target these metabolic routes. The provided diagrams and structured data aim to facilitate a deeper comprehension and comparison of these complex biological systems. Further research into the kinetics of a wider range of enzymes and the elucidation of regulatory mechanisms in diverse microorganisms will undoubtedly uncover new opportunities in biotechnology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Degradation of this compound by a newly isolated bacterium Stenotrophomonas sp. TRMK2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Cinnamic Acid Derivatives from Natural Sources: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, serve as a versatile scaffold for the development of novel therapeutic agents. Natural sources, ranging from medicinal plants to fungi, are a rich repository of diverse this compound derivatives with potent pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.[1][3] This technical guide provides a comprehensive overview of the discovery of novel this compound derivatives from natural products, detailing experimental protocols for their isolation, characterization, and biological evaluation, and presenting quantitative data on their activities.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data on the antimicrobial, anticancer, and antioxidant activities of various this compound derivatives isolated from or inspired by natural sources.
Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Natural Source/Origin | Test Organism | MIC (µg/mL) | Reference |
| This compound | Synthetic/Natural | Bacillus subtilis | 0.5 mg/mL | |
| This compound | Synthetic/Natural | Staphylococcus aureus | 0.5 mg/mL | |
| Methyl Cinnamate | Alpinia malaccensis | Bacillus subtilis | 2 mg/mL | |
| 1-Cinnamoylpyrrolidine | Derivative of this compound | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 0.5 mg/mL | |
| 4-Methoxythis compound | Baccharis grisebachii | Various bacteria and fungi | 50.4 - 449 µM | |
| Caffeic acid carvacrol ester (DM2) | Synthetic derivative | Gram-positive bacteria | >256 mg/L | |
| o-Coumaric acid carvacrol ester (DM8) | Synthetic derivative | Gram-positive bacteria | >256 mg/L | |
| Substituted Cinnamamides | Synthetic | Staphylococcus sp., Enterococcus sp. | 1-2 µg/mL |
Table 2: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference | |---|---|---|---|---| | Compound 5 (methyl-substituted amide) | A-549 (Lung) | 10.36 | | | Compound 1 (methyl-substituted amide) | A-549 (Lung) | 11.38 | | | Compound 9 (methyl-substituted amide) | A-549 (Lung) | 11.06 | | | 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | Multiple cell lines | Potent activity | | | Cinnamaldehyde | Hep G2 (Liver) | Varies | | | this compound | Hep G2 (Liver) | Varies | | | Cinnamyl Alcohol | Hep G2 (Liver) | Varies | |
Table 3: Antioxidant Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Assay | IC50 | Reference |
| This compound | DPPH | 0.18 µg/mL | |
| Acetyl this compound Derivative | DPPH | 0.16 µg/mL | |
| Cinnamamide derivative (5c) | DPPH | 56.35 µg/ml | |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives (4, 13) | Lipid Peroxidation | Comparable to Trolox | |
| 4-hydroxythis compound derivative | Mycobacterium marinum inhibition | 64 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel this compound derivatives.
Isolation and Purification of this compound Derivatives from Plant Material
a. Extraction:
-
Air-dry the plant material (e.g., leaves, stems, roots) at room temperature.
-
Grind the dried material into a fine powder.
-
Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane, ethyl acetate, and finally a polar solvent like methanol. This is done to separate compounds based on their polarity.
-
Macerate the plant powder in each solvent for a specified period (e.g., 24-72 hours) with constant agitation.
-
Filter the extract after each solvent extraction and concentrate the filtrate using a rotary evaporator under reduced pressure.
b. Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.
-
Load the crude extract onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a preparative HPLC system with a suitable column (e.g., C18 reverse-phase).
-
Dissolve the semi-purified fraction in a suitable solvent and inject it into the HPLC system.
-
Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.
-
Collect the peaks corresponding to the purified compounds.
-
Characterization of Novel this compound Derivatives
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the number and types of protons and carbons.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule.
b. Mass Spectrometry (MS):
-
Use a high-resolution mass spectrometer (e.g., ESI-QTOF or MALDI-TOF) to determine the accurate molecular weight and elemental composition of the compound.
-
Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.
Biological Activity Assays
a. Antimicrobial Activity Assays:
-
Agar Well Diffusion Method:
-
Prepare a lawn of the test microorganism on a suitable agar medium (e.g., Mueller-Hinton agar).
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around the wells.
-
-
Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (broth with microorganism, no compound) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature and duration.
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
b. Anticancer Activity Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
c. Antioxidant Activity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Add different concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
-
Measure the decrease in absorbance at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃·6H₂O solution.
-
Add the test compound to the FRAP reagent and incubate.
-
The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color.
-
Measure the absorbance at a specific wavelength (around 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance.
-
Add the test compound to the ABTS•+ solution and measure the decrease in absorbance at a specific wavelength (around 734 nm) after a set time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the discovery and evaluation of novel this compound derivatives.
References
The Quantum Yield of Cinnamic Acid Photodimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photodimerization of cinnamic acid is a classic example of a [2+2] photocycloaddition reaction, a fundamental process in organic photochemistry with significant implications in materials science and drug delivery. This solid-state reaction is a prime illustration of topochemical control, where the crystal lattice of the reactant dictates the stereochemistry of the product. The efficiency of this photoreaction is a critical parameter for its practical application. This technical guide provides an in-depth analysis of the quantum yield of this compound photodimerization, focusing on the quantitative aspects, experimental protocols for its determination, and the underlying reaction mechanisms.
Quantitative Analysis of Reaction Yields
The quantum yield (Φ) of a photochemical reaction is defined as the number of moles of a stated reactant disappearing, or the number of moles of a stated product being formed, for each einstein of monochromatic light absorbed. However, for the solid-state photodimerization of this compound, a single quantum yield value is often not reported. This is due to the complex nature of solid-state reactions, where the reaction rate and efficiency are highly dependent on the crystal packing and can change as the reaction progresses. This has led to the concept of a "dynamic" or "effective" quantum yield.
The reaction yield is significantly influenced by the polymorphic form of the crystalline this compound. The α- and β-polymorphs, for instance, exhibit different photoreactivity due to the different arrangements of the molecules in the crystal lattice. In the α-form, each molecule has only one nearest neighbor with which it can react, leading to potentially quantitative conversions to α-truxillic acid. In contrast, in the β-form, each molecule has two equidistant reactive partners, which can lead to the isolation of unreacted monomers within the crystal lattice, thus limiting the maximum achievable yield. Mathematical models have predicted a theoretical maximum yield of approximately 82% for the photodimerization of β-trans-cinnamic acid.
The following table summarizes the reported reaction yields for the photodimerization of different forms of this compound under various conditions.
| This compound Polymorph | Product | Reported Yield | Conditions | Reference |
| α-trans-cinnamic acid | α-truxillic acid | 95-100% | Solid-state, UV irradiation | [1] |
| β-trans-cinnamic acid | β-truxinic acid | 60-90% (experimental) | Solid-state, UV irradiation | [1] |
| β-trans-cinnamic acid | β-truxinic acid | ~82% (theoretical max) | Solid-state | [1] |
| 4-Formyl-substituted (E)-cinnamic acid | Mirror-symmetric photodimer | Quantitative | Solid-state, UV irradiation | [2] |
Reaction Mechanism and Pathways
The photodimerization of this compound proceeds via a [2+2] cycloaddition mechanism upon absorption of UV light. In the solid state, the reaction is topochemically controlled, meaning the proximity and orientation of the double bonds in the crystal lattice determine the feasibility and stereochemical outcome of the reaction.
Experimental Protocols
The determination of the quantum yield of this compound photodimerization involves two main stages: measuring the photon flux of the incident light and quantifying the extent of the photoreaction.
Measurement of Photon Flux (Actinometry)
Chemical actinometry is the standard method for measuring photon flux. The potassium ferrioxalate actinometer is a common choice for the UV region.
Protocol for Potassium Ferrioxalate Actinometry:
-
Preparation of Actinometer Solution (0.006 M): Dissolve 0.2947 g of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 100 mL of 0.05 M sulfuric acid. This solution is light-sensitive and should be stored in the dark.
-
Irradiation: Irradiate a known volume of the actinometer solution under the same conditions (light source, wavelength, geometry) as the this compound sample for a precisely measured time. The absorbance of the solution should be high enough to absorb most of the incident light.
-
Development: After irradiation, mix a known aliquot of the irradiated solution with a buffered solution of 1,10-phenanthroline. This forms a colored complex with the Fe²⁺ ions produced during the photoreduction of the ferrioxalate.
-
Quantification: Measure the absorbance of the colored complex at 510 nm using a spectrophotometer. The concentration of Fe²⁺ can be calculated using the Beer-Lambert law (molar absorptivity of the complex is ~11,100 M⁻¹cm⁻¹).
-
Calculation of Photon Flux: The number of moles of Fe²⁺ formed is used to calculate the incident photon flux, given the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Monitoring the Photodimerization Reaction
The progress of the photodimerization can be monitored by various analytical techniques that quantify the decrease in the concentration of the this compound monomer or the increase in the concentration of the dimer product.
a) UV-Vis Spectroscopy:
-
Principle: this compound exhibits a strong UV absorbance band (around 270-310 nm depending on the solvent and substitution) due to its conjugated system. Upon dimerization, this conjugation is lost, leading to a decrease in the absorbance at the characteristic wavelength of the monomer.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (for solution-phase studies) or prepare a thin film or a KBr pellet of solid this compound.
-
Record the initial UV-Vis spectrum.
-
Irradiate the sample with a UV light source of a specific wavelength.
-
At regular time intervals, record the UV-Vis spectrum.
-
The decrease in absorbance at the λmax of the monomer is proportional to the decrease in its concentration.
-
b) High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC allows for the separation and quantification of the this compound monomer and its photodimer products.
-
Protocol:
-
Sample Preparation: After irradiation for a specific time, dissolve the sample in a suitable solvent for HPLC analysis.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or 0.5% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed in a gradient or isocratic mode.
-
Detection: UV detection at a wavelength where both the monomer and dimer absorb (e.g., 270-290 nm).
-
-
Quantification: The concentration of the monomer and dimer can be determined by integrating the peak areas and comparing them to calibration curves of known standards.
-
c) Solid-State NMR Spectroscopy:
-
Principle: ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a powerful technique for studying solid-state reactions. The signals corresponding to the olefinic carbons of the this compound monomer will decrease upon irradiation, while new signals corresponding to the cyclobutane ring carbons of the dimer will appear.
-
Protocol:
-
Pack the solid this compound sample into an NMR rotor.
-
Acquire an initial ¹³C CPMAS NMR spectrum.
-
Irradiate the sample with UV light for a set period.
-
Acquire another ¹³C CPMAS NMR spectrum.
-
The relative integrals of the monomer and dimer signals can be used to determine the extent of the reaction.
-
Experimental Workflow
The following diagram illustrates a general workflow for determining the quantum yield of this compound photodimerization.
Conclusion
References
Cinnamic Acid as a Fungal Secondary Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamic acid and its derivatives are aromatic compounds that play a significant role in the secondary metabolism of various fungal species. As a key intermediate in the phenylpropanoid pathway, this compound is not only a precursor to a wide array of other metabolites but also exhibits notable biological activities, including antifungal properties. This technical guide provides an in-depth overview of this compound in fungi, covering its biosynthesis, metabolic fate, regulation, and biological significance. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.
Introduction
This compound, an unsaturated carboxylic acid, is a central molecule in the biosynthesis of phenylpropanoids in plants and fungi.[1] Its production is initiated by the deamination of L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).[2][3] In fungi, this compound can serve various purposes; it can be a catabolic source of carbon and nitrogen, a precursor for other secondary metabolites, or a compound involved in fungal defense mechanisms.[2][4] The study of this compound metabolism in fungi is crucial for understanding fungal physiology, discovering novel bioactive compounds, and developing new antifungal strategies.
Biosynthesis of this compound in Fungi
The primary pathway for this compound biosynthesis in fungi is through the action of Phenylalanine Ammonia-Lyase (PAL). This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.
Key Enzyme:
-
Phenylalanine Ammonia-Lyase (PAL; E.C. 4.3.1.24): This is the committed step in the phenylpropanoid pathway. PAL is found in a variety of fungi, including Basidiomycetes, Deuteromycetes, and some Ascomycetes. The activity of PAL can be influenced by various stimuli, such as pathogenic attack and low temperatures.
The biosynthesis of L-phenylalanine, the precursor for this compound, occurs via the shikimate pathway.
Fungal Species Involved in this compound Metabolism
A diverse range of fungal species has been identified to either produce or metabolize this compound and its derivatives.
| Fungal Genus/Species | Role in this compound Metabolism | Reference(s) |
| Fusarium culmorum | Produces and metabolizes this compound; converts it to caffeic and ferulic acids. | |
| Fusarium graminearum | Produces and metabolizes this compound. | |
| Aspergillus niger | Degrades this compound via decarboxylation to styrene. | |
| Penicillium spp. | Degrades this compound to styrene. | |
| Trichoderma spp. | Degrades this compound to styrene. | |
| Rhodotorula spp. | Degrades phenylalanine via a pathway involving this compound. | |
| Ustilago hordei | Degrades phenylalanine via a pathway involving this compound. | |
| Schizophyllum commune | Degrades phenylalanine via a pathway involving this compound. | |
| Sporobolomyces roseus | Degrades phenylalanine via a pathway involving this compound. | |
| Cochliobolus lunatus | Its benzoate 4-hydroxylase (CYP53A15) is inhibited by this compound derivatives. | |
| Pleurotus ostreatus | Susceptible to the antifungal activity of this compound derivatives. | |
| Flammulina velutipes | Contains a Phenylalanine Ammonia-Lyase (PAL) gene. | |
| Colletotrichum acutatum | Capable of metabolizing trans-cinnamic acid. |
Metabolic Fate and Degradation Pathways
Fungi have evolved diverse pathways to metabolize this compound, which can lead to a variety of downstream products.
4.1. Conversion to Other Phenolic Acids:
-
Fusarium species can convert trans-cinnamic acid into other biologically active phenolic acids such as caffeic acid and ferulic acid.
4.2. Decarboxylation to Styrene:
-
In fungi like Aspergillus niger, this compound can undergo non-oxidative decarboxylation to produce styrene. This reaction is catalyzed by this compound decarboxylase (CdcA) and a flavin prenyltransferase (PadA).
4.3. Reduction to Cinnamaldehyde and Cinnamyl Alcohol:
-
Some fungi, such as Aspergillus japonicus, are capable of reducing this compound to cinnamaldehyde and further to cinnamyl alcohol.
4.4. Hydroxylation:
-
p-Coumaric acid can be biosynthesized from this compound through the action of the P450-dependent enzyme 4-cinnamic acid hydroxylase (C4H).
Regulation of this compound Metabolism
The metabolism of this compound in fungi is a regulated process, involving transcriptional control and feedback mechanisms.
-
In Aspergillus niger, the genes encoding this compound decarboxylase (cdcA) and flavin prenyltransferase (padA) are clustered with a putative transcription factor, SdrA. Deletion of sdrA leads to reduced expression of cdcA and padA, indicating that SdrA is a key regulator of this degradation pathway.
-
Exogenous application of trans-cinnamic acid can inhibit the production of other phenolic acids and mycotoxins in Fusarium species, suggesting a feedback inhibition mechanism on PAL activity.
Biological Activity and Antifungal Properties
This compound and its derivatives have demonstrated significant antifungal activity against a range of fungal species.
-
Inhibition of Mycotoxin Production: Trans-cinnamic acid has been shown to reduce mycotoxin production in Fusarium species.
-
Enzyme Inhibition: this compound derivatives can act as inhibitors of fungal enzymes. For instance, they can inhibit benzoate 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds in fungi like Cochliobolus lunatus.
-
Cell Wall Interference: Certain this compound analogs can act as chemosensitizers, augmenting the efficacy of cell wall-targeting antifungal drugs. They can also interfere with the cell wall integrity pathway in fungi.
-
Inhibition of Ergosterol Biosynthesis: Some this compound derivatives may inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.
Quantitative Data
The following tables summarize quantitative data on the effects and production of this compound and related compounds in fungi.
Table 1: Effect of trans-Cinnamic Acid on Mycotoxin Production by Fusarium spp.
| Fusarium Strain | trans-Cinnamic Acid Concentration | Mycotoxin Reduction (%) |
| Strain 1 | 0.7 mM (100 µg/g) | 15 - 95 |
| Strain 1 | 2.7 mM (400 µg/g) | 30 - 95 |
| Strain 2 | 0.7 mM (100 µg/g) | 15 - 95 |
| Strain 2 | 2.7 mM (400 µg/g) | 30 - 95 |
Table 2: Phenolic Acid Composition in Fusarium Cultures
| Phenolic Acid | Percentage of Total Phenolic Acids (%) |
| trans-Cinnamic acid | 7 - 11 |
| Ferulic acid | 21.5 - 24 |
| p-Coumaric acid | 19 - 22.5 |
| Caffeic acid | 7 - 8 |
| Sinapic acid | 13 - 15 |
| Syringic acid | 7 |
Table 3: Antifungal Activity of this compound Derivatives against Valsa mali and Botrytis cinerea
| Compound | Target Fungus | EC50 (µg/mL) |
| 7z | Valsa mali | 0.71 |
| 7n | Botrytis cinerea | 1.41 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in fungi.
8.1. Fungal Culture and Treatment with this compound
This protocol is adapted from studies on Fusarium species.
-
Media Preparation: Prepare Yeast Extract-Sucrose (YES) agar medium.
-
This compound Supplementation: Autoclave the YES medium and cool to approximately 50-60°C. Add a stock solution of trans-cinnamic acid (dissolved in a suitable solvent like ethanol) to achieve the desired final concentrations (e.g., 100 µg/g, 400 µg/g). Ensure the final solvent concentration is minimal and consistent across all treatments, including controls.
-
Inoculation: Inoculate the center of the agar plates with a mycelial plug or a defined number of spores of the fungal strain of interest.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark for a specified period (e.g., 7-14 days).
-
Observation: Monitor and record colony diameter at regular intervals.
8.2. Extraction of this compound and Other Phenolic Compounds from Fungal Cultures
This protocol is a general method for extracting secondary metabolites.
-
Harvesting: After incubation, harvest the fungal biomass and the agar medium.
-
Homogenization: Homogenize the entire culture (mycelia and agar) in a suitable solvent such as methanol or ethyl acetate.
-
Extraction: Perform solvent extraction, for example, by shaking or sonicating the homogenate for a specified time. This can be repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Sample Preparation for Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis.
8.3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a standard method for the analysis of phenolic compounds.
-
Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of two solvents, such as (A) acidified water (e.g., with 0.1% formic acid) and (B) acetonitrile or methanol.
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B, followed by a re-equilibration step.
-
Detection: Monitor the absorbance at the maximum wavelength for this compound (around 270-280 nm).
-
Quantification: Prepare a calibration curve using standards of known concentrations of trans-cinnamic acid. Quantify the amount of this compound in the fungal extracts by comparing their peak areas to the calibration curve.
Conclusion
This compound is a multifaceted secondary metabolite in fungi, with its role extending from a simple carbon source to a regulator of other metabolic pathways and a potent antifungal agent. The biosynthesis of this compound is initiated by the well-conserved enzyme PAL, while its subsequent metabolism is diverse and species-specific. The regulation of this compound degradation pathways is beginning to be understood, presenting opportunities for metabolic engineering to either enhance the production of valuable derivatives or to block degradation pathways to increase this compound yields. The antifungal properties of this compound and its derivatives make them promising candidates for the development of new fungicides and therapeutic agents. Further research into the signaling pathways modulated by this compound and the identification of its molecular targets will be crucial for realizing its full potential in various applications. This guide provides a foundational resource for researchers to delve deeper into the fascinating world of fungal this compound metabolism.
References
Geometrical Isomerism of Phenylacrylic Acid: An In-depth Technical Guide
Abstract
Phenylacrylic acid, commonly known as cinnamic acid, is an unsaturated carboxylic acid that exhibits geometrical isomerism due to the presence of a carbon-carbon double bond in its structure. This results in two distinct isomers: (E)-cinnamic acid (trans) and (Z)-cinnamic acid (cis). The spatial arrangement of the phenyl and carboxyl groups relative to the double bond significantly influences their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the geometrical isomerism of phenylacrylic acid, intended for researchers, scientists, and professionals in drug development. It details the synthesis, purification, and characterization of both isomers, presenting key quantitative data in tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental protocols and visualizes critical pathways and workflows using Graphviz diagrams.
Introduction to Geometrical Isomerism in Phenylacrylic Acid
Phenylacrylic acid (C9H8O2) is an organic compound that exists as two geometric isomers, (E)- and (Z)-cinnamic acid.[1] The (E)-isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is the more stable and naturally occurring form, found in cinnamon oil and various balsams.[1][2] The (Z)-isomer, also known as allothis compound, has these functional groups on the same side of the double bond, leading to greater steric hindrance and lower stability.[1] This difference in spatial arrangement gives rise to distinct physical and spectroscopic properties, which are crucial for their identification and application in various fields, including pharmaceuticals and fragrance industries.[2]
Physicochemical Properties of (E)- and (Z)-Phenylacrylic Acid
The structural differences between the (E) and (Z) isomers of phenylacrylic acid lead to significant variations in their physical and chemical properties. These properties are summarized in the tables below for easy comparison.
Table 1: Physical Properties of Phenylacrylic Acid Isomers
| Property | (E)-Cinnamic Acid | (Z)-Cinnamic Acid | Reference(s) |
| Synonym | trans-Cinnamic acid | cis-Cinnamic acid, Allothis compound | |
| Appearance | White crystalline solid | White to off-white solid | |
| Melting Point (°C) | 133 | 68 (trimorphic) | |
| Boiling Point (°C) | 300 | 218.2 (at 760 mmHg) | |
| Aqueous pKa | 4.45 | 4.0 |
Table 2: Spectroscopic Properties of Phenylacrylic Acid Isomers
| Spectroscopic Data | (E)-Cinnamic Acid | (Z)-Cinnamic Acid | Reference(s) |
| UV-Vis λmax (in Methanol) | ~273 nm | ~258 nm | |
| ¹H NMR (CDCl₃, δ ppm) | Vinyl H: ~6.47 (d, J≈16 Hz), ~7.81 (d, J≈16 Hz) | Vinyl H: ~5.95 (d, J≈12.9 Hz), ~6.15 (d, J≈12.9 Hz) | |
| ¹³C NMR (CDCl₃, δ ppm) | C=O: ~172.3, Cα: ~117.3, Cβ: ~147.1 | C=O: ~171.8, Cα: ~118.5, Cβ: ~145.2 |
Table 3: Solubility of (E)-Cinnamic Acid in Various Solvents at 298.2 K
| Solvent | Solubility ( g/100g of solvent) | Reference(s) |
| Water | 0.05 | |
| Methanol | 17.5 | |
| Ethanol | 23.0 | |
| 1-Propanol | 15.1 | |
| 2-Propanol | 12.3 | |
| Ethyl Acetate | 15.8 | |
| Acetonitrile | 10.2 | |
| 2-Butanone | 20.1 |
Note: Comprehensive solubility data for (Z)-cinnamic acid is less available due to its lower stability.
Synthesis and Purification Protocols
Synthesis of (E)-Cinnamic Acid via Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 5.0 g of benzaldehyde, 7.5 g of acetic anhydride, and 3.0 g of anhydrous potassium carbonate.
-
Heating: Heat the mixture in an oil bath at 180°C for 1.5 hours.
-
Work-up: Allow the mixture to cool slightly and pour it into 40 mL of water. Add a 10% sodium hydroxide solution until the mixture is alkaline to litmus paper.
-
Purification: Steam distill the mixture to remove any unreacted benzaldehyde. Cool the remaining solution and filter it. Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Isolation: Collect the precipitated (E)-cinnamic acid by vacuum filtration, wash with cold water, and recrystallize from hot water or a mixture of ethanol and water.
Synthesis of (E)-Cinnamic Acid via Perkin Reaction.
Synthesis of (E)-Cinnamic Acid via Claisen-Schmidt Condensation
This method involves the condensation of an aromatic aldehyde with an ester in the presence of a base.
Experimental Protocol:
-
Base Preparation: In a flask, add 2.8 g of sodium metal to 45 mL of absolute ethanol to prepare sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, slowly add a mixture of 10.6 g of benzaldehyde and 20 mL of ethyl acetate, keeping the temperature below 5°C.
-
Stirring: Stir the reaction mixture at room temperature for 2 hours.
-
Hydrolysis: Add 10 mL of glacial acetic acid, followed by water. The ester is then hydrolyzed to the acid.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and the solvent is evaporated. The crude product is then purified by recrystallization.
Synthesis of (Z)-Cinnamic Acid via Photoisomerization
The (Z)-isomer is typically prepared by the photochemical isomerization of the more stable (E)-isomer.
Experimental Protocol:
-
Solution Preparation: Prepare a saturated solution of (E)-cinnamic acid in a solvent such as methanol or acetone.
-
Irradiation: Place the solution in a quartz flask and expose it to ultraviolet (UV) light. A medium-pressure mercury lamp is a suitable source. The irradiation time can vary from several hours to days.
-
Monitoring: The progress of the isomerization can be monitored by taking aliquots and analyzing them using ¹H NMR spectroscopy or HPLC.
-
Isolation and Purification: After a significant amount of the (Z)-isomer has formed, the solvent is removed under reduced pressure. The resulting mixture of isomers can be separated by fractional crystallization or column chromatography. Due to the similar polarities, separation can be challenging. A reported method involves selective precipitation.
Photoisomerization of (E)- to (Z)-Cinnamic Acid.
Spectroscopic Characterization
UV-Vis Spectroscopy
UV-Vis spectroscopy is a useful technique to differentiate between the two isomers.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of both (E)- and (Z)-cinnamic acid in a suitable UV-transparent solvent, such as methanol or ethanol, at a concentration of approximately 20 µM.
-
Analysis: Record the UV-Vis absorption spectra of the solutions from 200 to 400 nm using a spectrophotometer.
-
Interpretation: The (E)-isomer typically exhibits a maximum absorbance (λmax) at a longer wavelength (around 273 nm in methanol) compared to the (Z)-isomer (around 258 nm in methanol) due to its more extended conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation and differentiation of the isomers.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Interpretation:
-
¹H NMR: The most significant difference is observed in the coupling constant (J) between the vinylic protons. The (E)-isomer shows a larger coupling constant (typically ~16 Hz), characteristic of a trans-alkene, while the (Z)-isomer has a smaller coupling constant (typically ~12-13 Hz).
-
¹³C NMR: The chemical shifts of the vinylic carbons and the carbonyl carbon are also distinct for each isomer.
-
References
Cinnamic Acid: A Pivotal Intermediate in the Shikimate Pathway and a Versatile Precursor for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamic acid, a central molecule biosynthesized via the shikimate pathway, stands as a critical gateway to the vast and diverse world of phenylpropanoids in plants, fungi, and bacteria. This technical guide provides a comprehensive examination of the role of this compound, beginning with its enzymatic production from L-phenylalanine by phenylalanine ammonia-lyase (PAL). It delves into the intricate regulatory mechanisms, including feedback inhibition, that govern its synthesis and the subsequent metabolic flux into various downstream pathways. This document presents a compilation of quantitative data on PAL kinetics from diverse biological sources, detailed experimental protocols for the quantification of this compound and the assessment of PAL activity, and an exploration of the burgeoning field of drug development centered on this compound derivatives. The therapeutic potential of these derivatives, particularly as anti-inflammatory and anticancer agents, is discussed in the context of their structure-activity relationships and mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug discovery, providing the foundational knowledge and practical methodologies to explore and exploit the multifaceted nature of this compound.
Introduction
The shikimate pathway is a crucial metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan.[1] Phenylalanine serves as the primary precursor for the synthesis of a vast array of secondary metabolites known as phenylpropanoids.[2] The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[3] This reaction represents a key regulatory juncture, channeling carbon from primary metabolism into the synthesis of thousands of specialized compounds.[4]
This compound itself is a fundamental building block, serving as the precursor for the synthesis of lignins, flavonoids, coumarins, stilbenes, and numerous other phenolic compounds that play vital roles in plant growth, development, and defense.[3] Furthermore, the inherent biological activities of this compound and its derivatives have garnered significant interest in the pharmaceutical industry. These compounds have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. This has spurred extensive research into the design and synthesis of novel this compound-based therapeutic agents.
This technical guide aims to provide a detailed overview of the pivotal role of this compound in the shikimate pathway, its regulation, and its emergence as a valuable scaffold in drug development.
Biosynthesis and Regulation of this compound
The synthesis of this compound is the first committed step of the phenylpropanoid pathway and is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24).
The Phenylalanine Ammonia-Lyase (PAL) Reaction
PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. This reaction is a critical regulatory point that connects primary and secondary metabolism in plants.
Regulation of this compound Synthesis
The production of this compound is tightly regulated at multiple levels to control the flux of metabolites into the phenylpropanoid pathway.
The expression of PAL genes is induced by a variety of developmental and environmental cues, including light, wounding, and pathogen attack. This transcriptional activation leads to an increased synthesis of PAL protein and consequently, higher levels of this compound and its downstream products, which are often involved in defense responses.
This compound acts as a feedback inhibitor of the phenylpropanoid pathway. Elevated levels of this compound can suppress the activity of PAL, thereby reducing its own synthesis. This feedback mechanism is crucial for maintaining metabolic homeostasis and preventing the over-accumulation of potentially toxic intermediates. The inhibition can occur through multiple mechanisms, including direct inhibition of PAL enzyme activity and downregulation of PAL gene transcription. Studies have shown that exogenously applied this compound can inhibit both PAL activity and the transcription of PAL genes.
Quantitative Data: Phenylalanine Ammonia-Lyase (PAL) Kinetics
The kinetic properties of PAL, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding its catalytic efficiency and substrate affinity. These parameters can vary significantly depending on the source of the enzyme and the experimental conditions.
| Organism | Km (mM) for L-phenylalanine | Vmax (units/mg) | Notes |
| Rhodotorula aurantiaca KM-1 | 1.75 ± 0.44 | 3.01 ± 0.43 | Competitively inhibited by D-phenylalanine. |
| Banana (Musa cavendishii L., cv. Enana) | 1.45 | 0.15 | Crude enzyme extract. |
| Trichosporon cutaneum | 5.0 ± 1.1 | Not specified | Purified enzyme. |
| General Range for PAL | 0.011 to 1.7 | Not specified | Varies widely among different sources. |
Experimental Protocols
Extraction and Purification of this compound from Cinnamon Bark
This protocol outlines a method for the extraction and partial purification of this compound from cinnamon bark, which can then be quantified by HPLC.
Materials:
-
Cinnamon bark powder
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
-
Solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
-
Standard this compound
Procedure:
-
Extraction: Macerate a known weight of cinnamon bark powder in methanol for 24-48 hours.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate using a rotary evaporator.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform a liquid-liquid extraction with chloroform. Collect and combine the chloroform layers.
-
Solvent Evaporation: Evaporate the chloroform under reduced pressure to obtain the crude this compound extract.
-
Column Chromatography: Pack a silica gel column and apply the crude extract. Elute the column with a suitable solvent system, collecting fractions.
-
TLC Analysis: Monitor the collected fractions using TLC, comparing the Rf values with that of a standard this compound solution.
-
Pooling and Crystallization: Combine the fractions containing pure this compound and allow the solvent to evaporate slowly to obtain crystals.
Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity
This protocol describes a common method for determining PAL activity by measuring the formation of trans-cinnamic acid, which absorbs light at 290 nm.
Materials:
-
Plant tissue or microbial cell pellet
-
Extraction Buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing β-mercaptoethanol and PVPP)
-
0.1 M Sodium Borate Buffer, pH 8.8
-
L-phenylalanine solution (e.g., 50 mM in water)
-
1 M HCl
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Enzyme Extraction:
-
For plant tissue, homogenize a known weight of tissue in ice-cold extraction buffer.
-
For microbial cells, resuspend the cell pellet in the extraction buffer and disrupt the cells (e.g., by sonication or bead beating).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing sodium borate buffer and the enzyme extract.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 40°C).
-
Initiate the reaction by adding the L-phenylalanine solution.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding 1 M HCl.
-
-
Measurement:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 290 nm against a blank containing all components except the enzyme extract.
-
-
Calculation of Activity:
-
Calculate the amount of this compound produced using a standard curve of known this compound concentrations.
-
Express PAL activity in units, where one unit is defined as the amount of enzyme that produces one micromole of this compound per minute under the specified conditions.
-
HPLC Method for Quantification of this compound
This protocol provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., a mixture of methanol, acetonitrile, and 0.1% phosphoric acid in water)
-
Standard solutions of this compound of known concentrations
-
Sample extract containing this compound
Procedure:
-
Sample Preparation:
-
Dissolve the extracted and purified this compound (from protocol 4.1) or the supernatant from a microbial culture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with phosphoric or acetic acid). A typical mobile phase could be methanol:acetonitrile:2% glacial acetic acid (20:50:30, v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 272 nm or 292 nm, where this compound has a strong absorbance.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound and plotting the peak area against concentration.
-
Inject the sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
This compound in Drug Development
The versatile chemical structure of this compound, featuring a phenyl group, a carboxylic acid, and a double bond, makes it an attractive scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities.
Anti-inflammatory Activity
This compound and its derivatives exhibit significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways. For instance, some derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. The structure-activity relationship studies have indicated that the presence and position of hydroxyl and methoxy groups on the phenyl ring can significantly influence the anti-inflammatory potency.
Anticancer Activity
A growing body of evidence supports the potential of this compound derivatives as anticancer agents. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor cell proliferation, and suppress metastasis. The proposed mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell survival, such as matrix metalloproteinases (MMPs), and the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For example, some this compound hydroxamates have shown potent anticancer activity by inducing DNA damage and apoptosis through the generation of reactive oxygen species (ROS).
Visualizations
Signaling Pathways and Workflows
Conclusion
This compound occupies a central and indispensable position in the metabolic landscape of many organisms, acting as the crucial link between primary metabolism and the vast array of phenylpropanoid secondary metabolites. The enzyme responsible for its synthesis, phenylalanine ammonia-lyase, is a key regulatory hub, subject to intricate control mechanisms that modulate the flow of carbon into this vital pathway. The quantitative understanding of PAL kinetics, coupled with robust experimental protocols for the analysis of this compound and PAL activity, provides a solid foundation for further research in plant biochemistry, metabolic engineering, and synthetic biology.
Moreover, the pharmacological potential of this compound and its derivatives is becoming increasingly apparent. Their demonstrated anti-inflammatory and anticancer activities, among others, highlight their promise as lead compounds for the development of novel therapeutics. Future research focused on elucidating detailed structure-activity relationships and mechanisms of action will be instrumental in translating the therapeutic potential of these natural products into clinical applications. This guide serves as a comprehensive resource to facilitate and inspire continued exploration into the multifaceted world of this compound.
References
Allocinnamic acid physical constants and spectral data
An In-depth Technical Guide to Allocinnamic Acid: Physical Constants and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allothis compound, systematically known as (Z)-3-phenylprop-2-enoic acid or cis-cinnamic acid, is the geometric isomer of the more common trans-cinnamic acid.[1] As an unsaturated carboxylic acid, it serves as a valuable building block in organic synthesis and is of interest in various fields, including pharmacology and materials science. This technical guide provides a comprehensive summary of the core physical constants and spectral data for allothis compound, intended to support research and development activities.
General and Physical Properties
Allothis compound is a colorless crystalline solid.[2] It is known to exist in at least three polymorphic forms, which accounts for the variations observed in its physical constants, particularly the melting point.[2] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and ether.[2][3]
Table 1: General Properties of Allothis compound
| Property | Value | Reference |
| IUPAC Name | (Z)-3-phenylprop-2-enoic acid | |
| Other Names | cis-cinnamic acid, cis-β-carboxystyrene | |
| CAS Number | 102-94-3 | |
| Molecular Formula | C₉H₈O₂ | |
| Molar Mass | 148.16 g/mol |
Table 2: Physical Constants of Allothis compound Polymorphs
| Property | Polymorph 1 | Polymorph 2 | Polymorph 3 | Other Reported Values | Reference |
| Melting Point | 42 °C | 58 °C | 68 °C | - | |
| Boiling Point | 265 °C (decomposes) | 265 °C | 265 °C | 300 °C | |
| Density | 1.284 g/cm³ (at 4 °C) | - | - | 1.49 g/cm³ | |
| Solubility in Water | Slightly soluble | Hardly soluble | Hardly soluble | 1g in ~111-145g H₂O | |
| Solubility (Other) | Soluble in alcohol, ether, ethyl acetate | Easily soluble in alcohol, ether | Easily soluble in alcohol, ether | - |
Spectral Data
The following tables summarize key spectral data for the characterization of allothis compound.
Table 3: ¹H NMR Spectral Data for Allothis compound
| Solvent | Frequency (MHz) | Chemical Shift δ (ppm) | Multiplicity / Coupling Constant (J) | Assignment | Reference |
| Water (pH 7.0) | 600 | 7.62, 7.61 | m | Aromatic (ortho-H) | |
| 7.46, 7.45, 7.44, 7.43, 7.42, 7.41, 7.38 | m | Aromatic (meta-, para-H) | |||
| 6.53, 6.50 | d | Vinylic-H |
Table 4: ¹³C NMR Spectral Data for Allothis compound
| Solvent | Frequency (MHz) | Chemical Shift δ (ppm) | Assignment | Reference |
| Water (pH 7.0) | 150 | 143.58 | Vinylic-C | |
| 132.13, 131.48, 130.47 | Aromatic-C | |||
| 126.48 | Vinylic-C |
Note: Full assignment of aromatic carbons was not specified in the source.
Table 5: Key Infrared (IR) Absorption Bands for Allothis compound Polymorphs
| Polymorph | Wavenumber (cm⁻¹) | Assignment | Reference |
| 68 °C form | ~1690 (doublet) | C=O stretching (carbonyl) | |
| ~940 (doublet) | O-H out-of-plane bend | ||
| 58 °C form | 1696 (singlet) | C=O stretching (carbonyl) | |
| 1631 (Raman), 1626 (IR) | C=C stretching (alkene) | ||
| 904 (singlet) | O-H out-of-plane bend |
Table 6: UV-Visible and Mass Spectrometry Data
| Technique | Key Data | Reference |
| UV-Visible Spectroscopy (in Ethanol) | λ_max_: 262 nm | |
| Mass Spectrometry (GC-MS) | Major m/z peaks: 148 (M⁺), 147 ([M-H]⁺), 103 |
Experimental Protocols
Detailed experimental procedures for the specific data cited are often proprietary to the publishing institution. However, the following outlines the standard methodologies employed for determining the physical and spectral data of a compound like allothis compound.
-
Melting Point Determination: A small amount of the crystalline sample is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded. For polymorphic substances, this process is repeated for each crystalline form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, radiofrequency pulses are used to excite the hydrogen nuclei, and the resulting signals are recorded to determine chemical shifts, multiplicities, and coupling constants. ¹³C NMR is performed similarly but observes the carbon nuclei, often requiring a longer acquisition time.
-
Infrared (IR) Spectroscopy: For solid samples, a KBr pellet is commonly prepared by grinding the sample with potassium bromide and pressing it into a transparent disk. Alternatively, the sample can be dissolved in a suitable solvent like chloroform. The sample is then placed in the path of an infrared beam, and the absorption of radiation at different wavenumbers is measured to identify functional groups.
-
UV-Visible Spectroscopy: The sample is dissolved in a UV-transparent solvent, such as ethanol or methanol, to a known concentration. The solution is placed in a quartz cuvette, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_max_).
-
Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, where it is ionized. In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the MS. The mass-to-charge ratio (m/z) of the resulting ions and their fragments are measured to determine the molecular weight and structural features of the compound.
Visualization
The following diagram illustrates a generalized workflow for the characterization of a chemical compound such as allothis compound.
Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols
Introduction
Cinnamic acid and its ester derivatives are valuable compounds in the pharmaceutical, cosmetic, and food industries, exhibiting a wide range of biological activities, including antioxidant, antifungal, and anticancer properties.[1][2] The synthesis of this compound esters is a fundamental process for accessing novel compounds with enhanced therapeutic potential and desirable physicochemical properties. This document provides detailed protocols for the esterification of this compound with a variety of alcohols, presents quantitative data for different reaction conditions, and illustrates key experimental workflows and reaction mechanisms.
I. Quantitative Data Summary
The efficiency of this compound esterification is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. The following tables summarize quantitative data from various reported methods, providing a comparative overview of different approaches.
Table 1: Synthesis of Methyl Cinnamate under Various Conditions [3]
| Catalyst | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sulfuric Acid | 75 | Methanol | Reflux | 1 h | 94 |
| Sulfuric Acid | 50 | Methanol | Reflux | 1.5 h | 99 |
| Sulfuric Acid | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 97 |
| p-Toluenesulfonic Acid (p-TSA) | 50 | Methanol (0.45 M) | 110 (Microwave) | 2 min | 91 |
| Supported Acidic Catalyst | 5 wt% (of this compound) | Methanol | Reflux | 3 h | 86 |
Table 2: Synthesis of Menthyl Cinnamate with Varying Reaction Times [4]
| Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 4 | 60 | 95.83 |
| 5 | 60 | 96.38 |
| 6 | 60 | 91.79 |
Table 3: Synthesis of Various Cinnamate Esters using Heteropolyacid Catalyst [1]
| Ester | Reaction Time (hours) | Yield (%) |
| Phenyl Cinnamate | 6 | 92 |
| 4-Chlorophenyl Cinnamate | 5 | 94 |
| 4-Methoxyphenyl Cinnamate | 4 | 95 |
| 2-(N-phthalimido)ethyl Cinnamate | 3 | 93 |
II. Experimental Protocols
The following protocols describe the synthesis of this compound esters using different methodologies.
Protocol 1: Classical Fischer Esterification using Sulfuric Acid Catalyst
This protocol is a general method for the synthesis of simple alkyl cinnamates.
Materials:
-
trans-Cinnamic acid
-
Alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 1 to 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Microwave-Assisted Esterification
This method significantly reduces the reaction time compared to conventional heating.
Materials:
-
trans-Cinnamic acid
-
Methanol
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave reaction vessel, combine trans-cinnamic acid, methanol (to achieve a 0.45 M solution), and a catalytic amount of either concentrated sulfuric acid (50 mol %) or p-toluenesulfonic acid (50 mol %).
-
Seal the vessel and heat in a microwave reactor at 110 °C for 2 minutes.
-
After the reaction, allow the vessel to cool to below 55 °C.
-
Follow the workup procedure as described in Protocol 1 (steps 5-8) to isolate and purify the methyl cinnamate.
Protocol 3: Heteropolyacid-Catalyzed Esterification
This protocol offers an environmentally friendly approach with a reusable catalyst.
Materials:
-
This compound
-
Alcohol (e.g., phenol, 2-(N-phthalimido)ethanol)
-
Heteropolyacid catalyst (e.g., H₆P₂W₁₈O₆₂·24H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of this compound (1 mmol), the desired alcohol (1 mmol), and the heteropolyacid catalyst (1 mol %) in toluene is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude ester.
-
The catalyst can often be recovered, washed, dried, and reused.
III. Visualizations
Diagram 1: General Workflow for Fischer Esterification
Caption: A schematic overview of the experimental workflow for the Fischer esterification of this compound.
Diagram 2: Mechanism of Fischer Esterification
Caption: The reaction mechanism of the acid-catalyzed Fischer esterification of this compound.
References
Cinnamic Acid: A Versatile Precursor for Pharmaceutical Synthesis
Abstract
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents. Its unique structure, featuring a phenyl group, a carboxylic acid moiety, and an α,β-unsaturated double bond, allows for diverse chemical modifications, making it a valuable precursor for complex molecular architectures.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceuticals, including the essential amino acid L-phenylalanine and as a foundational scaffold for various therapeutic classes such as antihypertensive and antidiabetic agents. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key intermediate in the shikimate and phenylpropanoid pathways in plants, leading to the biosynthesis of numerous natural products.[1] Its derivatives are recognized for a broad spectrum of pharmacological activities, including antioxidant, anticancer, antidiabetic, and antimicrobial properties.[3][4] In pharmaceutical synthesis, this compound provides a robust scaffold that can be strategically modified to produce high-value active pharmaceutical ingredients (APIs). This versatility has made it a focal point in the development of efficient and sustainable synthetic routes to important medicines.
Key Pharmaceutical Applications and Synthesis Protocols
Synthesis of L-Phenylalanine
L-Phenylalanine is an essential amino acid and a critical chiral building block for numerous pharmaceuticals, including the sweetener Aspartame and various peptide-based drugs. A highly efficient and stereoselective method for synthesizing L-phenylalanine is the enzymatic amination of trans-cinnamic acid using Phenylalanine Ammonia Lyase (PAL).
This protocol utilizes whole cells of Rhodotorula glutinis, which contain high levels of PAL activity, for the conversion.
Experimental Protocol:
-
Cultivation of Rhodotorula glutinis
-
Prepare a seed culture medium containing 1.0% yeast extract, 1.0% peptone, 0.5% NaCl, and 0.05% L-phenylalanine (pH 6.0).
-
Inoculate the medium with a stock culture of R. glutinis and incubate at 30°C for 20 hours on a reciprocating shaker.
-
For PAL production, prepare a culture medium composed of 1% yeast extract, 1% peptone, 0.5% NaCl, 0.05% L-phenylalanine, and 0.5% L-isoleucine (pH 6.0). The addition of L-isoleucine helps to stabilize the enzyme activity.
-
Inoculate the production medium with the seed culture and incubate at 30°C. Peak enzyme activity is typically reached after 18 hours of cultivation.
-
-
Enzymatic Conversion Reaction
-
Prepare a reaction mixture containing trans-cinnamic acid (30-60 mM) and a high concentration of ammonia (e.g., 5 M ammonium carbonate) in a suitable buffer (e.g., bicarbonate buffer, pH 9).
-
Add the cultured R. glutinis cells to the reaction mixture.
-
Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by measuring the decrease in this compound concentration via UV spectrophotometry at 290 nm.
-
The reaction is typically run for 24 hours to achieve high conversion rates.
-
-
Isolation and Purification of L-Phenylalanine
-
Separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing L-phenylalanine can be purified using standard techniques such as ion-exchange chromatography.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | trans-Cinnamic Acid | |
| Enzyme Source | Rhodotorula glutinis (whole cells) | |
| Optimal this compound Conc. | 30 - 60 mM | |
| Ammonia Source | Ammonium Carbonate / Ammonium Hydroxide | |
| Reaction pH | 9.0 - 10.5 | |
| Reaction Temperature | 30 - 37°C | |
| Conversion Yield | ~70 - 90% | |
| Final Product Concentration | Up to 18 mg/mL |
Logical Workflow for L-Phenylalanine Synthesis:
Caption: Workflow for enzymatic synthesis of L-Phenylalanine.
Precursor for Antihypertensive Agents
This compound has demonstrated antihypertensive properties and serves as a precursor for drugs targeting cardiovascular diseases. Its derivatives can be designed to interact with various targets in the cardiovascular system. For example, studies have shown that this compound can induce vasodilation through endothelium-dependent mechanisms involving nitric oxide and by acting as a calcium channel antagonist.
Synthetic Strategy Outline:
The synthesis of antihypertensive agents from this compound typically involves modifications at the phenyl ring and the carboxylic acid group to enhance potency and selectivity.
-
Esterification/Amidation: The carboxylic acid group is often converted to an ester or amide to improve pharmacokinetic properties.
-
Phenyl Ring Substitution: Introduction of hydroxyl, methoxy, or other functional groups on the phenyl ring can modulate the compound's interaction with specific receptors or enzymes.
-
Side Chain Modification: The vinyl group can be reduced or functionalized to create more flexible or rigid analogues.
Signaling Pathway for this compound-Induced Vasodilation:
Caption: this compound's dual mechanism for vasodilation.
Scaffold for Antidiabetic Agents
This compound derivatives have emerged as promising candidates for the management of diabetes. They can act as inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, this compound derivatives can delay glucose absorption and lower postprandial blood glucose levels.
Key Structural Features for α-Glucosidase Inhibition:
-
p-Methoxy Group: The presence of a methoxy group at the para-position of the phenyl ring, as in p-methoxythis compound, has been shown to be beneficial for activity.
-
Esterification: Converting the carboxylic acid to an ester, such as in p-methoxyethyl cinnamate, can also enhance inhibitory potential.
General Synthesis Protocol for this compound Esters:
-
Fischer Esterification:
-
Dissolve the substituted this compound (e.g., p-methoxythis compound) in an excess of the desired alcohol (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the acid catalyst, remove the excess alcohol under reduced pressure, and purify the resulting ester by column chromatography or recrystallization.
-
Synthesis Pathway Diagram:
Caption: Synthesis of an antidiabetic this compound ester.
This compound Derivatives in Complex Drug Synthesis
While direct, short-step syntheses from this compound are common for the molecules above, its derivatives are also crucial starting points for more complex pharmaceuticals like the anticancer drug Taxol (Paclitaxel) . The C-13 side chain of Taxol is a derivative of phenylisoserine, which can be synthesized from precursors structurally related to this compound. The synthesis involves creating the specific stereochemistry required for Taxol's potent biological activity. These multi-step syntheses highlight the importance of this compound as a fundamental building block in medicinal chemistry.
Conclusion
This compound is a highly valuable and versatile precursor in the pharmaceutical industry. Its utility ranges from the direct, efficient synthesis of essential molecules like L-phenylalanine to providing the foundational scaffold for entire classes of therapeutic agents, including those for cardiovascular disease and diabetes. The protocols and data presented herein demonstrate the practical applications of this compound and underscore its continued importance in innovative drug development.
References
- 1. jocpr.com [jocpr.com]
- 2. A Review of this compound’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Biological Applications of this compound Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 4. Pharmacological Potential of this compound and Derivatives: A Comprehensive Review [mdpi.com]
Cinnamic Acid Derivatives: A Promising Frontier in Agrochemical Fungicides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have emerged as a significant class of compounds in the development of novel agrochemical fungicides. Their inherent antifungal properties, coupled with opportunities for synthetic modification, make them attractive candidates for environmentally benign and effective crop protection agents. This document provides a comprehensive overview of the application of this compound derivatives as fungicides, including their mechanisms of action, structure-activity relationships, and detailed protocols for their evaluation.
Mechanisms of Antifungal Action
This compound derivatives exert their antifungal effects through multiple mechanisms, primarily targeting essential fungal processes. Two of the most well-documented mechanisms are the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53) and the disruption of ergosterol biosynthesis.
Inhibition of Benzoate 4-Hydroxylase (CYP53)
Certain this compound derivatives act as inhibitors of CYP53, a cytochrome P450 enzyme unique to fungi.[1][2] This enzyme is crucial for the detoxification of benzoic acid, a key intermediate in the metabolism of aromatic compounds in fungi.[1] By inhibiting CYP53, these derivatives disrupt fungal metabolism, leading to the accumulation of toxic intermediates and ultimately, fungal cell death.[1][2]
Caption: Inhibition of the fungal CYP53 enzyme by this compound derivatives.
Inhibition of Ergosterol Biosynthesis
Another key mechanism of action for some this compound derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or alteration disrupts membrane integrity and function, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This mechanism is a common target for many commercial fungicides.
References
Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in a variety of plants, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of phenolic compounds in complex matrices like plant extracts due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a comprehensive overview and a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Methodology
The quantification of this compound is typically achieved using a C18 stationary phase with a mobile phase consisting of an aqueous solution of an acid (e.g., acetic acid, formic acid, or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[4][5] The acidic mobile phase ensures that this compound is in its protonated form, leading to better retention and peak shape on the nonpolar stationary phase. Detection is commonly performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound, which is in the range of 270-280 nm.
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Newcrom B (150 mm x 4.6 mm, 5 µm) | Poroshell 120 EC-C18 (100 mm x 4.6 mm, 2.7 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (Gradient) | Acetonitrile: Water: Phosphoric Acid | A: 0.1% Acetic Acid in Water, B: 0.1% Acetic Acid in Acetonitrile (Gradient) | Methanol: 0.1% Acetic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 272 nm | 250 nm | 280 nm | 310 nm |
| Injection Volume | 20 µL | Not Specified | 5 µL | Not Specified |
| Column Temperature | Not Specified | Not Specified | 25 °C | 30 °C |
Method Validation
A robust HPLC method for the quantification of this compound should be validated according to international guidelines to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | |
| Range | 0.5 - 5.0 µg/mL | |
| LOD | 0.007 - 0.240 µg/mL | |
| LOQ | 0.025 - 0.800 µg/mL | |
| Precision (RSD%) | Intra-day: < 4.6%, Inter-day: < 4.4% | |
| Accuracy (Recovery %) | 98.0% - 102.0% | |
| Specificity | No interference from blank and other components |
Experimental Protocol
This protocol provides a step-by-step guide for the extraction and quantification of this compound from a plant matrix.
1. Materials and Reagents
-
This compound reference standard (purity > 98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Acetic acid, analytical grade
-
Plant material (dried and powdered)
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.5 to 50 µg/mL.
4. Sample Preparation (Plant Extract)
-
Accurately weigh about 1 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute and then sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient elution may be necessary depending on the complexity of the plant extract)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
6. Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant extract sample.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
References
- 1. HPLC Separation of this compound, Salicylic Acid, and Quercetin on Newcrom B Column | SIELC Technologies [sielc.com]
- 2. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. akjournals.com [akjournals.com]
- 5. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxythis compound and Total Trans-p-Hydroxythis compound Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamic Acid: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic organic compound, serves as a important and versatile building block in organic synthesis. Its unique structure, featuring a phenyl group, a carboxylic acid moiety, and an α,β-unsaturated double bond, provides multiple reactive sites for a wide array of chemical transformations. This allows for the synthesis of a diverse range of molecules with significant applications in pharmaceuticals, agrochemicals, fragrances, and material science.
Applications in Synthesis
This compound and its derivatives are key intermediates in the synthesis of numerous commercially and biologically important compounds.
-
Pharmaceuticals: The this compound scaffold is present in a variety of therapeutic agents. Its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties.[1][2] For instance, some this compound amides have shown promise as α-glucosidase inhibitors, relevant for diabetes treatment.[3] Furthermore, this compound is a precursor for the synthesis of the sweetener aspartame.[3]
-
Agrochemicals: this compound derivatives have emerged as promising candidates for the development of new agrochemicals. They have demonstrated fungicidal, herbicidal, and insecticidal activities.[1] For example, certain derivatives have shown significant activity against parasitic weeds and various fungal plant pathogens.
-
Fragrances and Flavors: Due to its pleasant, honey-like odor, this compound and its esters (such as methyl, ethyl, and benzyl cinnamate) are widely used in the perfume and food industries.
-
Polymers: The presence of a polymerizable double bond and reactive carboxylic acid group makes this compound a valuable monomer for the synthesis of various polymers, including polyesters and polyamides, with applications in advanced materials.
Key Synthetic Reactions Utilizing this compound
Several classical and modern organic reactions are employed to synthesize this compound and its derivatives.
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, including this compound itself. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.
Knoevenagel Condensation
The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds. For this compound synthesis, it typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Heck Reaction
The Heck reaction is a modern cross-coupling reaction that allows for the synthesis of substituted alkenes. This compound and its esters can be synthesized by the palladium-catalyzed reaction of an aryl halide with an acrylate.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is used to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules. This reaction involves the condensation of a substituted benzaldehyde with an acetophenone in the presence of a base. This compound derivatives can be further synthesized from chalcones.
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | |
| Molar Mass | 148.16 g/mol | |
| Melting Point | 133 °C | |
| FT-IR (cm⁻¹) | ||
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | |
| C=O stretch (carboxylic acid) | ~1680 | |
| C=C stretch (alkene) | ~1630 | |
| C=C stretch (aromatic) | ~1580, 1500 | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ||
| 12.25 (s, 1H, -COOH) | 7.64 (d, J = 16.0 Hz, 1H, Ar-CH=) | |
| 7.54 (d, J = 16.0 Hz, 1H, =CH-COOH) | 7.41 (m, 5H, Ar-H) | |
| ¹³C NMR (ppm) | ||
| 170.01 (-COOH) | 134.58 (Ar-C) | |
| 130.99 (Ar-CH) | 129.30 (Ar-CH) | |
| 128.9 (Ar-CH) | 121.9 (=CH-COOH) | |
| 145.1 (Ar-CH=) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction
This protocol describes the synthesis of this compound from benzaldehyde and acetic anhydride.
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Distilled water
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a clean, dry 100 mL round-bottom flask, combine 5.0 mL of freshly distilled benzaldehyde, 7.5 mL of acetic anhydride, and 2.5 g of anhydrous sodium acetate.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture in a heating mantle at 180°C for 1 hour.
-
Allow the reaction mixture to cool slightly and then pour it into 50 mL of water in a 250 mL beaker while stirring.
-
Add a saturated sodium bicarbonate solution slowly and with stirring until the solution is basic to litmus paper. This will neutralize any unreacted acetic anhydride and the acetic acid byproduct.
-
Heat the mixture to boiling to dissolve the sodium cinnamate and then filter it hot to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify it by slowly adding concentrated hydrochloric acid with stirring until the precipitation of this compound is complete.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold water to remove any remaining inorganic salts.
-
Recrystallize the crude this compound from hot water to obtain pure crystals.
-
Dry the purified crystals and determine the yield and melting point.
Expected Yield: Approximately 4.98%.
Protocol 2: Synthesis of a this compound Ester via Fischer Esterification
This protocol details the synthesis of ethyl cinnamate from this compound and ethanol.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers
-
Rotary evaporator
Procedure:
-
Place 10.0 g of this compound and 50 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Slowly add 2.0 mL of concentrated sulfuric acid while swirling the flask.
-
Add boiling chips and heat the mixture to reflux for 2 hours.
-
After cooling, pour the reaction mixture into 100 mL of cold water in a separatory funnel.
-
Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude ethyl cinnamate.
-
Purify the ester by distillation under reduced pressure.
Expected Yield: High yields are typically obtained.
Visualizations
Caption: Workflow for the synthesis of this compound via the Perkin reaction.
Caption: Inhibition of inflammatory and cancer signaling pathways by this compound derivatives.
References
Synthesis and Biological Evaluation of Cinnamic Acid Amides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cinnamic acid amides and the evaluation of their biological activities. This compound, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The modification of the carboxylic acid group into an amide functionality has been a successful strategy to enhance the biological efficacy of these compounds.
I. Synthesis of this compound Amides
This compound amides can be synthesized through several reliable methods. The two most common approaches involve the use of coupling agents to facilitate the reaction between a this compound and an amine, or the conversion of the this compound to a more reactive acid chloride intermediate.
Protocol 1: Amide Synthesis using Coupling Agents (EDC/HOBt)
This protocol describes a general procedure for the synthesis of this compound amides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[2]
Materials:
-
Substituted or unsubstituted this compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (2 mmol) in a mixture of N,N-dimethylformamide (DMF) (2 mL) and dichloromethane (CH₂Cl₂) (12 mL).
-
To this solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.1 mmol) and 1-hydroxybenzotriazole (HOBt) (2.1 mmol).
-
Stir the solution at room temperature for 30 minutes.
-
Add the desired amine (2.0 mmol) and triethylamine (Et₃N) (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature under an inert atmosphere (argon or nitrogen).
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is typically worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield the pure this compound amide.
Protocol 2: Amide Synthesis via Acid Chloride
This method involves the conversion of this compound to its corresponding acid chloride, which is then reacted with an amine.[3]
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous toluene or other inert solvent
-
Primary or secondary amine
-
Anhydrous ether or other suitable solvent
-
Aqueous sodium bicarbonate or other base for work-up
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of Cinnamoyl Chloride: In a round-bottom flask, suspend or dissolve trans-cinnamic acid in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Alternatively, oxalyl chloride with a catalytic amount of DMF can be used in an inert solvent like dichloromethane at room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride can be used directly in the next step.
-
Amidation: Dissolve the crude cinnamoyl chloride in an anhydrous solvent such as toluene (e.g., 100 mmol in 80 mL).
-
In a separate flask, dissolve the desired amine (e.g., 110 mmol) in an anhydrous solvent like ether (e.g., 200 mL).
-
Cool the amine solution in an ice bath.
-
Slowly add the cinnamoyl chloride solution to the stirred amine solution over a period of approximately 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30-60 minutes.
-
The reaction mixture is then worked up by washing with dilute acid (to remove excess amine), followed by a wash with aqueous sodium bicarbonate, and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound amide.
-
The product is purified by recrystallization or column chromatography.
Experimental Workflow for Synthesis of this compound Amides
Caption: General workflow for the synthesis of this compound amides.
II. Biological Evaluation of this compound Amides
This compound amides have been evaluated for a range of biological activities. Below are protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
The cytotoxicity of this compound amides against various cancer cell lines is commonly determined using the MTT assay.[4]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test this compound amides in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]
Table 1: Anticancer Activity of Selected this compound Amides (IC₅₀ in µM)
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | OAW-42 (Ovary) | HT-29 (Colon) | Reference |
| Amide Derivative 1 | 11.38 | - | - | - | >240 | |
| Amide Derivative 2 | 10.36 | - | - | - | - | |
| Amide Derivative 3 | 11.06 | >240 | - | - | >240 | |
| Amide Derivative 4 | - | >240 | - | <240 | - | |
| Cinnamic Amide 2f | - | - | - | - | - | |
| Cinnamic Amide 2j | - | - | - | - | - | |
| IC₅₀ for EGFR inhibition | ||||||
| Cinnamic Amide 2f | - | - | - | - | - | |
| Cinnamic Amide 2j | - | - | - | - | - |
Note: '-' indicates data not available. Data is compiled from multiple sources and direct comparison should be made with caution.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound amides can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well sterile microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound amides for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Antimicrobial Activity
The antimicrobial efficacy of this compound amides is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well sterile microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound amides in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Table 2: Antimicrobial Activity of Selected this compound Amides (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | C. parapsilosis | C. krusei | Reference |
| Cinnamide | 252 | 252 | 60.8 | - | - | |
| Amide Derivative 2 | - | - | - | 31.25 | 250 | |
| Amide Derivative 9 | - | - | - | 250 | 150 | |
| Amide Derivative 12 | - | - | - | 150 | 250 | |
| Amide Derivative 14 | - | - | - | 31.25 | 31.25 | |
| Amide Derivative 15 | - | - | - | 250 | 250 | |
| Amide Derivative 16 | - | - | - | 150 | 7.8 | |
| 4-isopropylbenzylcinnamide | 458.15 µM | - | - | - | - |
Note: '-' indicates data not available. Data is compiled from multiple sources and direct comparison should be made with caution. Some values are reported in µM.
III. Signaling Pathways Modulated by this compound Amides
This compound amides exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some this compound derivatives have been shown to inhibit this pathway.
Mechanism of Inhibition
Caption: this compound amides can inhibit the NF-κB pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival, and its overactivation is common in many cancers. Certain this compound amides have been identified as EGFR inhibitors.
Mechanism of Inhibition
Caption: this compound amides can inhibit EGFR autophosphorylation.
References
Application Notes: Enzymatic Synthesis of Cinnamic Acid from L-Phenylalanine
Introduction
The enzymatic synthesis of cinnamic acid from L-phenylalanine is a biocatalytic process with significant applications in the pharmaceutical, food, and cosmetic industries. This reaction is primarily catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which facilitates the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia.[1][2][3] PAL is a highly specific and efficient enzyme found in plants, fungi, and some bacteria, where it serves as a key enzyme in the phenylpropanoid pathway for the biosynthesis of various secondary metabolites.[1][2] The enzymatic route offers a green and sustainable alternative to chemical synthesis, proceeding under mild reaction conditions with high stereo- and regioselectivity, thus minimizing byproduct formation.
Principle of the Reaction
The core of this biocatalytic process is the deamination of L-phenylalanine, where the amino group is eliminated from the substrate to form a double bond, resulting in the formation of trans-cinnamic acid. The reaction can be summarized as follows:
L-phenylalanine → trans-Cinnamic acid + Ammonia
This biotransformation is attractive for industrial applications due to its high atom economy and the production of a high-value product from a readily available amino acid.
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of this compound from L-phenylalanine, including enzyme activity assays, the synthesis reaction, and product quantification.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is designed to determine the activity of the PAL enzyme before its use in the synthesis of this compound.
Materials:
-
PAL enzyme solution (from various sources such as Rhodotorula glutinis or recombinant E. coli)
-
L-phenylalanine
-
Tris-HCl buffer (50 mM, pH 8.5)
-
6N HCl
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and 12.1 mM L-phenylalanine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of the PAL enzyme solution to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of 6N HCl.
-
Measure the formation of trans-cinnamic acid by monitoring the absorbance at 290 nm using a UV-Vis spectrophotometer.
-
One unit (U) of PAL activity is defined as the amount of enzyme that produces one micromole of trans-cinnamic acid per minute under the specified conditions.
Enzymatic Synthesis of this compound
This protocol describes the batch synthesis of this compound using whole cells or purified PAL enzyme.
Materials:
-
PAL enzyme (purified or as whole-cell biocatalyst)
-
L-phenylalanine
-
Ammonium hydroxide buffer (5 M, pH 10)
-
Reaction vessel (e.g., shaker flask)
-
Incubator shaker
Procedure:
-
Prepare a solution of L-phenylalanine in 5 M ammonium hydroxide buffer (pH 10). The concentration of L-phenylalanine can be optimized, with starting concentrations often in the range of 10-100 mM.
-
Add the PAL enzyme or whole-cell biocatalyst to the substrate solution. The optimal enzyme loading should be determined experimentally.
-
Incubate the reaction mixture at 30°C with agitation (e.g., 500 rpm) for 24 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals for analysis by HPLC.
-
Upon completion, terminate the reaction by acidifying the mixture with HCl to a pH of approximately 2. This will precipitate the this compound.
-
The precipitated this compound can be recovered by centrifugation or filtration, followed by washing and drying.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical method for quantifying the concentration of this compound in the reaction mixture.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Water (HPLC grade)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase consisting of a mixture of methanol, acetonitrile, and 2% glacial acetic acid (e.g., 10:22:70, v/v/v).
-
Centrifuge the reaction samples to remove any solids.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
Inject the sample onto a C18 column.
-
Elute the components isocratically with the prepared mobile phase at a flow rate of 0.8-1.5 mL/min.
-
Detect this compound using a UV detector at a wavelength of 276 nm or 292 nm.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound.
Table 1: Reaction Conditions for this compound Production
| Enzyme Source | Substrate | pH | Temperature (°C) | Reaction Time (h) | Product Concentration (mg/L) | Reference |
| Streptomyces lividans (expressing PAL) | Glucose (as carbon source for in-vivo synthesis) | - | - | 96 | 210 | |
| Streptomyces lividans (expressing PAL) | Glycerol (as carbon source for in-vivo synthesis) | - | - | - | 450 | |
| Streptomyces lividans (expressing PAL) | Raw starch (as carbon source for in-vivo synthesis) | - | - | - | 460 | |
| Recombinant Zea mays PAL (ZmPAL2) | L-phenylalanine | - | 55 (optimal) | - | 5000 |
Table 2: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) from Different Sources
| Enzyme Source | Substrate | K_m (mM) | Reference |
| Rhodotorula glutinis | L-phenylalanine | 1.35 | |
| Trichosporum cutaneum | L-phenylalanine | 0.10 | |
| Streptomyces maritimus | L-phenylalanine | 23 | |
| Spirulina platensis | L-phenylalanine | 1.5 |
Visualizations
The following diagrams illustrate the enzymatic reaction and the experimental workflow.
Caption: Enzymatic conversion of L-phenylalanine to trans-cinnamic acid and ammonia catalyzed by Phenylalanine Ammonia-Lyase (PAL).
Caption: A typical experimental workflow for the enzymatic synthesis and analysis of this compound.
References
Application Notes and Protocols: Cinnamic Acid Functionalized Nanoparticles for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, exhibits a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] However, its clinical application is often hindered by poor water solubility, low bioavailability, and unstable pharmacokinetics.[3][4] Functionalizing nanoparticles with this compound or encapsulating it within nanocarriers presents a promising strategy to overcome these limitations. This approach enhances the therapeutic potential by improving solubility, enabling controlled release, and facilitating targeted delivery to disease sites, thereby increasing efficacy while potentially reducing systemic toxicity.[5]
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound functionalized nanoparticles in key biomedical areas.
Synthesis and Characterization of this compound Nanoparticles
Application Note: The functionalization of nanoparticles with this compound can be achieved through various methods depending on the nanoparticle type. For polymeric nanoparticles like Poly(lactic-co-glycolic acid) (PLGA), a common technique is the single emulsion solvent evaporation method, where this compound is encapsulated within the polymer matrix. For metallic nanoparticles, such as silver (AgNPs) or gold (AuNPs), this compound can act as both a reducing agent and a capping/stabilizing agent during synthesis, where it binds to the nanoparticle surface. Characterization is a critical step to ensure the nanoparticles have the desired physicochemical properties for biomedical applications. Techniques like Dynamic Light Scattering (DLS) for size and zeta potential, Transmission Electron Microscopy (TEM) for morphology, and Fourier Transform Infrared (FTIR) spectroscopy to confirm functionalization are essential.
Workflow for Nanoparticle Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | This compound Role | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| PLGA-CIN | Encapsulated | 186.3 | -28.47 | 76.98 | |
| Silver (AgNPs) | Capping/Reducing Agent | 52.8 | - | - | |
| Gold (AuNPs) | Coating/Conjugated | ~89 | -20 | - | |
| Zinc Oxide (ZnO) | Capped | 100 - 200 | - | - |
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (CIN-PLGA-NPs)
This protocol is based on the single emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Trans-cinnamic acid (CIN)
-
Acetone (Organic Solvent)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
Magnetic stirrer
-
High-speed centrifuge
Procedure:
-
Prepare the Organic Phase: Accurately weigh and dissolve PLGA (e.g., 162 mg) and trans-cinnamic acid in 10 mL of acetone.
-
Prepare the Aqueous Phase: Prepare a 20 mL aqueous solution containing a surfactant (e.g., 0.5% Poloxamer 188).
-
Form the Emulsion: Add the organic phase dropwise into the aqueous phase at a rate of 1 mL/min while stirring continuously at 1000 rpm.
-
Solvent Evaporation: Leave the resulting nano-emulsion on the magnetic stirrer overnight at room temperature to allow for the complete evaporation of acetone. This results in a colloidal suspension of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 30 minutes at 4°C.
-
Collection: Discard the supernatant and wash the resulting nanoparticle pellet with deionized water to remove any unencapsulated drug or excess surfactant. Repeat the centrifugation and washing steps twice.
-
Final Product: Resuspend the final pellet in a suitable buffer or deionized water for characterization, or lyophilize for long-term storage.
Anticancer Applications
Application Note: this compound and its derivatives exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of key signaling pathways like NF-κB and PI3K/Akt. Nanoformulations of this compound (e.g., CIN-PLGA-NPs) have shown superior cytotoxicity to cancer cells compared to the free drug, likely due to enhanced cellular uptake and internalization. Studies show these nanoparticles can induce apoptosis via the extrinsic pathway by increasing the expression of TNFA, TNFR1, and cleaved caspases-8 and -3.
Signaling Pathway for this compound-Induced Apoptosis
Caption: TNFA-TNFR1 mediated extrinsic apoptosis pathway.
Anticancer Activity Data of this compound Nanoparticles
| Cell Line | Nanoparticle Type | Parameter | Value | Reference |
| MDA-MB-231 (Breast Cancer) | CIN-PLGA-NPs | IC₅₀ | 0.5171 mM | |
| MDA-MB-231 (Breast Cancer) | Free this compound | IC₅₀ | 2.296 mM | |
| 4T1 (Breast Cancer) | Cinnamaldehyde-NPs | IC₅₀ | 4.6 µM | |
| A549 (Lung Cancer) | Cinnamaldehyde-NPs | IC₅₀ | 3.9 µM | |
| HeLa (Cervical Cancer) | Cinnamaldehyde-NPs | IC₅₀ | 3.3 µM | |
| HepG2 (Liver Cancer) | Doxorubicin-Cinnamic Acid Hybrid NPs | Cell Survival | 21% |
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of nanoparticles on cell viability.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound functionalized nanoparticles (test substance)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound nanoparticles in culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include wells with untreated cells (negative control) and a vehicle control if applicable.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the nanoparticle concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Applications
Application Note: Chronic inflammation is a key factor in many diseases. This compound nanoparticles have demonstrated potent anti-inflammatory properties. They can significantly suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The mechanism often involves the inhibition of major inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways. By down-regulating these pathways, the nanoparticles reduce the expression of inflammatory genes, thereby mitigating the inflammatory response in conditions like acute pancreatitis and hepatitis.
Signaling Pathway for Inhibition of Inflammation
Caption: Inhibition of the TLR4/NF-κB inflammatory pathway.
Protocol 3: In Vitro Anti-inflammatory Assay (Cytokine Measurement)
This protocol measures the ability of nanoparticles to reduce cytokine production in immune cells stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound functionalized nanoparticles
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6)
-
24-well plate
Procedure:
-
Cell Seeding and Differentiation: Seed macrophage precursor cells (e.g., THP-1 monocytes) in a 24-well plate and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours, if necessary.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the this compound nanoparticles. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells + LPS but no nanoparticles.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and collect the supernatant from each well.
-
Cytokine Measurement: Quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using the appropriate ELISA kits, following the manufacturer’s instructions.
-
Analysis: Compare the cytokine levels in the nanoparticle-treated groups to the LPS-only control group to determine the percentage of inhibition.
Antimicrobial and Wound Healing Applications
Application Note: this compound functionalized nanoparticles, particularly those based on silver (AgNPs) and zinc oxide (ZnO-NPs), have shown significant antimicrobial activity against a broad spectrum of pathogens, including E. coli and C. albicans. The nanoparticles can disrupt bacterial cell membranes, inhibit biofilm formation, and generate reactive oxygen species, leading to microbial death. This antimicrobial action, combined with the inherent anti-inflammatory and antioxidant properties of this compound, makes these nanoparticles excellent candidates for promoting wound healing. In wound models, they have been shown to accelerate wound closure, reduce bacterial load, and modulate the expression of inflammatory genes.
Workflow for In Vitro Wound Healing (Scratch) Assay
Caption: Workflow for an in vitro scratch assay.
Antimicrobial Activity Data
| Nanoparticle Type | Organism | Parameter | Value (µg/mL) | Reference |
| CA-AgNPs | E. coli | MIC | 62.5 | |
| CA-AgNPs | E. coli | MBC | 125 | |
| CA-AgNPs | C. albicans | MIC | 125 | |
| CA-AgNPs | C. albicans | MBC | 250 | |
| This compound | MDR Bacteria | MIC | 125 |
Protocol 4: In Vitro Wound Healing (Scratch) Assay
This protocol simulates cell migration during wound healing in a 2D culture.
Materials:
-
Fibroblast or keratinocyte cell line (e.g., HDF, HaCaT)
-
Complete culture medium
-
This compound functionalized nanoparticles
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate and grow them until they form a fully confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.
-
Washing: Gently wash the well with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of nanoparticles. Use a medium without nanoparticles as a control.
-
Imaging (Time 0): Immediately capture images of the scratch in marked regions of each well. This is the baseline (0 h).
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Final Imaging: After a set time (e.g., 24 or 48 hours), capture images of the same marked regions.
-
Analysis: Use image analysis software (like ImageJ) to measure the area of the scratch at 0 h and the final time point. Calculate the percentage of wound closure using the formula:
-
% Wound Closure = [(Area at 0h - Area at final time) / Area at 0h] * 100 Compare the closure rates between the treated and control groups.
-
Nanotoxicity Assessment
Application Note: While nanoparticles offer significant therapeutic advantages, it is crucial to assess their potential toxicity to ensure safety. Nanotoxicity assessments involve evaluating the effects of nanoparticles on cellular functions, such as cell viability, membrane integrity, oxidative stress, and DNA damage. In vitro methods, such as the MTT or LDH assays, are widely used as initial screening tools to determine cytotoxic concentrations before proceeding to more complex in vivo studies. The physicochemical properties of nanoparticles, including size, shape, and surface chemistry, are key determinants of their interaction with biological systems and potential toxicity.
Protocol 5: General Nanotoxicity Assessment (Cell Viability)
A primary assessment of nanotoxicity can be performed using the MTT assay as described in Protocol 2 . Key considerations for nanotoxicity include:
-
Dose Range: Use a broad range of concentrations to identify a dose-response relationship.
-
Time Points: Assess toxicity at multiple time points (e.g., 24, 48, 72 hours) to understand both acute and longer-term effects.
-
Cell Lines: Test on both target (e.g., cancer) and non-target/healthy (e.g., normal fibroblast) cell lines to evaluate selectivity.
-
Controls: Always include untreated cells as a negative control and a known toxic substance as a positive control. Nanoparticle vehicles (without the active agent) should also be tested.
References
- 1. Pharmacological Potential of this compound and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in nano vehicles encapsulating this compound and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in nano vehicles encapsulating this compound and its derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticle-Conjugated this compound Exhibits Antiacanthamoebic and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of a Cinnamic Acid Derivative Library for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase synthesis of a diverse library of cinnamic acid derivatives. This compound and its derivatives are a class of naturally occurring compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] The solid-phase synthesis approach offers significant advantages for generating large, diversified libraries of these compounds for high-throughput screening and drug discovery programs. This document outlines the key steps, from resin loading and amide bond formation to cleavage and purification, and includes representative data and visualizations to guide researchers in this process.
Introduction
This compound, an organic compound with the formula C₆H₅CH=CHCOOH, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Its derivatives have been shown to modulate various biological pathways, making them attractive candidates for drug development. One of the key mechanisms of action for some this compound derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Solid-phase synthesis is a highly efficient method for the preparation of combinatorial libraries of small molecules. The "split-and-pool" strategy, in particular, allows for the exponential generation of a large number of unique compounds from a small set of building blocks. This application note details a robust protocol for the solid-phase synthesis of a this compound amide library using Merrifield resin as the solid support.
Experimental Protocols
Materials and Reagents
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
A diverse set of primary and secondary amines
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Diethyl ether
Protocol 1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)
This protocol describes the attachment of the this compound scaffold to the solid support.
-
Preparation of this compound Cesium Salt:
-
Dissolve this compound (2.0 eq. relative to resin loading) in a minimal amount of methanol.
-
Add water (approx. 10% of methanol volume) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness under reduced pressure.
-
Co-evaporate the resulting salt with anhydrous DMF twice to ensure it is completely dry.
-
-
Resin Swelling and Loading:
-
Swell the Merrifield resin in DMF (10 mL per gram of resin) for 1-2 hours in a reaction vessel.
-
Drain the DMF and wash the resin twice with fresh DMF.
-
Add the dried this compound cesium salt dissolved in a minimal amount of DMF to the swollen resin.
-
Heat the reaction mixture to 50°C and agitate gently for 24 hours.
-
-
Washing and Drying:
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of resin and quantifying the released this compound.
-
Protocol 2: "Split-and-Pool" Synthesis of the this compound Amide Library
This protocol outlines the diversification of the resin-bound this compound through amide bond formation with a library of amines.
-
Resin Pooling and Splitting:
-
Combine all the this compound-loaded resin into a single vessel and mix thoroughly to ensure homogeneity.
-
Divide the pooled resin into equal portions, with each portion corresponding to a unique amine to be coupled.
-
-
Amide Coupling Reaction:
-
To each portion of the resin, add a solution of the corresponding amine (3.0 eq.), HBTU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.
-
Agitate the reaction mixtures at room temperature for 4-6 hours. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test on a small sample of beads (note: this test is for primary amines).
-
-
Washing and Pooling:
-
After the coupling reaction is complete, filter each resin portion and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Combine all the washed resin portions back into a single vessel. This completes one cycle of the "split-and-pool" synthesis. For the creation of a di-amide library, this process can be repeated with a second set of building blocks after deprotection of a protecting group on the first set of amines (if used).
-
Protocol 3: Cleavage of this compound Derivatives from the Resin
This protocol describes the release of the final products from the solid support.
-
Resin Preparation:
-
Wash the final, dried resin with DCM (3x) and dry under high vacuum for at least 2 hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFMSA/TFA/thioanisole (1:8:1 v/v/v). Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Suspend the dried resin in the cleavage cocktail (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Product Isolation and Purification:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2x).
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitate.
-
Wash the crude product with cold diethyl ether (3x).
-
Dry the final product under vacuum.
-
The crude products can then be purified by techniques such as preparative HPLC.
-
Data Presentation
The following table presents representative yields and purity data for a selection of this compound amides synthesized using solid-phase methods, as reported in the literature.
| Compound ID | Amine Building Block | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Reference |
| CA-01 | Benzylamine | 237.29 | 85 | >95 | Solution-phase synthesis, representative of expected solid-phase outcome. |
| CA-02 | 4-Methylbenzylamine | 251.32 | 82 | >95 | Solution-phase synthesis, representative of expected solid-phase outcome. |
| CA-03 | 4-Methoxybenzylamine | 267.32 | 88 | >95 | Solution-phase synthesis, representative of expected solid-phase outcome. |
| CA-04 | Piperidine | 215.29 | 91 | >95 | Solution-phase synthesis, representative of expected solid-phase outcome. |
| CA-05 | Morpholine | 217.26 | 93 | >95 | Solution-phase synthesis, representative of expected solid-phase outcome. |
Note: The yields and purities are representative and can vary depending on the specific amine used, coupling efficiency, and purification method.
Visualization of Workflow and Biological Pathway
Solid-Phase Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a this compound derivative library.
NF-κB Signaling Pathway
This diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for this compound derivatives.
Conclusion
The solid-phase synthesis strategy detailed in this application note provides an efficient and systematic approach for the generation of this compound derivative libraries. The amenability of this workflow to automation and high-throughput techniques makes it a valuable tool for modern drug discovery. The resulting libraries can be screened against a variety of biological targets to identify novel lead compounds for the development of new therapeutics. The provided protocols and visualizations serve as a comprehensive guide for researchers embarking on the synthesis and exploration of this promising class of molecules.
References
Troubleshooting & Optimization
Improving the yield of the Perkin reaction for cinnamic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Perkin reaction for the synthesis of cinnamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using the Perkin reaction.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | 1. Inactive Catalyst: The sodium acetate used as a catalyst may be hydrated. | Ensure the use of anhydrous sodium acetate. It is advisable to dry the sodium acetate in an oven before use.[1] |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating (3-8 hours or even longer) for optimal yields.[2][3][4] Consider increasing the reaction time or temperature within the recommended range. | |
| 3. Impure Reactants: Benzaldehyde may have oxidized to benzoic acid. | Use freshly distilled benzaldehyde to ensure high purity. | |
| 4. Sub-optimal Molar Ratios: Incorrect stoichiometry of reactants can limit the yield. | A common molar ratio is approximately 1 mole of aldehyde to 2 moles of acetic anhydride and 0.7 moles of sodium acetate.[2] | |
| 5. Inefficient Hydrolysis: Incomplete hydrolysis of the intermediate anhydride will result in a lower yield of the final this compound product. | Ensure complete hydrolysis by adding a sufficient amount of water and heating if necessary during the work-up procedure. | |
| Product is Oily or Gummy, Fails to Crystallize | 1. Presence of Unreacted Benzaldehyde: Residual benzaldehyde can act as an impurity that inhibits crystallization. | During the work-up, ensure the complete removal of unreacted benzaldehyde. This can be achieved by steam distillation or by washing the aqueous solution of the cinnamate salt with a suitable organic solvent like ether before acidification. |
| 2. Formation of Side Products: Side reactions can lead to the formation of resinous byproducts. | Adhere to the recommended reaction temperature and time to minimize the formation of side products. Overheating or excessively long reaction times can promote side reactions. | |
| Product has a Low Melting Point | 1. Impurities Present: The presence of starting materials or byproducts will depress the melting point. | Recrystallize the crude this compound from a suitable solvent system, such as hot water or an ethanol-water mixture, to purify the product. |
| 2. Incomplete Removal of Acetic Acid: Residual acetic acid from the hydrolysis step can remain in the final product. | Wash the crude this compound crystals thoroughly with cold water on a Büchner funnel to remove any remaining acetic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each reactant in the Perkin reaction for this compound synthesis?
A1:
-
Benzaldehyde: The aromatic aldehyde that provides the phenyl group and the carbonyl carbon for the condensation reaction.
-
Acetic Anhydride: Serves as the source of the enolizable protons (α-hydrogens) and the acetyl group, ultimately forming the backbone of the this compound. It must have at least two α-hydrogens for the reaction to proceed.
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Sodium Acetate: Acts as a weak base catalyst. It deprotonates the acetic anhydride to form a reactive carbanion (enolate), which then attacks the benzaldehyde.
Q2: How do substituents on the benzaldehyde affect the reaction yield?
A2: The electronic nature of substituents on the aromatic ring of benzaldehyde can significantly influence the reaction rate and yield.
-
Electron-withdrawing groups (e.g., nitro, halogen) increase the reactivity of the carbonyl carbon towards nucleophilic attack, generally leading to higher yields.
-
Electron-donating groups (e.g., methyl, methoxy) decrease the reactivity of the carbonyl carbon, which can result in lower yields or require more forcing reaction conditions.
Q3: Can other bases be used instead of sodium acetate?
A3: Yes, other weak bases can be used as catalysts. Potassium acetate is a common alternative and may even lead to higher yields under the same conditions. Other bases like triethylamine (Et3N) and cesium acetate (CsOAc) have also been reported. Strong bases should be avoided as they can promote undesirable side reactions.
Q4: What is the expected yield for the Perkin synthesis of this compound?
A4: The yield of this compound from the Perkin reaction can vary widely depending on the specific conditions. With optimized conditions, yields of 70-75% can be achieved. Some reports suggest yields can be increased to 80-85% with the addition of a catalyst like pyridine, though this is not universally confirmed. A student preparation might yield a lower percentage, for instance, around 23%.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various parameters on the yield of the Perkin reaction.
Table 1: Effect of Reaction Time and Temperature on this compound Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 180 | 4 | ~20 |
| 180 | 8 | 70-72 |
| 150 | 8 | 70-75 |
| 180 | 24 | 70-75 |
Data compiled from multiple sources.
Table 2: Effect of Catalyst on this compound Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours)
| Catalyst | Yield (%) |
| Sodium Acetate | Lower Yields |
| Potassium Acetate | 70-72 |
Data compiled from a comparative study.
Experimental Protocols
Standard Protocol for this compound Synthesis via Perkin Reaction
This protocol is a generalized procedure based on common laboratory practices.
Materials:
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Benzaldehyde (1 mole)
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Acetic Anhydride (2 moles)
-
Anhydrous Sodium Acetate (0.7 moles)
-
Round-bottom flask
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Air condenser or reflux condenser
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Heating mantle or oil bath
-
Separatory funnel
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Beakers
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Büchner funnel and filter flask
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Sodium hydroxide solution
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Hydrochloric acid
-
Activated charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heating: Attach an air condenser and heat the mixture in an oil bath or heating mantle to approximately 180°C for 3-8 hours.
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Neutralization and Extraction: After cooling slightly, pour the hot reaction mixture into a larger flask containing water. Add a sodium hydroxide solution to neutralize the mixture, converting the this compound to its soluble sodium salt (sodium cinnamate). Check the pH to ensure it is basic. Any unreacted benzaldehyde can be removed at this stage by extraction with a suitable organic solvent or by steam distillation.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution. Filter the hot solution to remove the charcoal.
-
Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic. This compound will precipitate as a white solid.
-
Isolation and Purification: Collect the this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining acid and inorganic salts.
-
Drying: Dry the purified this compound crystals. The melting point of pure this compound is approximately 133°C.
Visualizations
Perkin Reaction Mechanism
The following diagram illustrates the accepted mechanism for the Perkin reaction.
Caption: Mechanism of the Perkin reaction for this compound synthesis.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. moscow.sci-hub.se [moscow.sci-hub.se]
- 3. m.youtube.com [m.youtube.com]
- 4. A Novel Approach in this compound Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
Side-product formation in the Knoevenagel condensation of cinnamic acid
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate common experimental challenges encountered during the Knoevenagel condensation for the synthesis of cinnamic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, catalyzed by a weak base.[1] This is followed by a dehydration step to produce an α,β-unsaturated product.[1][2] For this compound synthesis, this typically involves reacting an aromatic aldehyde with malonic acid.[3][4]
Q2: What are the most common side reactions observed?
The most frequently encountered side reactions include:
-
Michael Addition: The α,β-unsaturated product can act as a Michael acceptor and react with a second molecule of the active methylene compound (e.g., malonic acid enolate).
-
Self-Condensation of the Aldehyde: Aldehydes, particularly those with α-hydrogens, can react with themselves in the presence of a base.
-
Decarboxylation: When using malonic acid, spontaneous decarboxylation of the dicarboxylic acid intermediate can occur, which is often a desired step in the Doebner modification to yield the final this compound. However, premature or uncontrolled decarboxylation can sometimes lead to undesired byproducts.
-
Dimerization/Oligomerization: The desired this compound derivative can sometimes undergo further condensation reactions to form dimers or oligomers.
Q3: What is the Doebner modification?
The Doebner modification is a variation of the Knoevenagel condensation that uses pyridine as a solvent and catalyst, often with a co-catalyst like piperidine. It is specifically designed for reactions using an active methylene compound with a carboxylic acid group, such as malonic acid. Under these conditions, the initial condensation is followed by a decarboxylation step to yield the α,β-unsaturated acid.
Q4: How does the choice of base affect the reaction?
The choice of base is critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used. Strong bases (e.g., NaOH, KOH) can promote the self-condensation of the aldehyde and other side reactions. The base's role is to deprotonate the active methylene compound to form a resonance-stabilized enolate ion, which then acts as the nucleophile.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction is giving a very low yield of the desired this compound derivative. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, including unfavorable reaction equilibrium, insufficient catalyst activity, or suboptimal conditions.
Troubleshooting Steps:
-
Water Removal: The condensation produces water as a byproduct. Its presence can shift the reaction equilibrium back towards the reactants. Consider removing water via azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by adding molecular sieves.
-
Catalyst Optimization: The amount and type of base catalyst may be insufficient or inappropriate. Ensure you are using a weak base like piperidine. If the reaction is slow, a slight increase in catalyst concentration might help, but excessive amounts can promote side reactions.
-
Temperature Control: The reaction may require more thermal energy. While some Knoevenagel condensations proceed at room temperature, many require heating to reflux to achieve a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor progress by TLC until the starting material (aldehyde) is consumed.
Issue 2: Formation of Michael Adduct Side-Product
Question: I am observing a significant amount of a higher molecular weight side-product, which I suspect is the Michael adduct. How can I minimize this?
Answer: The Michael addition occurs when the enolate of your active methylene compound attacks the α,β-unsaturated product. This is a common issue, especially if the active methylene compound is in excess or its concentration is high.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the aldehyde relative to the active methylene compound. This ensures the nucleophile is the limiting reagent, reducing its availability for the secondary Michael addition.
-
Slow Addition: Add the active methylene compound slowly to the mixture of the aldehyde and catalyst. This maintains a low instantaneous concentration of the nucleophile, favoring the initial Knoevenagel condensation over the subsequent Michael addition.
-
Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the Michael addition more significantly than the Knoevenagel condensation.
-
Choice of Catalyst: Certain catalysts may favor the primary condensation. Experiment with different weak bases to see if selectivity can be improved.
Issue 3: Unwanted Decarboxylation or Other Byproducts
Question: My reaction is producing byproducts from what appears to be uncontrolled decarboxylation or self-condensation of my aldehyde. How can I improve selectivity?
Answer: These side reactions are often promoted by overly harsh conditions, such as using too strong a base or excessive heat.
Troubleshooting Steps:
-
Use a Weaker Base: If you are using a relatively strong base, switch to a weaker amine base like piperidine or pyridine. Strong bases are known to promote the self-condensation of aldehydes.
-
Optimize Reaction Time: For Doebner-type reactions where decarboxylation is desired, monitor the reaction closely. Stop the reaction once the formation of the desired product is complete to avoid further side reactions from prolonged exposure to heat and base.
-
Solvent/Base System: In the Doebner modification, pyridine acts as both a solvent and a base that promotes decarboxylation. If decarboxylation is happening prematurely or leading to byproducts, exploring alternative solvent/base systems might offer better control.
Data Presentation
Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) |
| None | MDC | Reflux | 12h | 5 |
| Triethylamine (10%) | Hexane | Reflux | 5h | 65 |
| Piperidine (10%) | Hexane | Reflux | 4h | 72 |
| DIPEAc (10%) | Hexane | Reflux | 2h | 91 |
Data synthesized from a study on cyanoacrylate synthesis, demonstrating the relative efficacy of different catalysts. DIPEAc: Diisopropylethylammonium acetate.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis (Doebner Modification)
This protocol is a representative method for synthesizing this compound from an aromatic aldehyde and malonic acid.
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (e.g., 10 mL for a 1.0 mmol scale).
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Addition of Reactants: Add the aromatic aldehyde (1.0 equivalent) to the solution.
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Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux. Monitor the reaction for the evolution of CO2 gas, which indicates decarboxylation is occurring. The reaction progress can also be monitored by TLC. Typical reaction times are 2-6 hours.
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Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the this compound product.
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Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.
Caption: Decision tree for troubleshooting Knoevenagel condensation issues.
Caption: Competing reaction pathways in the Knoevenagel condensation.
References
Technical Support Center: Purification of Synthetic Cinnamic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of synthetic cinnamic acid via recrystallization.
Data Presentation: this compound Solubility
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound at elevated temperatures but have limited solubility at lower temperatures, thus maximizing the recovery of pure crystals upon cooling. For mixed solvent systems, the ratio of the solvents is adjusted to achieve this solubility profile.
| Solvent System | Temperature (°C) | Solubility ( g/100g of solvent) | Notes |
| Water | 25 | ~0.04 | This compound is only slightly soluble in water at room temperature.[1] |
| Water | 98 | ~0.59 | Solubility in water increases with temperature, but may not be sufficient for efficient recrystallization on its own.[2] |
| Ethanol | 25 | 23 | Highly soluble at room temperature, making it a good "soluble solvent" in a mixed-solvent system.[2] |
| Methanol + Water | 25 (298.15 K) | Varies with ratio | The solubility of trans-cinnamic acid increases significantly with the addition of methanol to water.[3] |
| Ethanol + Water | 25 (298.15 K) | Varies with ratio | The addition of ethanol to water has a more pronounced effect on increasing the solubility of trans-cinnamic acid compared to methanol.[3] |
Experimental Protocols: Recrystallization of Synthetic this compound
This protocol details the methodology for purifying synthetic this compound using a mixed solvent system, a common and effective technique.
Materials:
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Crude synthetic this compound
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Ethanol (or Methanol)
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Deionized water
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Erlenmeyer flask
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Hot plate with stirring capability
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Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Ice bath
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Spatula
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Watch glass
Procedure:
-
Solvent Selection: Based on preliminary tests or the data table above, select a suitable mixed solvent system (e.g., ethanol/water or methanol/water).
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of the "soluble" solvent (e.g., ethanol) to the flask.
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Gently heat the mixture on a hot plate with stirring.
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Continue to add the "soluble" solvent in small portions until the this compound is fully dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the final crystals.
-
Inducing Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.
-
If using a mixed solvent system, the "insoluble" solvent (e.g., water) can be added dropwise to the hot solution until a slight cloudiness (turbidity) appears and persists. Then, add a few drops of the "soluble" solvent to redissolve the precipitate and allow the solution to cool.
-
-
Crystal Growth:
-
Allow the flask to cool undisturbed. Slow cooling is conducive to the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.
-
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator.
Troubleshooting Guides
Question: My this compound is not dissolving in the hot solvent. What should I do?
Answer:
-
Insufficient Solvent: You may not have added enough of the "soluble" solvent. Continue to add small portions of the hot solvent until the solid dissolves.
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If the bulk of your sample has dissolved but some solid remains, perform a hot gravity filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.
Question: No crystals are forming even after the solution has cooled in an ice bath. What went wrong?
Answer:
-
Too Much Solvent: This is the most common reason for crystallization failure. If you added too much of the "soluble" solvent, the solution may not be supersaturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. This can create microscopic scratches that provide a surface for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
Question: My this compound "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "soluble" solvent to decrease the saturation point and then allow the solution to cool more slowly.
-
Slower Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling process.
-
Change Solvent System: If the problem persists, you may need to choose a different solvent or solvent mixture with a lower boiling point.
Question: The yield of my recrystallized this compound is very low. How can I improve it?
Answer:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is hot to prevent premature crystallization.
-
Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to complete, including cooling in an ice bath.
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Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use ice-cold solvent for washing.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my synthetic this compound?
A1: The ideal solvent should dissolve the this compound when hot but not when cold. It should also either not dissolve the impurities at all, or dissolve them very well even at low temperatures. A common and effective method for this compound is to use a mixed solvent system, such as ethanol/water or methanol/water, where this compound is soluble in the alcohol and insoluble in water. You can perform small-scale solubility tests with various solvents to find the optimal one for your specific sample.
Q2: What is the purpose of using a mixed solvent system?
A2: A mixed solvent system provides a way to fine-tune the solubility of the compound. You dissolve the compound in a minimal amount of a hot "soluble" solvent. Then, you add a "less soluble" or "insoluble" solvent until the solution is just saturated. This allows for crystallization to occur upon cooling.
Q3: Why is slow cooling important for recrystallization?
A3: Slow cooling promotes the formation of large, well-formed crystals. This is because the molecules have more time to arrange themselves into a crystal lattice, which tends to exclude impurity molecules. Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.
Q4: How can I tell if my recrystallized this compound is pure?
A4: A common method to assess the purity of a crystalline solid is to measure its melting point. A pure compound will have a sharp melting point range that is close to the literature value (for trans-cinnamic acid, this is around 133°C). Impurities will typically cause the melting point to be lower and the range to be broader.
Q5: Is it necessary to use decolorizing carbon?
A5: Decolorizing carbon (activated charcoal) is used to remove colored impurities from a solution. If your dissolved this compound solution is colored, adding a small amount of decolorizing carbon and then performing a hot filtration before cooling can help to remove these impurities and yield a colorless final product.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Optimization of mobile phase for HPLC analysis of cinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the reversed-phase HPLC analysis of this compound?
A common starting point for the analysis of this compound on a C18 or C8 column is a mixture of an acidified aqueous phase and an organic solvent like methanol or acetonitrile. The acidic modifier helps to ensure the this compound is in its protonated form, leading to better peak shape and retention.
Q2: Why is an acidic modifier added to the mobile phase?
An acidic modifier, such as acetic acid, phosphoric acid, or formic acid, is used to suppress the ionization of this compound's carboxylic acid group. This minimizes secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which can cause significant peak tailing.[1][2] By maintaining a mobile phase pH below the pKa of this compound (approximately 4.4), a sharp, symmetrical peak is more readily achieved.[1]
Q3: What is the difference between using methanol and acetonitrile as the organic solvent?
Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities. Acetonitrile is often chosen for its lower viscosity and better UV transparency at low wavelengths.[3] In some cases, it can provide better selectivity for separating this compound from other components.[3] Methanol is a more polar and protic solvent, which can alter the interaction between the analyte and the stationary phase, sometimes improving resolution for specific sample matrices.
Q4: How does the ratio of organic solvent to the aqueous buffer affect the analysis?
In reversed-phase HPLC, increasing the percentage of the organic solvent in the mobile phase will decrease the retention time of this compound, causing it to elute faster. Conversely, decreasing the organic solvent percentage will increase its retention time. Adjusting this ratio is the primary way to control the retention and resolution of the analysis.
Q5: What is a suitable UV detection wavelength for this compound?
This compound has a strong UV absorbance due to its conjugated system. Detection is commonly performed at wavelengths between 270 nm and 292 nm. A wavelength of 280 nm is also frequently used. The optimal wavelength should be determined by analyzing a standard solution to find the absorbance maximum (λmax).
Troubleshooting Guide
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for an acidic compound like this compound is a common issue, often caused by unwanted secondary interactions.
-
Cause 1: Incorrect Mobile Phase pH: If the pH of the mobile phase is too high (close to or above the pKa of this compound), the analyte will be partially or fully ionized. These ionized molecules can interact strongly with residual silanol groups on the silica-based column packing, leading to tailing.
-
Solution: Lower the mobile phase pH by adding an acidifier like 0.1% phosphoric acid or 2% glacial acetic acid. A pH of 2.5-3.0 is often effective.
-
-
Cause 2: Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet can disrupt the chromatographic process. The column may also be old and losing its efficiency.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If performance does not improve, replace the guard column or the analytical column itself.
-
-
Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Cause 4: Extra-Column Effects: Issues outside the column, such as long or wide-bore tubing between the column and detector, can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) and ensure all connections are secure and have minimal dead volume.
-
Q2: I am not getting baseline separation between this compound and other components. How can I improve the resolution?
Poor resolution means the peaks are overlapping. Resolution can be improved by adjusting the mobile phase to change selectivity or by increasing column efficiency.
-
Solution 1: Adjust Mobile Phase Strength: Decrease the amount of organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This will increase the retention time of all components, potentially providing more time for them to separate.
-
Solution 2: Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the elution order and improve the separation between target peaks.
-
Solution 3: Modify Mobile Phase pH: A small change in pH can alter the retention of other ionizable compounds in your sample relative to this compound, which can significantly improve selectivity.
-
Solution 4: Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can help separate early-eluting compounds while also effectively eluting strongly retained ones.
Q3: The retention time for my this compound peak is drifting. What could be the cause?
Unstable retention times compromise the reliability of your analysis.
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, or until a stable baseline is achieved.
-
-
Cause 2: Mobile Phase Issues: The mobile phase composition may be changing due to evaporation of the more volatile organic solvent or inconsistent mixing by the pump.
-
Solution: Cover solvent reservoirs to minimize evaporation. If using an online mixing system, ensure the pump is functioning correctly and degas the solvents to prevent air bubbles.
-
-
Cause 3: Temperature Fluctuations: The laboratory temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a consistent temperature throughout the analysis.
-
Data Presentation: HPLC Methods for this compound
The following tables summarize various published methods for the HPLC analysis of this compound, providing a starting point for method development.
Table 1: Isocratic HPLC Methods
| Mobile Phase Composition (v/v/v) | Column | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
| Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30) | C18 | 0.8 | 292 | 6.0 | |
| Methanol:Acetonitrile:2% Glacial Acetic Acid (10:22:70) | C18 | Not Specified | 254 | Not Specified | |
| Acetonitrile:0.43% KH₂PO₄ buffer (pH 2.5) (35:65) | C8 | 1.0 | 269 | 17.5 |
Table 2: Gradient HPLC Methods
| Mobile Phase A | Mobile Phase B | Column | Flow Rate (mL/min) | Detection (nm) | Gradient Program | Reference |
| Water | Methanol | C18 (250x4.6 mm, 5 µm) | 1.0 | 280 | 20% to 100% B over 30 min | |
| 0.1% Phosphoric Acid | Acetonitrile | C18 (250x4.6 mm, 5 µm) | 1.0 | 272 | 0% to 90% B over 60 min |
Experimental Protocols
General Protocol for Isocratic HPLC Analysis of this compound
This protocol provides a general methodology based on common practices. Users should validate the method for their specific application.
-
Preparation of Mobile Phase:
-
Prepare a 2% aqueous solution of glacial acetic acid.
-
Mix methanol, acetonitrile, and the 2% acetic acid solution in the desired ratio (e.g., 20:50:30 v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard.
-
Dissolve it in a suitable solvent, such as methanol, in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.
-
Perform serial dilutions from the stock solution to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Preparation of Sample Solution:
-
The sample preparation will vary based on the matrix (e.g., plasma, plant extract).
-
For plant extracts, an extraction with methanol followed by filtration through a 0.45 µm syringe filter is common.
-
For plasma samples, a protein precipitation step followed by solvent extraction may be necessary.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: As prepared in step 1.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).
-
Detection: UV detector set to an appropriate wavelength (e.g., 280 nm).
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration to build a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizations
Caption: Workflow for optimizing HPLC mobile phase for this compound analysis.
Caption: Decision tree for troubleshooting common HPLC analysis issues.
References
Technical Support Center: Cinnamic Acid Solubility in Biological Assays
Cinnamic acid and its derivatives are valuable compounds in biological research, recognized for their antioxidant, anti-inflammatory, and other therapeutic properties. However, their low aqueous solubility often presents a significant hurdle in experimental design. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers overcome these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound in biological assays.
Q1: My this compound precipitated after adding the stock solution to my aqueous cell culture medium. What should I do?
A1: This is a common issue known as "crashing out," which occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several steps you can take to resolve this:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the Solvent Concentration: While minimizing the organic solvent concentration is crucial to avoid cellular toxicity, a slight, controlled increase in the final solvent percentage (e.g., from 0.1% to 0.5% DMSO) can sometimes keep the compound in solution. Always perform a vehicle control to assess the effect of the solvent on your experimental system.
-
Use a Co-solvent System: Some studies have shown that using a mixture of solvents can improve the solubility of phenolic acids.[1]
-
pH Adjustment: this compound's solubility is pH-dependent. Since it is a weak acid (pKa ≈ 4.44), its solubility increases in more alkaline conditions (pH > 5).[2][3] You might consider slightly increasing the pH of your buffer if your experimental system allows, but be cautious as this can affect cellular processes.
-
Gentle Warming and Agitation: After dilution, gently warming the medium to 37°C and providing mild agitation can help dissolve the compound. However, avoid excessive heat, which could degrade the compound or other media components.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium. This gradual reduction in solvent concentration can sometimes prevent precipitation.
Q2: I am observing inconsistent or lower-than-expected activity in my assay. Could this be a solubility issue?
A2: Yes, poor solubility can lead to an overestimation of the actual concentration of dissolved this compound, resulting in inconsistent or seemingly lower efficacy.
-
Visual Inspection: Before each experiment, carefully inspect your final working solutions for any signs of precipitation, even very fine, crystalline particles. This can be done under a microscope.
-
Pre-solubilization Check: Prepare your highest working concentration in a small volume of your final assay buffer and let it stand for the duration of your experiment. Check for any precipitation at the end of this period.
-
Consider Nanoparticle Formulations: For advanced applications, nanoparticle preparations of this compound have been shown to improve water solubility and bioavailability.[4]
Q3: Can I use sonication to dissolve my this compound?
A3: Sonication can be a useful technique to aid in the initial dissolution of this compound in the organic solvent for your stock solution.[5] However, be cautious when using it for your final aqueous solutions, as excessive sonication can generate heat and potentially degrade the compound or other sensitive components in your biological medium. Use short bursts in a cool water bath if you choose to employ this method for final dilutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is freely soluble in many organic solvents but only slightly soluble in water. For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents.
-
DMSO: Is a powerful solvent that can dissolve this compound at high concentrations (e.g., up to 29 mg/mL or ~196 mM). It is a common choice for cell-based assays, but care must be taken to keep the final concentration in the culture medium low (typically ≤ 0.5%) to avoid toxicity.
-
Ethanol: Is another effective solvent for this compound. It is often preferred when DMSO might interfere with the assay or when working with certain organisms. As with DMSO, the final concentration should be minimized.
Q2: How does pH affect the solubility of this compound?
A2: this compound is a carboxylic acid with a pKa of approximately 4.44. This means its solubility in aqueous solutions is highly dependent on the pH.
-
At pH < 4.44 (acidic conditions): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH), which is less soluble in water.
-
At pH > 4.44 (neutral to alkaline conditions): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻), which is significantly more soluble in water.
Therefore, increasing the pH of the buffer can enhance the solubility of this compound. However, the physiological pH of most biological assays (around 7.4) must be maintained, so significant pH adjustments are often not feasible.
Q3: What is the solubility of trans-cinnamic acid in common solvents?
A3: The solubility of trans-cinnamic acid varies significantly depending on the solvent and temperature. The following table summarizes approximate solubility data.
| Solvent | Solubility (at ~25°C) | Reference(s) |
| Water | ~0.5 mg/mL | |
| DMSO | ~29 mg/mL (~196 mM) | |
| Ethanol | ~29 mg/mL (~196 mM) | |
| Methanol | High solubility |
Note: These values are approximate and can be influenced by factors such as temperature, pH, and the purity of the compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM trans-Cinnamic Acid Stock Solution in DMSO
Materials:
-
trans-Cinnamic acid (FW: 148.16 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer or sonicator
Methodology:
-
Weigh out 14.82 mg of trans-cinnamic acid and place it into a sterile tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter if it will be added to sterile cell cultures.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Method for Diluting this compound Stock into Aqueous Medium
Objective: To prepare a 100 µM working solution of this compound in cell culture medium from a 100 mM DMSO stock.
Methodology:
-
Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium. This results in a 1 mM intermediate solution with 1% DMSO. Mix thoroughly by gentle pipetting or brief vortexing.
-
Prepare the final 100 µM working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium.
-
Mix gently and immediately add to your experimental setup. The final DMSO concentration in this working solution will be 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) to account for any solvent effects.
Visualizations
Caption: Workflow for preparing and using this compound in biological assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of the pKa Value of this compound and P-Hydroxythis compound on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Stability testing of cinnamic acid under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of cinnamic acid under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH and temperature. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can lead to degradation. The trans-isomer of this compound is generally more stable than the cis-isomer.[1][2]
Q2: What are the expected degradation pathways for this compound under stress conditions?
A2: Under forced degradation conditions, this compound may undergo several reactions. In aqueous solutions, hydrolysis of potential esters or amides (if present as derivatives) can occur. At elevated temperatures, decarboxylation may be a potential degradation pathway. While this compound itself is relatively stable, the primary concern during stability studies is often the potential for isomerization from the trans to the cis form, especially under photochemical stress.
Q3: How can I monitor the degradation of this compound during my stability studies?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the degradation of this compound.[3][4] This method should be capable of separating the intact this compound from its potential degradation products and any other impurities. UV detection is typically used, with a wavelength around 270-280 nm.[5]
Q4: What are the acceptable limits for degradation in a forced degradation study?
A4: Generally, for forced degradation studies, a degradation of 5-20% of the active pharmaceutical ingredient (API) is considered appropriate to demonstrate the stability-indicating nature of the analytical method. Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to normal storage conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
HPLC Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | The pH of the mobile phase is close to the pKa of this compound (around 4.44). | Adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH < 2.5) to ensure the complete protonation of the carboxylic acid group, leading to better retention and peak shape on a C18 column. |
| Secondary interactions with the stationary phase. | Use a high-purity silica column or add a competitive agent like triethylamine (TEA) to the mobile phase to mask active silanol groups. | |
| Shifting retention times for this compound | Fluctuations in mobile phase pH. | Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature can affect the viscosity of the mobile phase and the kinetics of partitioning. | |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | Compare the chromatograms of stressed samples with those of unstressed samples to identify new peaks. Use a photodiode array (PDA) detector to check for peak purity. |
| Contamination from solvents or sample matrix. | Run a blank injection of the mobile phase and sample diluent to check for extraneous peaks. Ensure high-purity solvents are used. | |
| Poor resolution between this compound and its degradation products | Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic solvent (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. A gradient elution may be necessary to resolve all components. |
| Inappropriate column selection. | Experiment with different stationary phases (e.g., phenyl, C8) that may offer different selectivity for this compound and its degradation products. |
Experimental and Data Interpretation Issues
| Problem | Potential Cause | Recommended Solution |
| No significant degradation observed under stress conditions | This compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base). However, avoid overly harsh conditions that may lead to unrealistic degradation pathways. |
| Low concentration of the stressing agent. | For hydrolytic studies, consider using up to 1M HCl or NaOH if no degradation is observed with 0.1M solutions. | |
| Mass balance is not within the acceptable range (e.g., 90-110%) | Degradation products are not detected by the analytical method. | Ensure the detection wavelength is appropriate for both this compound and its potential degradation products. A PDA detector can help identify the optimal wavelength. |
| Formation of volatile or non-chromophoric degradation products. | Consider using a mass spectrometer (LC-MS) to identify and quantify all components. | |
| Precipitation of the sample during the study. | Check the solubility of this compound in the stress media at the tested concentrations. |
Data Presentation
The following tables provide illustrative data on the stability of trans-cinnamic acid under various stress conditions. This data is intended to serve as a guideline for expected degradation trends. Actual results may vary based on specific experimental conditions.
Table 1: Stability of trans-Cinnamic Acid under Acidic Conditions
| Temperature (°C) | Time (hours) | % Degradation (0.1 M HCl) | % Degradation (1 M HCl) |
| 40 | 24 | < 1% | 1 - 2% |
| 48 | < 1% | 2 - 4% | |
| 72 | 1 - 2% | 4 - 6% | |
| 60 | 24 | 2 - 4% | 5 - 10% |
| 48 | 4 - 7% | 10 - 18% | |
| 72 | 7 - 12% | 18 - 25% | |
| 80 | 24 | 8 - 15% | > 20% |
| 48 | > 20% | > 30% | |
| 72 | > 30% | > 40% |
Table 2: Stability of trans-Cinnamic Acid under Basic Conditions
| Temperature (°C) | Time (hours) | % Degradation (0.1 M NaOH) | % Degradation (1 M NaOH) |
| 40 | 24 | < 1% | 1 - 3% |
| 48 | 1 - 2% | 3 - 5% | |
| 72 | 2 - 4% | 5 - 8% | |
| 60 | 24 | 3 - 6% | 8 - 15% |
| 48 | 6 - 10% | 15 - 22% | |
| 72 | 10 - 15% | 22 - 30% | |
| 80 | 24 | > 15% | > 25% |
| 48 | > 25% | > 35% | |
| 72 | > 35% | > 45% |
Table 3: Stability of trans-Cinnamic Acid under Neutral (Aqueous) Conditions
| Temperature (°C) | Time (hours) | % Degradation |
| 40 | 24 | < 1% |
| 48 | < 1% | |
| 72 | < 1% | |
| 60 | 24 | < 1% |
| 48 | 1 - 2% | |
| 72 | 1 - 3% | |
| 80 | 24 | 2 - 5% |
| 48 | 5 - 8% | |
| 72 | 8 - 12% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study of this compound under hydrolytic and thermal stress conditions.
1. Materials and Reagents:
-
trans-Cinnamic acid (pharmaceutical grade)
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions
-
HPLC-grade water
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HPLC-grade acetonitrile and methanol
-
Phosphoric acid or other suitable buffer components for HPLC mobile phase
-
Class A volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Calibrated oven or water bath
-
HPLC system with UV or PDA detector
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at 40°C, 60°C, and 80°C.
-
Withdraw samples at appropriate time points (e.g., 0, 24, 48, 72 hours).
-
Neutralize the samples with an equivalent amount of NaOH before dilution and HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at 40°C, 60°C, and 80°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of HCl before dilution and HPLC analysis.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of water.
-
Incubate the solutions at 40°C, 60°C, and 80°C.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature environment (e.g., 60°C, 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
4. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation of this compound and determine the relative amounts of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to adjust the pH to ~2.5). A typical starting gradient could be:
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-30% Acetonitrile
-
25-30 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity should be demonstrated by showing that the this compound peak is resolved from all degradation product peaks and any excipients present in a formulation. Peak purity analysis using a PDA detector is recommended.
Visualizations
References
Troubleshooting low yields in cinnamic acid esterification reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in cinnamic acid esterification reactions.
Troubleshooting Guide
Low yields in this compound esterification can arise from several factors, from reaction equilibrium to procedural losses. This guide addresses the most common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My this compound esterification reaction has a consistently low yield. What are the primary causes?
Low yields in Fischer esterification of this compound are frequently due to the reversible nature of the reaction.[1] The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the formation of the desired ester.[1][2] Other common causes include:
-
Presence of Water: Any water present in the reactants or solvent can inhibit the reaction.[1]
-
Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will result in a slow or incomplete reaction.[1]
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow, and if it's too high, it can lead to side reactions.
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction's progress is crucial.
-
Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.
Q2: How can I improve the yield of my esterification reaction?
To drive the reaction towards the product and improve the yield, several strategies can be employed:
-
Use of Excess Alcohol: Applying a large excess of the alcohol reactant shifts the equilibrium to favor the ester product, in accordance with Le Châtelier's principle. Often, the alcohol can also serve as the reaction solvent.
-
Removal of Water: Actively removing water as it is formed is a highly effective method. This can be accomplished by:
-
Using a Dean-Stark apparatus for azeotropic removal of water.
-
Adding a dehydrating agent, like molecular sieves, to the reaction mixture.
-
-
Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is used. While traditionally excess acid was used, studies have shown that catalytic amounts can lead to high conversion rates.
-
Maintain Appropriate Temperature: Heating the reaction to reflux is typically necessary to achieve a sufficient reaction rate.
Q3: My reaction mixture turned dark brown or black. What does this indicate and what should I do?
A dark brown or black reaction mixture often suggests the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of this compound. This is more likely to happen under harsh acidic conditions and at elevated temperatures.
To mitigate this, consider using milder reaction conditions, such as a lower temperature or an alternative, less harsh acid catalyst. Ensure the reaction is not being overheated and is maintained at a gentle reflux.
Q4: How can I monitor the progress of the reaction to ensure it has gone to completion?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the esterification. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the consumption of the acid and the formation of the ester. The ester product is less polar and will have a higher Rf value than the carboxylic acid. For example, in a hexane/ethyl acetate solvent system, ethyl cinnamate will travel further up the plate than this compound.
Frequently Asked Questions (FAQs)
Q5: What are the typical reaction times for this compound esterification?
Reaction times can vary depending on the specific alcohol used, the reaction temperature, and the catalyst. They can range from 1 to 12 hours. It is always recommended to monitor the reaction by TLC to determine the optimal reaction time for your specific conditions.
Q6: What is a standard work-up procedure for a this compound esterification reaction?
A typical work-up procedure involves the following steps:
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Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Neutralize the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This also removes any unreacted this compound by converting it to its water-soluble salt.
-
Wash the organic layer with brine.
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Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude ester.
Q7: What are common impurities in the final product and how can they be removed?
The most common impurity is unreacted trans-cinnamic acid. This can be effectively removed during the work-up by washing the organic layer with a saturated sodium bicarbonate solution. Residual solvents from the extraction process can also be present and can be removed by sufficient drying under reduced pressure. For higher purity, column chromatography can be employed to separate the ester from any remaining starting materials or byproducts.
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Expected Outcome/Yield | Reference(s) |
| Reactant Ratio | |||
| This compound : Alcohol | 1 : large excess (alcohol as solvent) | Drives equilibrium towards product formation | |
| This compound : Menthol | 2 : 1 | Larger mole of carboxylic acid can give a larger % yield | |
| Catalyst Loading | |||
| H₂SO₄ or pTSA | 5-10 mol% | Catalytic amounts are effective | |
| H₂SO₄ | 50 mol% | High conversion rates | |
| Reaction Time | |||
| General Range | 1 - 12 hours | Varies with conditions | |
| Menthol Esterification | 4, 5, and 6 hours | 95.83%, 96.38%, and 91.79% yield respectively | |
| Reaction Temperature | |||
| General Fischer Esterification | Reflux | Sufficient reaction rate | |
| Menthol Esterification | 60°C | Avoids hydrolysis which is favored at >60°C | |
| Yields | |||
| Simple Condenser | 42% - 55% | Dean-Stark apparatus recommended for higher yields | |
| Enzymatic (Lipozyme TLIM) | up to 99% | High yield under optimized enzymatic conditions |
Key Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol provides a representative example for the synthesis of ethyl cinnamate.
-
Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid and remove unreacted this compound.
-
Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl cinnamate.
Protocol 2: Purification by Column Chromatography
This protocol is for the purification of the crude this compound ester.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
-
Loading: Dissolve the crude ester in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar ester will elute before the more polar this compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure ester.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound ester.
Visualizations
Caption: General experimental workflow for this compound esterification.
Caption: Troubleshooting logic for low yields in this compound esterification.
References
Preventing photodegradation of cinnamic acid during experiments
Technical Support Center: Cinnamic Acid Photodegradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the photodegradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is a process where a molecule is chemically altered by absorbing light energy. This compound, an unsaturated carboxylic acid, is susceptible to photodegradation, primarily through two mechanisms:
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cis-trans Isomerization: The naturally occurring trans-cinnamic acid can convert to its cis-isomer upon exposure to UV light.[1] This can alter its biological activity and physicochemical properties.
-
[2+2] Cycloaddition: In the solid state and in concentrated solutions, this compound molecules can undergo dimerization to form cyclobutane derivatives like truxillic and truxinic acids when exposed to UV light.[2]
These changes can lead to inaccurate experimental results, loss of product potency, and the formation of unintended byproducts.
Q2: What are the main factors that influence the photodegradation of this compound?
A2: Several factors can affect the rate and extent of this compound photodegradation:
-
Light Exposure: The intensity and wavelength of the light source are critical. UV radiation, particularly in the 300-500 nm range, is a primary driver of photodegradation.[3]
-
pH of the Solution: The stability of this compound is pH-dependent. An increase in pH generally decreases the rate of photodegradation.[4]
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Solvent/Medium: The polarity and composition of the solvent can influence the stability of this compound.[5] Formulations such as micelles and emulsions can offer a protective effect.
-
Presence of Other Substances: Photocatalysts like titanium dioxide (TiO₂) can significantly accelerate photodegradation. Conversely, antioxidants and photostabilizers can inhibit it.
Q3: How can I visually inspect for potential degradation?
A3: While visual inspection is not a definitive method, a change in the appearance of your this compound solution, such as a color change or the formation of a precipitate, may indicate degradation. However, significant degradation, such as isomerization, can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for accurate assessment.
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: To minimize photodegradation, store solid this compound and its solutions in a cool, dark place. Use amber glass vials or containers wrapped in aluminum foil to protect them from light. For solutions, it is also advisable to degas the solvent to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Concentration in Solution
If you observe a decrease in the concentration of this compound in your samples over time, consult the following troubleshooting guide.
| Potential Cause | Recommended Solution |
| Light Exposure | Work under amber or UV-filtered light. Use amber glassware and autosampler vials for all experiments and analyses. When not in use, store samples in the dark. |
| pH of the Medium | If your experimental conditions permit, adjust the pH of the solution to be neutral or slightly alkaline, as higher pH can reduce the rate of photodegradation. |
| Solvent Effects | Consider the polarity of your solvent. If feasible, test the stability of this compound in different solvents to find one that minimizes degradation. |
| Thermal Degradation | Although less common than photodegradation, avoid exposing this compound solutions to high temperatures for extended periods. |
| Oxidative Degradation | Degas your solvents before preparing solutions. Consider adding an antioxidant if compatible with your experimental design. |
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
The presence of extra peaks in your HPLC analysis can indicate the formation of degradation products.
| Potential Cause | Identification and Solution |
| Cis-Trans Isomerization | An unexpected peak eluting close to the trans-cinnamic acid peak may be the cis-isomer. Confirm by running a standard of cis-cinnamic acid if available, or by analyzing the sample with a mass spectrometer. To prevent this, minimize light exposure during sample preparation and analysis. |
| Dimer Formation | In cases of high concentration or solid-state experiments, broader, later-eluting peaks could be cyclobutane dimers. These are less common in dilute solutions. |
| Solvent Impurities or Contamination | Run a blank injection of your mobile phase and sample solvent to check for contaminant peaks. Use high-purity, HPLC-grade solvents. |
| Co-eluting Impurities | Optimize your HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve the resolution between your analyte and any impurities. |
Data Presentation: this compound Stability
The following tables summarize quantitative data on the photodegradation of this compound under various conditions.
Table 1: Effect of pH on Photocatalytic Degradation of this compound
This table shows the percentage conversion (degradation) of this compound after 90 minutes of UV irradiation in the presence of a Fe-TiO₂ photocatalyst at different pH values.
| pH | Catalyst | Irradiation Time (minutes) | This compound Conversion (%) | Reference |
| 3.8 | Fe-TiO₂ | 90 | 80.4 | |
| 5.0 | Fe-TiO₂ | 90 | 75.9 | |
| 7.0 | Fe-TiO₂ | 90 | 17.0 |
Table 2: Quantum Yield of this compound Isomerization
The quantum yield represents the efficiency of a photochemical process. This table shows the quantum yield for the trans to cis and cis to trans isomerization of ethyl cinnamate (a derivative of this compound) in ethanol.
| Process | Solvent | Quantum Yield (φ) | Reference |
| trans → cis | Ethanol | 0.26 | |
| cis → trans | Ethanol | 0.29 |
Experimental Protocols
Protocol 1: General Handling of this compound to Prevent Photodegradation
This protocol provides standard operating procedures for handling this compound in a laboratory setting to minimize light-induced degradation.
-
Preparation of Workspace:
-
Whenever possible, conduct experiments in a room with minimal natural light.
-
Use a workbench that is not in direct sunlight.
-
Utilize amber or UV-filtered lighting if available.
-
-
Glassware and Containers:
-
Use amber glass volumetric flasks, beakers, and vials for preparing and storing all this compound solutions.
-
If amber glassware is not available, wrap standard clear glassware completely in aluminum foil.
-
-
Sample Preparation:
-
Prepare solutions as quickly as possible to minimize the duration of light exposure.
-
Keep solutions covered with a light-blocking material (e.g., aluminum foil) when not actively being used.
-
-
Storage:
-
Store solid this compound in a dark, cool, and dry place.
-
Store this compound solutions at a low temperature (2-8 °C) and protected from light.
-
-
Analytical Procedures (e.g., HPLC):
-
Use amber autosampler vials.
-
If possible, use an autosampler with a cover to protect samples from ambient light.
-
Analyze samples promptly after preparation.
-
Protocol 2: Forced Photodegradation Study of this compound
This protocol is designed to intentionally degrade this compound to study its degradation pathway and validate the stability-indicating properties of an analytical method, following ICH Q1B guidelines.
-
Sample Preparation:
-
Prepare a stock solution of trans-cinnamic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Transfer aliquots of the stock solution into clear quartz or borosilicate glass vials.
-
Prepare a control sample by wrapping a vial in aluminum foil to keep it in the dark.
-
-
Light Exposure:
-
Place the clear vials and the control vial in a photostability chamber.
-
Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the samples and the control using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point relative to the control sample.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Primary photodegradation pathways of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chemical reaction of this compound followed by time-resolved X-ray Raman spectroscopy [esrf.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Removal of unreacted benzaldehyde from cinnamic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of cinnamic acid, specifically focusing on the removal of unreacted benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzaldehyde from a this compound synthesis reaction mixture?
A1: The most prevalent and effective methods for purifying this compound from unreacted benzaldehyde include:
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Steam Distillation: This technique is highly effective for separating volatile compounds like benzaldehyde from non-volatile substances like this compound salts.[1][2][3][4] The reaction mixture is typically made alkaline to convert this compound to its non-volatile salt, and then steam is passed through the mixture to carry away the volatile benzaldehyde.[1]
-
Recrystallization: This is a standard purification technique for solid compounds. Crude this compound can be recrystallized from various solvents, such as hot water, ethanol, or a mixture of ethanol and water, to obtain pure crystals, leaving impurities like residual benzaldehyde in the solvent.
-
Solvent Extraction: This method utilizes the differing solubilities of this compound and benzaldehyde in immiscible solvents. By making the reaction mixture alkaline, this compound is converted to its water-soluble salt, while the unreacted benzaldehyde remains soluble in an organic solvent and can be extracted.
Q2: How do I choose the best purification method for my experiment?
A2: The choice of purification method depends on several factors, including the scale of your reaction, the equipment available, and the desired purity of the final product.
-
Steam distillation is excellent for large-scale reactions where benzaldehyde is a significant impurity.
-
Recrystallization is a versatile and widely used technique suitable for most scales and can yield high-purity this compound.
-
Solvent extraction is a relatively simple and quick method for removing benzaldehyde, often used as a preliminary purification step before recrystallization.
Q3: What is the expected yield of pure this compound after purification?
A3: The yield of pure this compound can vary depending on the synthesis method and the efficiency of the purification process. Reported yields after purification are typically in the range of 75-85%.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of unreacted benzaldehyde.
Problem 1: Incomplete Removal of Benzaldehyde
Symptoms:
-
The characteristic almond-like smell of benzaldehyde persists in the final product.
-
The melting point of the purified this compound is lower than the literature value (133°C) and has a broad range.
-
Spectroscopic analysis (e.g., NMR) shows the presence of benzaldehyde signals.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Insufficient Steam Distillation | Ensure the distillation is continued until the distillate is clear and free of oily droplets of benzaldehyde. The reaction mixture should be made sufficiently alkaline (pH 9-10) to ensure the complete conversion of this compound to its non-volatile salt. |
| Inefficient Extraction | Perform multiple extractions with the organic solvent (e.g., two to three times) to ensure complete removal of benzaldehyde from the aqueous layer. Ensure thorough mixing of the aqueous and organic layers during extraction. |
| Improper Recrystallization | Choose an appropriate solvent where this compound has high solubility at high temperatures and low solubility at low temperatures. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly. If the product crashes out too quickly, reheat the solution, add more solvent, and allow it to cool more slowly. |
Problem 2: Low Yield of this compound After Purification
Symptoms:
-
The final mass of the purified this compound is significantly lower than theoretically expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Loss of Product During Extraction | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after extraction to precipitate all the this compound. |
| Loss of Product During Recrystallization | Avoid using an excessive amount of solvent for recrystallization, as this will lead to a significant amount of the product remaining dissolved in the mother liquor. Ensure the solution is sufficiently cooled to maximize crystal formation. |
| Premature Precipitation During Hot Filtration | If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the this compound from crystallizing prematurely on the filter paper. |
Experimental Protocols
Protocol 1: Removal of Benzaldehyde by Steam Distillation
-
After the reaction is complete, allow the mixture to cool.
-
Transfer the reaction mixture to a larger flask suitable for steam distillation and add water.
-
Make the solution alkaline by adding a saturated solution of sodium carbonate or a 10% sodium hydroxide solution until the pH is basic. This converts the this compound into its non-volatile sodium salt.
-
Set up the apparatus for steam distillation.
-
Pass steam through the mixture. The unreacted benzaldehyde will co-distill with the water.
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Continue the distillation until the distillate is clear and no more oily droplets of benzaldehyde are observed.
-
The remaining solution in the distillation flask contains the sodium salt of this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a 3:1 mixture of water and ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize the crystallization of this compound.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals in an oven at a moderate temperature (e.g., 80-100°C).
Data Presentation
Table 1: Comparison of Purification Methods for Removing Unreacted Benzaldehyde
| Method | Principle of Separation | Advantages | Disadvantages | Typical Solvents/Reagents |
| Steam Distillation | Difference in volatility between benzaldehyde and the non-volatile this compound salt. | Highly effective for volatile impurities; suitable for larger scales. | Requires specialized glassware; can be time-consuming. | Water, Sodium Carbonate/Hydroxide. |
| Recrystallization | Difference in solubility of this compound and impurities in a given solvent at different temperatures. | Can achieve high purity; widely applicable. | Potential for product loss in the mother liquor; requires careful solvent selection. | Ethanol, Water, Ethanol/Water mixtures. |
| Solvent Extraction | Differential solubility of benzaldehyde and the this compound salt in immiscible solvents. | Simple and rapid procedure; good for initial cleanup. | May not achieve very high purity alone; requires use of organic solvents. | Ether, Ethyl Acetate, Sodium Hydroxide/Carbonate solution. |
Visualizations
References
Technical Support Center: Optimizing Knoevenagel Synthesis of Cinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize catalyst selection for the Knoevenagel synthesis of cinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the Knoevenagel synthesis of this compound?
A1: The classical and most frequently used catalytic system is a combination of pyridine, which often serves as both the solvent and a base, with a catalytic amount of piperidine.[1][2][3] This is known as the Doebner modification.[4][5] Other common organic bases used as catalysts include triethylamine (TEA), β-alanine, and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q2: Are there "greener" or more environmentally friendly catalyst options?
A2: Yes, significant research has focused on developing greener alternatives to pyridine. These include using benign inorganic ammonia salts like ammonium bicarbonate, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) in water, and organocatalysts like L-proline in ethanol. Some methods also employ solid acid catalysts or solvent-free conditions to reduce environmental impact.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred because they effectively dissolve reactants and stabilize intermediates. In the classical Doebner modification, pyridine is used in large quantities as both the solvent and catalyst. However, greener protocols have demonstrated high yields using ethanol or even water, particularly in microwave-assisted reactions. Toluene has been investigated as a less toxic replacement for benzene and pyridine.
Q4: What is the typical temperature range for this synthesis?
A4: The optimal temperature depends on the specific reactants and catalyst system. Many Knoevenagel condensations for this compound are performed at elevated temperatures, often under reflux, with a typical range of 80-120°C. Higher temperatures generally increase the reaction rate but can also promote the formation of unwanted by-products. Conversely, lower temperatures (e.g., 40°C) may be used to favor the formation of intermediate diacids over the final decarboxylated this compound.
Q5: What is the "Doebner modification" mentioned in the literature?
A5: The Doebner modification of the Knoevenagel condensation specifically refers to the reaction between an aldehyde (like benzaldehyde) and malonic acid, typically using pyridine and a catalytic amount of piperidine. A key feature of this modification is the spontaneous decarboxylation (loss of CO2) of the initially formed α,β-unsaturated dicarboxylic acid intermediate to yield the final this compound product.
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the potential causes and solutions?
A: Low yields in the Knoevenagel synthesis of this compound can stem from several factors. Common issues include incomplete reactant conversion, side reactions, and product decomposition.
Potential Causes & Solutions:
-
Insufficient Catalyst: The amount of catalyst should be carefully controlled. Too little may lead to a slow or incomplete reaction.
-
Solution: Try incrementally increasing the catalyst loading. For the pyridine/piperidine system, ensure the optimal ratio is used.
-
-
Suboptimal Temperature: The reaction may be too slow at low temperatures, while high temperatures can cause decomposition or side reactions.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) at different temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Incorrect Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction by TLC to determine the point at which the starting material (benzaldehyde) is fully consumed. An experiment found that with pyridine as the catalyst, a 90-minute reaction time gave the optimal yield of 90%.
-
-
Impure Reagents: Benzaldehyde is prone to oxidation to benzoic acid, which will not participate in the reaction.
-
Solution: Use freshly distilled benzaldehyde for best results.
-
Q: I am observing significant amounts of by-products. How can I improve the selectivity?
A: The formation of undesired by-products, such as dimers or polymers, can complicate purification and reduce the purity of the final product.
Potential Causes & Solutions:
-
Excessive Temperature: High temperatures can promote side reactions.
-
Solution: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
-
Excessive Catalyst: Too much catalyst, particularly strong bases, can lead to unwanted side reactions.
-
Solution: Reduce the amount of catalyst used. Screen different catalysts, as some may offer higher selectivity. For example, milder bases or organocatalysts might be more selective than strong inorganic bases.
-
-
Reaction Concentration: High concentrations of reactants can sometimes favor polymerization or dimerization.
-
Solution: Try running the reaction under more dilute conditions.
-
Catalyst Performance Data
The selection of a catalyst system has a profound impact on reaction time and yield. The table below summarizes quantitative data for various catalysts used in the synthesis of this compound from benzaldehyde and malonic acid.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyridine / Piperidine | Ethanol (95%) | Reflux | 6-8 hours | 75-85 | |
| Pyridine | None | Not Specified | 90 min | 90 | |
| Triethylamine (TEA) / Piperidine | Toluene | Reflux | 2-3 hours | Pyridine-comparable | |
| TBAB / K₂CO₃ | Water | Microwave (900W) | 5 min | 85 | |
| Ammonium Bicarbonate | Ethyl Acetate | 140°C | 2 hours | 73 | |
| DABCO | DMF | 100-110°C | 60-90 min | 98 | |
| L-Proline | Ethanol | 40°C | 16 hours | 68 (diacid) |
Note: Yields are highly dependent on the specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: Classical Knoevenagel-Doebner Synthesis
This protocol is a standard method using pyridine and piperidine.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.1-1.2 equivalents).
-
Reagent Addition: Add pyridine to dissolve the malonic acid, followed by freshly distilled benzaldehyde (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.05 equivalents).
-
Reaction: Heat the reaction mixture to a gentle reflux and stir for 2-8 hours. The evolution of CO₂ gas indicates the reaction is proceeding. Monitor the disappearance of benzaldehyde by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will precipitate the this compound.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any remaining pyridine hydrochloride.
-
Drying & Recrystallization: Dry the crude product. For higher purity, recrystallize the this compound from a suitable solvent, such as an ethanol/water mixture.
Protocol 2: Microwave-Assisted Green Synthesis
This protocol utilizes a phase-transfer catalyst in water for a rapid and environmentally friendlier synthesis.
-
Setup: In a 50 mL borosilicate beaker suitable for microwave use, combine benzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (TBAB, 2.5 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).
-
Solvent Addition: Add 10 mL of distilled water to the mixture.
-
Mixing: Stir the mixture thoroughly with a glass rod for about 5 seconds.
-
Reaction: Place the beaker in a household microwave oven (e.g., 900 W) and irradiate for an appropriate time (e.g., 3-5 minutes), as monitored by TLC. It is advisable to use short bursts of irradiation (e.g., 5 seconds on, 10 seconds off) to control the evolution of CO₂.
-
Workup: After irradiation, allow the mixture to cool. Acidify the solution with dilute HCl to precipitate the product.
-
Purification: Isolate the solid product by filtration and wash it thoroughly with water.
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Drying & Recrystallization: The product is often pure enough after washing. If needed, it can be further purified by recrystallization from an ethanol/petroleum ether mixture.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cinnamic Acid in Cell Culture Media
Welcome to the technical support center for researchers utilizing cinnamic acid in cell culture experiments. This resource provides essential information on the stability of this compound in culture media, potential degradation products, and their impact on experimental outcomes. Troubleshooting guides and frequently asked questions are included to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in my cell culture medium?
A1: The stability of this compound in cell culture media can be influenced by several factors, including the composition of the medium, temperature, pH, and exposure to light. While this compound is generally considered stable, degradation can occur over time, especially under conditions that promote oxidation. It is recommended to prepare fresh solutions of this compound for each experiment to minimize the impact of potential degradation.
Q2: What are the likely degradation products of this compound in cell culture media?
A2: In cell culture media, this compound can undergo non-enzymatic degradation, primarily through oxidation. While specific degradation products in sterile cell culture media are not extensively documented, potential products could include benzaldehyde and glyoxalic acid through oxidative cleavage. Additionally, auto-oxidation of this compound derivatives is known to generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can further contribute to its degradation and affect cellular processes.[1][2]
Q3: Can components of the cell culture medium affect this compound stability?
A3: Yes, certain components of cell culture media can influence the stability of this compound. For instance, phenol red, a common pH indicator, can participate in redox reactions and may affect the stability of phenolic compounds.[3][4][5] Riboflavin (Vitamin B2) is a known photosensitizer and can contribute to the degradation of other light-sensitive compounds in the medium.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is best practice to:
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Prepare fresh stock solutions of this compound before each experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect media containing this compound from prolonged exposure to light.
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Consider using phenol red-free media if you suspect interference with your assays.
Q5: My cells are showing unexpected responses. Could this be due to this compound degradation?
A5: Unforeseen cellular responses could potentially be attributed to the degradation products of this compound. For example, the generation of ROS during auto-oxidation can induce oxidative stress and trigger various signaling pathways, leading to apoptosis or altered cell proliferation. If you observe inconsistent results, it is advisable to assess the stability of your this compound solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches. | Degradation of this compound in stock solutions or prepared media. | 1. Prepare fresh this compound solutions for each experiment. 2. Perform a stability check of your this compound in the specific cell culture medium under your experimental conditions using HPLC-UV. 3. Aliquot and store stock solutions at low temperatures to prevent degradation from repeated freeze-thaw cycles. |
| High background in fluorescence-based assays. | Interference from phenol red in the cell culture medium. | 1. Switch to a phenol red-free version of your cell culture medium. 2. If phenol red-free medium is not an option, run appropriate controls with medium alone to determine the background fluorescence. |
| Observed cytotoxicity is higher than expected. | Formation of cytotoxic degradation products or generation of reactive oxygen species (ROS). | 1. Ensure the this compound solution is freshly prepared. 2. Measure ROS levels in your cell culture system to assess oxidative stress. 3. Test the effect of the vehicle control (e.g., ethanol or DMSO) on cell viability. |
| Difficulty dissolving this compound. | This compound has limited solubility in aqueous solutions. | 1. Prepare a concentrated stock solution in an appropriate solvent such as ethanol or DMSO before diluting it in the cell culture medium. 2. Gently warm the solution and use sonication to aid dissolution. Ensure the final solvent concentration in the culture medium is non-toxic to the cells. |
Degradation Products and Cellular Effects
The degradation of this compound in cell culture media, although not exhaustively characterized, is presumed to occur primarily through oxidative pathways. The formation of these degradation products can have significant biological consequences.
Potential Degradation Products
While the primary focus of many studies has been on the cellular metabolism of this compound, non-enzymatic degradation in the media can also occur.
| Degradation Product | Potential Formation Pathway | Reference |
| Benzaldehyde | Oxidation of the double bond | |
| Glyoxalic Acid | Oxidation of the double bond | |
| Hydrogen Peroxide (H₂O₂) | Auto-oxidation of this compound derivatives |
Impact on Cellular Signaling Pathways
The degradation products of this compound, as well as the parent compound itself, can modulate various cellular signaling pathways, which may lead to unintended experimental outcomes.
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NF-κB Signaling Pathway: this compound and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition can occur through the prevention of IκBα phosphorylation and subsequent nuclear translocation of NF-κB.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cell proliferation, differentiation, and apoptosis. This compound has been reported to modulate these pathways, which could be a mechanism for its observed biological effects.
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Akt/PI3K Signaling Pathway: This pathway is crucial for cell survival and growth. Some studies suggest that cinnamic aldehyde, a related compound, can activate the PI3K/Akt pathway, thereby promoting cell survival.
-
p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. Cinnamic aldehyde has been shown to induce apoptosis in a p53-dependent manner in some cancer cell lines.
Experimental Protocols
Protocol 1: Analysis of this compound Stability by HPLC-UV
This protocol provides a general method for assessing the stability of this compound in a cell culture medium over time.
Materials:
-
Cell culture medium (e.g., DMEM)
-
This compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and 0.1% acetic acid in water (gradient or isocratic elution may be optimized)
-
Standard solutions of this compound of known concentrations
Procedure:
-
Prepare a solution of this compound in the cell culture medium at the desired concentration.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
Centrifuge the aliquot to remove any debris.
-
Inject a known volume of the supernatant into the HPLC system.
-
Monitor the elution of this compound using a UV detector at a wavelength of approximately 272-280 nm.
-
Quantify the concentration of this compound at each time point by comparing the peak area to a standard curve generated from the this compound standards.
-
Plot the concentration of this compound versus time to determine its stability.
Expected Results:
A decrease in the peak area corresponding to this compound over time would indicate its degradation. The appearance of new peaks may suggest the formation of degradation products.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels, which may be generated due to this compound degradation.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations for the specified duration. Include a positive control (e.g., H₂O₂) and an untreated control.
-
After treatment, remove the medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
Expected Results:
An increase in fluorescence intensity in cells treated with this compound compared to the control would suggest an increase in intracellular ROS levels.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Potential degradation of this compound and its impact on key cellular signaling pathways.
References
- 1. Roles of anti- and pro-oxidant potential of this compound and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promocell.com [promocell.com]
- 4. definedbioscience.com [definedbioscience.com]
- 5. researchgate.net [researchgate.net]
Minimizing byproducts in the sonochemical synthesis of cinnamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sonochemical synthesis of cinnamic acid. Our focus is on minimizing byproduct formation to enhance product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using sonochemistry for the synthesis of this compound compared to conventional heating methods?
A1: The application of ultrasound in the Perkin reaction for this compound synthesis offers several key advantages over traditional heating methods. Sonochemistry can lead to shorter reaction times, increased product yields, and milder reaction conditions.[1][2] The ultrasonic waves generate acoustic cavitation, which creates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate.[1] This can also help in avoiding the formation of certain side products that are common in prolonged high-temperature reactions.[1][2]
Q2: What is the fundamental reaction mechanism for the sonochemical synthesis of this compound?
A2: The sonochemical synthesis of this compound typically follows the Perkin reaction mechanism. This reaction involves the condensation of benzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate. The reaction proceeds through an aldol-type condensation. The key steps involve the formation of a carbanion from acetic anhydride, which then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration and hydrolysis yield this compound and acetic acid as a byproduct.
Q3: What are the expected byproducts in the sonochemical synthesis of this compound via the Perkin reaction?
A3: The primary and unavoidable byproduct of the Perkin reaction is acetic acid , which is formed during the hydrolysis of the intermediate. Other potential byproducts, often described as "resinous," can arise from side reactions. These may include:
-
Self-condensation products of acetic anhydride: Although less common, under certain conditions, acetic anhydride can undergo self-condensation.
-
Products of benzaldehyde side reactions: In a basic environment, benzaldehyde can potentially undergo reactions like the Cannizzaro reaction, although this is less likely under the typical Perkin reaction conditions.
-
Decarboxylation products: At very high temperatures, this compound itself could potentially decarboxylate to form styrene, though this is not a major concern under controlled sonochemical conditions.
Careful control of reaction parameters is crucial to minimize the formation of these unwanted byproducts.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Insufficient Sonication Power or Time | Ensure your sonicator is functioning correctly and that the reaction vessel is positioned optimally within the ultrasonic bath or in relation to the sonicator horn for maximum energy transfer. Increase the sonication time incrementally and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect Reagent Stoichiometry | The molar ratio of reactants is critical. A common protocol uses a slight excess of acetic anhydride. A typical molar ratio is approximately 1:1.5:0.6 for benzaldehyde:acetic anhydride:sodium acetate. |
| Inadequate Temperature Control | While sonication provides the primary energy for the reaction, maintaining an optimal reaction temperature (e.g., around 70°C) is important. Too low a temperature may result in a slow reaction rate, while excessively high temperatures could promote side reactions. Use a temperature-controlled ultrasonic bath or a cooling system for high-power probe sonicators. |
| Poor Quality or Inactive Catalyst | Use anhydrous sodium acetate for best results, as water can interfere with the reaction. Ensure the catalyst has not degraded. |
Problem 2: High Levels of Impurities or "Resinous" Byproducts
| Potential Cause | Recommended Solution |
| Over-sonication or Excessive Power | While sonication can enhance the reaction, excessive power or prolonged sonication times can lead to the degradation of reactants or products, forming resinous materials. Optimize the sonication power and time to find a balance between a good reaction rate and minimal byproduct formation. |
| Reaction Temperature is Too High | High temperatures can promote side reactions. Maintain a consistent and optimized reaction temperature throughout the synthesis. |
| Impure Starting Materials | The purity of benzaldehyde and acetic anhydride is crucial. Use freshly distilled benzaldehyde if it has been stored for a long time, as it can oxidize to benzoic acid. |
| Inefficient Post-Reaction Work-up | After the reaction, unreacted benzaldehyde needs to be removed effectively. This is typically done by adding a sodium bicarbonate solution to the reaction mixture and then performing a steam distillation or extraction with a suitable solvent. Incomplete removal will lead to impurities in the final product. |
Data Presentation: Impact of Reaction Conditions
While comprehensive quantitative data directly comparing various sonochemical parameters for this compound synthesis is limited in the literature, the following table summarizes typical conditions and expected outcomes based on available information.
| Parameter | Conventional Heating | Sonochemical Method | Expected Impact of Sonication |
| Reaction Time | 4 - 10 hours | 60 minutes | Significant reduction in reaction time. |
| Temperature | 170 - 180°C | 70°C | Lower reaction temperatures are achievable. |
| Yield | Variable, often moderate | A reported yield is 4.98%, though sonication is generally expected to improve yields over unoptimized conventional methods. | Potential for increased yield under optimized conditions. |
| Byproduct Formation | Prone to side products due to high temperatures and long reaction times. | Milder conditions can help minimize the formation of thermal degradation byproducts. | Improved product purity. |
Experimental Protocols
Detailed Methodology for Sonochemical Synthesis of this compound
Materials:
-
Benzaldehyde (0.05 mole)
-
Acetic anhydride (0.073 mole)
-
Anhydrous sodium acetate (0.03 mole)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Concentrated hydrochloric acid
-
Erlenmeyer flask
-
Sonicator (bath or probe type)
-
Round bottom flask
-
Distillation apparatus
-
Vacuum filtration setup
Procedure:
-
In an Erlenmeyer flask, combine 0.05 mole of benzaldehyde, 0.073 mole of acetic anhydride, and 0.03 mole of anhydrous sodium acetate.
-
Place the flask in a sonicator and irradiate the mixture for 60 minutes at a controlled temperature of 70°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a round bottom flask and add 25 mL of distilled water.
-
Neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH is basic.
-
Steam distill the mixture to remove any unreacted benzaldehyde.
-
Cool the remaining residue and filter it under vacuum to remove any solid impurities.
-
Acidify the filtrate by slowly adding concentrated hydrochloric acid while stirring.
-
Cool the acidified mixture to induce the precipitation of this compound.
-
Collect the solid this compound by vacuum filtration and wash it with cold distilled water.
-
Dry the purified this compound.
Visualizations
Logical Relationship for Minimizing Byproducts
Caption: Logical workflow for optimizing sonochemical synthesis to maximize this compound yield and minimize byproduct formation.
Experimental Workflow for Sonochemical Synthesis
References
Technical Support Center: Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid by Chromatography
Welcome to the Technical Support Center for the chromatographic separation of cinnamic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving cis- and trans-cinnamic acid.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution Between cis and trans Isomer Peaks
-
Question: I am not getting baseline separation between my cis- and trans-cinnamic acid peaks. How can I improve the resolution?
-
Answer: Achieving baseline resolution for geometric isomers can be challenging. Here are several steps to improve separation:
-
Optimize Mobile Phase Composition:
-
For Reversed-Phase HPLC: this compound is acidic, so controlling the mobile phase pH is crucial. Working at a pH at least one to two units away from the pKa of this compound (around 4.4) can improve peak shape and resolution.[1] Acidifying the mobile phase (e.g., with 0.1% acetic acid or phosphoric acid) is a common strategy.[2][3]
-
Experiment with the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile is often preferred for its low viscosity and favorable UV transmittance.[4] Vary the percentage of the organic modifier in small increments.
-
-
Adjust Column Temperature: Temperature can significantly impact selectivity.[1] Try adjusting the column temperature in 5-10°C increments (e.g., from 30°C to 50°C) to see if resolution improves.
-
Change Stationary Phase: If mobile phase and temperature optimization are insufficient, consider a different column. A phenyl-based stationary phase may offer alternative selectivity for aromatic compounds like this compound compared to a standard C18 column.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Issue 2: Inconsistent Retention Times
-
Question: The retention times for my this compound isomers are shifting between runs. What is causing this?
-
Answer: Inconsistent retention times are often due to a lack of system stability. Consider the following:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Even minor variations in the organic-to-aqueous ratio or buffer concentration can cause shifts. Use a buffer to maintain a stable pH.
-
Temperature Fluctuations: Employ a column thermostat to maintain a constant temperature, as ambient lab temperature changes can affect retention.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This is especially important when using gradient elution.
-
Issue 3: Peak Tailing
-
Question: My this compound peaks are showing significant tailing. What can I do to get more symmetrical peaks?
-
Answer: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.
-
Adjust Mobile Phase pH: Tailing can occur if the pH of the mobile phase is too close to the pKa of this compound. Ensure the pH is low enough to keep the acid in its protonated form, which will minimize interactions with residual silanol groups on the silica support.
-
Check for Column Contamination or Degradation: A contaminated or old column can lead to peak tailing. Try flushing the column with a strong solvent or replace it if necessary.
-
Reduce Sample Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or the sample concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating cis- and trans-cinnamic acid?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture is commonly used. For example, a gradient of methanol and water with 0.2% acetic acid can be effective. Detection is typically performed using a UV detector at a wavelength between 270-325 nm.
Q2: How can I confirm the identity of the cis and trans isomer peaks?
A2: The trans isomer of this compound is generally more stable and abundant. In reversed-phase chromatography, the trans isomer is typically more retained and will have a longer retention time than the cis isomer. However, the elution order can vary depending on the specific chromatographic conditions. Confirmation can be achieved by injecting a standard of pure trans-cinnamic acid. Additionally, UV irradiation can be used to convert the trans isomer to the cis isomer, which can help in peak identification.
Q3: Can I use Gas Chromatography (GC) to separate this compound isomers?
A3: Yes, GC can be used, but it often requires derivatization of the carboxylic acid group to increase volatility. GC with a capillary column can provide high-efficiency separation of isomers.
Q4: Is Thin-Layer Chromatography (TLC) suitable for separating these isomers?
A4: TLC can be used for the separation and purity verification of this compound isomers. Different mobile phase systems can be employed with silica gel or reversed-phase plates to achieve separation. For example, a mobile phase of chloroform and ethyl acetate (8:2) on a silica gel plate has been used.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general method for the separation of cis- and trans-cinnamic acid isomers.
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis or Photodiode Array (PDA) Detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Column oven
-
-
Reagents and Materials:
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Acetic acid or phosphoric acid
-
cis- and trans-cinnamic acid standards
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water containing 0.2% acetic acid.
-
Gradient: 20% to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 279 nm or 320 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve this compound standards and samples in methanol.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Example HPLC Retention Times for this compound Isomers
| Isomer | Retention Time (minutes) |
| cis-Cinnamic Acid | 23.12 |
| trans-Cinnamic Acid | 41.08 |
Note: Data is illustrative and based on a specific reversed-phase HPLC method. Retention times will vary with different chromatographic conditions.
Table 2: Typical Performance Characteristics of an HPLC Method for this compound Analysis
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Intra-day Precision (%RSD) | ≤ 5% |
| Inter-day Precision (%RSD) | ≤ 8% |
| Spike Recovery | 85–115% |
| Resolution (Rs) between isomers | ≥ 1.5 |
Source: Illustrative data based on typical analytical method performance.
Visualizations
Caption: Workflow for chromatographic method development.
Caption: Troubleshooting logic for common chromatography issues.
References
Validation & Comparative
A Comparative Analysis of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of cinnamic acid and its derivatives is a fundamental process. This compound serves as a crucial building block for a wide array of pharmaceuticals, fragrances, and other commercially significant organic compounds. Two of the most established methods for its synthesis are the Perkin reaction and the Knoevenagel condensation. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route for a given application.
The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method that involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2][3] The Knoevenagel condensation, on the other hand, utilizes an active methylene compound that reacts with an aldehyde or ketone in the presence of a basic catalyst.[4] While both reactions can yield this compound, they differ significantly in terms of reaction conditions, efficiency, and environmental impact.
Comparative Performance Data
The following table summarizes key quantitative data from various experimental protocols for the synthesis of this compound using both the Perkin and Knoevenagel reactions. This data highlights the trade-offs between the two methods in terms of yield, reaction time, and temperature.
| Reaction Type | Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Perkin | Conventional | Benzaldehyde, Acetic Anhydride | Sodium Acetate | None | 170-180 | 3 hours | 64.80 | |
| Perkin | Conventional | Benzaldehyde, Acetic Anhydride | Sodium Acetate | None | Not Specified | 3 hours | Not Specified | |
| Perkin | Microwave | Benzaldehyde, Acetic Anhydride | Sodium Acetate | None | Not Applicable | 5 minutes | 70 | |
| Perkin | Sonochemical | Benzaldehyde, Acetic Anhydride | Sodium Acetate | None | 70 | 60 minutes | 4.98 | |
| Knoevenagel | Green Synthesis | Benzaldehyde, Malonic Acid | Pyridine | 95% Ethanol | Reflux | 6-8 hours | 75-85 | |
| Knoevenagel | Green Synthesis | 3,4,5-trimethoxybenzaldehyde, Malonic Acid | Ammonium Bicarbonate | Ethyl Acetate | 140 | 2 hours | 73 | |
| Knoevenagel | Microwave | Aromatic Aldehydes, Malonic Acid | K2CO3 / TBAB | Water | Not Applicable | 3.5-8 minutes | 65-90 |
Reaction Mechanisms
The underlying chemical transformations in the Perkin and Knoevenagel reactions are distinct, which accounts for their different requirements and outcomes.
Perkin Reaction Mechanism
The Perkin reaction proceeds through the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A series of condensation and elimination steps ultimately lead to the formation of this compound.
Caption: Perkin reaction mechanism for this compound synthesis.
Knoevenagel Condensation Mechanism
In the Knoevenagel condensation, a base deprotonates the active methylene compound (malonic acid) to form a carbanion. This carbanion then attacks the benzaldehyde in a nucleophilic addition, followed by dehydration to yield an unsaturated intermediate. Subsequent decarboxylation (in the Doebner modification) produces this compound.
Caption: Knoevenagel condensation mechanism for this compound.
Experimental Protocols
Below are detailed experimental protocols for both conventional and alternative methods for the Perkin and Knoevenagel reactions.
Perkin Reaction: Conventional Method
This protocol is adapted from a traditional approach involving thermal heating.
Materials:
-
Benzaldehyde (10.5 g, 10 ml)
-
Acetic anhydride (15 g, 14 ml)
-
Finely powdered anhydrous sodium acetate (6 g)
-
250 ml round-bottom flask
-
Oil bath
-
Apparatus for steam distillation
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Büchner funnel and filter paper
Procedure:
-
Combine the benzaldehyde, acetic anhydride, and sodium acetate in the round-bottom flask and mix thoroughly.
-
Heat the mixture in an oil bath at 160°C for 1 hour, then increase the temperature to 170-180°C for 3 hours.
-
While still hot, pour the reaction mixture into approximately 25 ml of water in a larger flask equipped for steam distillation.
-
Add saturated sodium carbonate solution with vigorous shaking until the mixture is alkaline.
-
Steam distill the mixture to remove any unreacted benzaldehyde.
-
Cool the residual solution and filter it to remove any resinous by-products.
-
Acidify the filtrate by slowly adding concentrated hydrochloric acid with stirring.
-
Cool the mixture, and collect the precipitated crude this compound by vacuum filtration.
-
Wash the crystals with cold water and allow them to dry.
Perkin Reaction: Microwave-Assisted Method
This protocol offers a significant reduction in reaction time.
Materials:
-
Benzaldehyde (0.05 mol)
-
Acetic anhydride (7.5 g, 7 ml, 0.073 mol)
-
Freshly fused and finely powdered sodium acetate (2.5 g, 0.03 mol)
-
Unmodified domestic microwave oven (800 W)
-
Apparatus for steam distillation
-
Saturated aqueous solution of sodium carbonate
-
Concentrated HCl
Procedure:
-
Mix the benzaldehyde, acetic anhydride, and sodium acetate in a suitable vessel.
-
Irradiate the mixture with microwaves at 40% power (320 W) for 5 minutes.
-
Follow the workup procedure (steps 3-9) from the conventional Perkin reaction protocol.
Knoevenagel Condensation: Green Synthesis
This protocol employs more environmentally friendly solvents and conditions.
Materials:
-
Newly distilled benzaldehyde (0.10 mol)
-
Malonic acid (0.11 mol)
-
95% Ethanol (25 ml)
-
Pyridine (2.5 ml)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the benzaldehyde, malonic acid, 95% ethanol, and pyridine in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture at a mild reflux for 6 to 8 hours.
-
After cooling, a large crystal mass will form. Break up the mass with a spatula and then cool the reaction mixture in an ice bath.
-
Collect the solid product using a Büchner funnel and wash it with two 3 ml portions of cold 95% ethanol.
-
Recrystallize the crude this compound from ethanol and air dry the crystals.
Knoevenagel Condensation: Microwave-Assisted Aqueous Method
This protocol utilizes water as a solvent and microwave irradiation for a rapid and green synthesis.
Materials:
-
Aromatic aldehyde (5 mmol)
-
Malonic acid (5 mmol)
-
Tetrabutylammonium bromide (TBAB) (2.5 mmol)
-
Potassium carbonate (K2CO3) (2.5 mmol)
-
Distilled water (10 ml)
-
50 ml borosilicate beaker
-
Microwave oven (900 W)
-
Dilute HCl
Procedure:
-
In a 50 ml beaker, mix the aromatic aldehyde, malonic acid, TBAB, and K2CO3.
-
Add 10 ml of distilled water and mix the contents thoroughly with a glass rod.
-
Irradiate the reaction mixture in a microwave oven at 900 W for the appropriate time (typically 3.5-8 minutes, monitored by TLC).
-
Upon cooling, acidify the mixture with dilute HCl.
-
Isolate the product by filtration and wash with water.
-
The product can be further purified by crystallization from a suitable solvent like ethyl acetate/petroleum ether.
Conclusion
Both the Perkin reaction and the Knoevenagel condensation are effective methods for the synthesis of this compound. The choice between them depends on the specific requirements of the synthesis, including desired yield, reaction time, available equipment, and environmental considerations.
The Perkin reaction is a well-established, one-pot synthesis that can be performed without a solvent. However, it typically requires high temperatures and long reaction times, which can lead to the formation of by-products. Microwave-assisted Perkin reactions can dramatically reduce the reaction time, making it a more attractive option.
The Knoevenagel condensation offers greater versatility and can be performed under milder and more environmentally friendly conditions. The use of "green" solvents like ethanol and water, coupled with microwave assistance, provides high yields in very short reaction times. The Doebner modification of the Knoevenagel condensation is particularly effective for producing cinnamic acids from aromatic aldehydes and malonic acid.
For researchers and professionals seeking high yields, short reaction times, and a greener synthetic route, the microwave-assisted Knoevenagel condensation in an aqueous medium presents a compelling alternative to the traditional Perkin reaction. However, the classical Perkin reaction remains a viable option, especially when simplicity and the avoidance of organic solvents are primary concerns.
References
Structure-Activity Relationship of Cinnamic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives in relation to their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The information is compiled from various scientific studies to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity
The anticancer potential of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. Generally, the presence of hydroxyl and methoxy groups on the phenyl ring plays a crucial role in the cytotoxic activity of these compounds.
Key Structure-Activity Relationship Insights:
-
Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups on the phenyl ring are critical for anticancer activity. For instance, compounds with multiple hydroxyl groups often exhibit enhanced cytotoxicity.
-
Amide and Ester Derivatives: Conversion of the carboxylic acid moiety into amides or esters can modulate the anticancer potency. Studies have shown that certain amide derivatives exhibit potent cytotoxicity against various cancer cell lines.[1]
-
Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups on the phenyl ring can influence the anticancer activity. For example, some studies have reported that derivatives with electron-withdrawing groups show improved activity.
Comparative Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Harmicine-Cinnamic Acid Hybrids | |||
| Compound 36d | HepG2 | 3.11 | [2] |
| Compound 36e | HepG2 | 2.19 | [2] |
| Compound 36f | HepG2 | 0.74 | [2] |
| Cinnamic Acyl Sulfonamide Derivatives | |||
| Compound 56a | MCF-7 | 0.17 µg/mL | [2] |
| 6-Cinnamoyl-4-arylaminothienopyrimidines | |||
| Compound 59e | A549 | 0.04 | |
| Compound 59e | HeLa | 0.004 | |
| Compound 59g | HeLa | 0.033 | |
| Methyl-substituted Amide Derivatives | |||
| Compound 1 | A-549 | 11.38 | |
| Compound 5 | A-549 | 10.36 | |
| Compound 9 | A-549 | 11.06 | |
| Ester and Amide Derivatives | |||
| Representative Derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 | ~3.2 |
Antioxidant Activity
The antioxidant capacity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals. The structure-activity relationship for antioxidant activity is heavily dependent on the substitution pattern of the phenyl ring.
Key Structure-Activity Relationship Insights:
-
Hydroxyl Groups: The number and position of hydroxyl groups are the most critical factors. Dihydroxy derivatives, such as caffeic acid, generally exhibit higher antioxidant activity than monohydroxy derivatives like p-coumaric acid.
-
Methoxy Groups: The presence of methoxy groups can also influence antioxidant activity. The position of the methoxy group relative to the hydroxyl group is important.
-
Esterification: Esterification of the carboxylic acid group can either increase or decrease antioxidant activity depending on the specific ester and the assay used.
Comparative Antioxidant Activity of this compound Derivatives (DPPH Radical Scavenging Assay)
| Compound/Derivative | IC50 | Reference |
| This compound | 0.18 µg/mL | |
| Acetylated this compound | 0.16 µg/mL | |
| Vitamin C (Standard) | 0.12 µg/mL | |
| Ester Derivatives | ||
| Compound 5c | 56.35 µg/ml | |
| Compound 5a | 26.10 mg/ml | |
| Compound 5b | 47.90 mg/ml | |
| Amide Derivatives | ||
| Compound 4 | 29 µM | |
| Compound 8 | 30 µM | |
| Compound 10 | 29 µM | |
| Compound 13 | 29 µM | |
| Trolox (Standard) | 28 µM |
Antimicrobial Activity
This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The structural modifications that enhance this activity often involve changes to the lipophilicity of the molecule, allowing for better interaction with microbial cell membranes.
Key Structure-Activity Relationship Insights:
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance, through esterification or amidation, can enhance antimicrobial activity.
-
Substitution on the Phenyl Ring: The presence of specific substituents on the phenyl ring, such as nitro or halogen groups, can significantly impact the minimum inhibitory concentration (MIC).
-
Carboxylic Acid Group: Modification of the carboxylic acid group to amides has been shown to produce potent antimicrobial agents. For example, 1-cinnamoylpyrrolidine exhibited strong activity against several bacterial strains.
Comparative Antimicrobial Activity of this compound Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |
| This compound | S. aureus | 500 | |
| B. subtilis | 500 | ||
| 1-Cinnamoylpyrrolidine | E. coli | 500 | |
| P. aeruginosa | 500 | ||
| B. subtilis | 500 | ||
| S. aureus | 500 | ||
| MRSA | 500 | ||
| This compound-Carvacrol Conjugates | |||
| DM8 | E. faecium | 32 | |
| DM8 | E. faecalis | 256 | |
| General this compound Derivatives | S. epidermidis | 2048 - 4096 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway.
Key Structure-Activity Relationship Insights:
-
COX-2 Inhibition: Selective inhibition of COX-2 is a key mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs). Certain this compound derivatives have been designed as selective COX-2 inhibitors.
-
Phenyl Ring Substitution: The presence of bulky, hydrophobic groups on the phenyl ring has been shown to contribute to selective COX-2 inhibition. Phenolic hydroxyl groups are also considered essential for both COX-1 and COX-2 inhibition.
-
NF-κB Pathway Inhibition: this compound derivatives can suppress the activation of the NF-κB pathway, a central regulator of inflammation, by inhibiting the phosphorylation of IκBα and the nuclear translocation of p65.
Comparative COX-2 Inhibitory Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 9 (Hexylamide) | 3.0 ± 0.3 | >100 | >33.3 | |
| Compound 10 (Hexylamide) | 2.4 ± 0.6 | >100 | >41.7 | |
| Compound 23 (Hexylamide) | 1.09 ± 0.09 | >100 | >91.7 | |
| Pyrrole-Cinnamate Hybrid 5 | 0.55 | - | - | |
| Pyrrole-Cinnamate Hybrid 6 | 7.0 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow.
Procedure:
-
Sample Preparation: Prepare different concentrations of the this compound derivatives in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique to determine the MIC.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same growth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically monitors the peroxidase activity of COX, which is involved in the conversion of arachidonic acid to prostaglandins.
Procedure:
-
Reagent Preparation: Prepare the assay buffer, heme, COX-2 enzyme, and a chromogenic substrate according to the manufacturer's instructions of a commercial kit.
-
Inhibitor Addition: Add various concentrations of the this compound derivatives to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Monitor the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined.
Molecular Mechanisms of Action: Signaling Pathways
The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. This compound derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects. The canonical NF-κB pathway is depicted below, highlighting potential points of inhibition by this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. This compound derivatives can exert their anticancer effects by modulating the MAPK pathway, particularly by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.
General Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of this compound derivatives for their biological activities.
Caption: A typical workflow for discovering and developing bioactive this compound derivatives.
References
A Comparative Analysis of the Biological Efficacy of Cinnamic Acid and Its Ester and Amide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides an objective comparison of the biological efficacy of this compound versus its ester and amide derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Structure-Activity Relationship: A General Overview
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The presence of the α,β-unsaturated carbonyl group is crucial for many of the observed effects. Modifications at the carboxylic acid group, forming esters and amides, significantly influence the lipophilicity, bioavailability, and ultimately, the biological efficacy of these compounds. Generally, esterification and amidation can enhance penetration through biological membranes, leading to improved activity. However, the specific effects vary depending on the nature of the substituent group and the biological target.
Comparative Biological Efficacy
Antimicrobial Activity
This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The ester and amide derivatives often show enhanced potency compared to the parent acid.
Key Observations:
-
Esters vs. Amides: In some studies, ester derivatives have demonstrated stronger antibacterial activity than their corresponding amides. Conversely, certain amide derivatives have shown potent antifungal activity.
-
Substituent Effects: The nature of the alcohol or amine moiety in the ester or amide, respectively, plays a critical role. For example, increasing the alkyl chain length in esters can enhance antibacterial activity up to a certain point.
-
Gram-Positive vs. Gram-Negative Bacteria: Many this compound derivatives show greater efficacy against Gram-positive bacteria.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | >5000 | >5000 | 405 | [1] |
| Methyl Cinnamate | 789.19 (µM) | - | - | [2] |
| Ethyl Cinnamate | - | - | 726.36 (µM) | [2] |
| Butyl Cinnamate | - | - | 626.62 (µM) | [2] |
| Cinnamamide | 20-25 (mM) | - | - | [3] |
| 4-isopropylbenzylcinnamide | 458.15 (µM) | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Antioxidant Activity
The antioxidant properties of this compound derivatives are well-documented, primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the phenyl ring significantly enhances this activity.
Key Observations:
-
Amides vs. Esters: Some studies suggest that this compound amides exhibit more potent DPPH free radical scavenging activity compared to their corresponding esters. This could be due to the stabilization of the resulting radical by the amide bond.
-
Hydroxycinnamic Acids: Derivatives of hydroxycinnamic acids (e.g., caffeic acid, ferulic acid) are generally more potent antioxidants than this compound itself.
-
Esterification Impact: Esterification of the carboxylic group in hydroxycinnamic acids can sometimes reduce their radical scavenging activity in aqueous environments.
Table 2: Comparative Antioxidant Activity (IC50, µg/mL)
| Compound | DPPH Radical Scavenging | Reference |
| This compound | 0.18 | |
| Cinnamyl Acetate (Ester) | 0.16 | |
| Caffeic Acid Amides (various) | 50.98 - 136.8 (µM) | |
| Ferulic Acid Morpholinamide | >100 (µM) | |
| Sinapic Acid Morpholinamide | 10.2 (µM) |
Note: Data is compiled from various sources and experimental conditions may differ.
Anticancer Activity
This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways.
Key Observations:
-
Enhanced Potency: Both ester and amide derivatives of this compound have shown significantly enhanced anticancer activity compared to the parent compound.
-
Structure-Specific Cytotoxicity: The type and position of substituents on the aromatic ring and the nature of the amide or ester group are critical determinants of cytotoxicity and cancer cell line specificity. For instance, compounds with a methyl-substituted amide group have shown potent activity against lung cancer cells.
-
Signaling Pathway Inhibition: Many derivatives exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and protein kinase pathways.
Table 3: Comparative Anticancer Activity (IC50, µM)
| Compound/Derivative Type | A-549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | Reference |
| This compound methyl-substituted amides | 10.36 - 11.38 | - | - | |
| This compound ethyl-substituted amides | Potent, but less than methyl amides | - | - | |
| Oleanolic acid-cinnamic acid esters | - | 1.79 | - | |
| Cinnamic acyl sulfonamides | - | 0.17 (µg/mL) | - | |
| Substituted Cinnamic Hydrazones | - | - | 0.41 - 4.29 |
Note: This table presents a summary of findings. For specific IC50 values of individual compounds, refer to the cited literature.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
Key Observations:
-
Inhibition of Inflammatory Mediators: this compound derivatives have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and interleukins.
-
Enzyme Inhibition: They can inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
NF-κB Pathway Modulation: A crucial mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which is a central regulator of the inflammatory response. This compound derivatives can prevent the phosphorylation of IκB, thereby blocking the activation of NF-κB.
Signaling Pathways
The biological activities of this compound derivatives are underpinned by their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Anticancer Signaling Pathway (Protein Kinase Inhibition)
Caption: Inhibition of oncogenic protein kinases by this compound derivatives.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic
-
Negative control (broth and solvent)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (broth with solvent and no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of this compound derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds (dissolved in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds and the positive control.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion
The derivatization of this compound into its ester and amide forms presents a promising strategy for enhancing its therapeutic potential across a range of applications. While both classes of derivatives often exhibit superior biological efficacy compared to the parent molecule, the choice between an ester and an amide, and the specific substituent, will depend on the desired biological target and activity profile. The data and protocols presented in this guide offer a foundation for further research and development of novel this compound-based therapeutic agents.
References
In Vitro Antimicrobial Activity of Cinnamic Acid Isomers and Derivatives: A Comparative Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants, exists primarily as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid, with the trans form being more stable and predominant in nature[1][2]. Both isomers, along with their numerous derivatives (such as p-coumaric, caffeic, and ferulic acids), have garnered significant interest for their broad spectrum of biological activities, including potent antimicrobial properties[3][4]. This guide provides an objective comparison of the in vitro antimicrobial efficacy of these compounds, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial potency of this compound isomers and their derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize key findings from various in vitro studies.
Table 1: Comparison of cis- vs. trans-Cinnamic Acid Isomers
This table highlights the significant difference in potency observed between the two geometric isomers against Mycobacterium tuberculosis.
| Compound | Microorganism | Assay | Concentration | Potency Comparison | Reference |
| cis-Cinnamic Acid | M. tuberculosis (MDR strain) | MBC | 2.5 µg/mL (16.9 µM) | ~120x more potent | [5] |
| trans-Cinnamic Acid | M. tuberculosis (MDR strain) | MBC | 300 µg/mL (2.0 mM) | Baseline |
Table 2: MIC of trans-Cinnamic Acid and Key Derivatives Against Various Microorganisms
This table compares the activity of the common trans-isomer with its structurally related phenolic acid derivatives against a range of bacteria and fungi. Lower MIC values indicate higher antimicrobial activity.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| trans-Cinnamic Acid | Mycobacterium tuberculosis H37Rv | 40 - 100 | |
| Aspergillus niger | 125 | ||
| Candida albicans | 60 | ||
| Escherichia coli | >7400 | ||
| p-Coumaric Acid | Colistin-Resistant A. baumannii | 128 - 256 | |
| Ferulic Acid | Colistin-Resistant A. baumannii | 512 - 1024 | |
| p-Methoxythis compound | Colistin-Resistant A. baumannii | 128 - 512 | |
| Caffeic Acid | M. tuberculosis & K. pneumoniae | 64 - 512 |
Note: MIC values can vary significantly between studies due to differences in microbial strains, media, and experimental protocols.
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of this compound and its derivatives is multifaceted, targeting several key cellular processes simultaneously rather than a single site. This broad mechanism may reduce the likelihood of microbial resistance development. Key reported mechanisms include:
-
Membrane Disruption: The compounds increase the permeability of the bacterial cell membrane, leading to a loss of structural integrity.
-
Leakage of Cellular Components: Damage to the membrane results in the leakage of essential cytoplasmic contents, such as ions and metabolites.
-
Inhibition of Cellular Processes: Evidence suggests that these acids can interfere with nucleic acid and protein synthesis. p-Coumaric acid, for instance, has been shown to bind to the DNA double helix.
-
Induction of Oxidative Stress: Some derivatives can induce the production of intracellular reactive oxygen species (ROS), leading to oxidative damage and cell death.
dot
Caption: Proposed antimicrobial mechanism of this compound derivatives.
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro antimicrobial susceptibility testing methods. The Broth Microdilution method is the most common technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Preparation of Reagents:
-
Microbial Culture: The target microorganism is cultured in a suitable broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) to an exponential growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Antimicrobial Stock Solution: The this compound isomer or derivative is dissolved in a suitable solvent (like DMSO) to create a high-concentration stock solution.
2. Serial Dilution:
-
A 96-well microtiter plate is used. A two-fold serial dilution of the antimicrobial stock solution is performed across the wells using sterile broth to achieve a range of decreasing concentrations.
-
Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).
3. Inoculation and Incubation:
-
Each well (except the negative control) is inoculated with the standardized microbial suspension.
-
The plate is covered and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
4. Determination of MIC:
-
After incubation, the wells are inspected for visible turbidity (a sign of microbial growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth. Growth can also be assessed by adding a metabolic indicator like resazurin or by measuring optical density with a plate reader.
dot
References
- 1. Synthesis and Biological Evaluation of Novel this compound-Based Antimicrobials [mdpi.com]
- 2. A Review of this compound’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and HPLC Methods for Cinnamic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of cinnamic acid is crucial for pharmacokinetic studies, quality control of herbal medicines, and various bioanalytical applications. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs.
Experimental Protocols
The successful analysis of this compound is fundamentally dependent on the chromatographic conditions. Below are detailed methodologies for both HPLC-UV and LC-MS/MS, derived from validated studies.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suited for the quantification of this compound in relatively high concentration samples, such as in traditional Chinese medicinal preparations.
-
Chromatographic Column: A C18 stationary phase is commonly used.[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 2% glacial acetic acid in a ratio of 10:22:70 (v/v/v) is effective.[1]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often applied.[2]
-
Detection: UV detection is typically set at a wavelength of 254 nm[1] or 292 nm.[3]
-
Column Temperature: The separation is generally performed at ambient temperature.
-
Sample Preparation: Plasma samples are typically prepared by acidification with hydrochloric acid followed by liquid-liquid extraction with ethyl acetate.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective, making it ideal for bioanalytical studies requiring low detection limits, such as pharmacokinetic analysis in plasma.
-
Chromatographic Column: A C18 column (e.g., 2.1 mm × 50 mm, 1.9 µm) is frequently used for separation.
-
Mobile Phase: Gradient elution is common, often using a binary system such as methanol and water containing 2 mmol/L ammonium acetate (45:55 v/v).
-
Flow Rate: A lower flow rate, such as 0.5 mL/min, is typical for LC-MS/MS applications.
-
Ionization: Electrospray ionization (ESI) is the standard, which can be operated in either positive or negative mode. Negative ion mode is often preferred for this compound.
-
Detection: Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound is monitored, for example, m/z 146.8 → 103.1.
-
Sample Preparation: A simple protein precipitation step with an organic solvent like acetonitrile is often sufficient for plasma samples.
Method Performance and Comparison
The choice between HPLC and LC-MS often comes down to the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the quantitative performance data from validated methods for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.84 - 67.2 µg/mL | 0.50 - 400.00 ng/mL |
| 0.001 - 1 µg/mL | 50 - 10,000 ng/mL | |
| Correlation Coefficient (r²) | > 0.9948 | > 0.99 |
| Limit of Detection (LOD) | 1.0 ng/mL | Not explicitly stated, but LLOQ is lower |
| Limit of Quantification (LOQ) | 0.84 µg/mL (840 ng/mL) | 0.5 ng/mL |
| 1.0 ng/mL | 5.8 ng/mL | |
| Precision (RSD %) | 2.4% - 9.3% | < 9.05% |
| < 4.6% | < 12.0% | |
| Accuracy / Recovery (%) | ~75.1% | > 76.21% |
| 95.3% - 118.8% | 93% - 109% |
From the data, a clear distinction in performance emerges. LC-MS/MS methods demonstrate significantly lower limits of quantification (as low as 0.5 ng/mL) compared to HPLC-UV methods (typically in the range of 1 to 840 ng/mL). This superior sensitivity makes LC-MS/MS the method of choice for applications involving trace-level quantification, such as in pharmacokinetic studies where plasma concentrations can be very low.
While both methods show excellent linearity with correlation coefficients greater than 0.99, the linear range of LC-MS/MS can be wider and at much lower concentrations. Both techniques offer good precision and accuracy, with Relative Standard Deviations (RSDs) well within acceptable limits for bioanalytical method validation.
Cross-Validation Workflow
Cross-validation is essential to ensure that an analytical method is reliable and that data can be compared across different techniques or laboratories. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Workflow for cross-validating HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound. The selection of the appropriate technique should be guided by the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and straightforward method, perfectly suitable for routine quality control and analysis of samples where this compound concentrations are relatively high (in the µg/mL range).
-
LC-MS/MS offers unparalleled sensitivity and selectivity. It is the gold standard for bioanalytical applications, such as pharmacokinetic studies in plasma, where trace-level detection (in the low ng/mL to pg/mL range) is mandatory. Its selectivity also allows for simpler sample preparation and reduces the likelihood of interference from complex biological matrices.
By understanding the distinct advantages and performance characteristics of each method, researchers can confidently select the optimal analytical strategy for their this compound quantification needs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. japsonline.com [japsonline.com]
- 3. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and this compound in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Microbial Metabolic Profiling: A Comparative Analysis of Cinnamic Acid Biotransformation
For researchers, scientists, and drug development professionals, understanding the metabolic fate of bioactive compounds like cinnamic acid in different microbial systems is crucial for applications ranging from the production of valuable chemicals to the assessment of gut microbiome activity. This guide provides an objective comparison of how three prominent microbial strains—Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida—metabolize this compound, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Metabolism
The biotransformation of this compound by microorganisms can lead to a variety of valuable aromatic compounds. The efficiency and the specific metabolic products are highly dependent on the microbial strain and its inherent or engineered enzymatic machinery. Below is a summary of key metabolic conversions and reported product titers in genetically engineered strains of E. coli, S. cerevisiae, and P. putida.
| Microbial Strain | Key Enzyme(s) Expressed | Substrate | Product(s) | Titer/Yield | Reference |
| Escherichia coli | Phenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinis | L-Phenylalanine | trans-Cinnamic acid | 5 g/L | [1] |
| Escherichia coli | Phenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinis | L-Tyrosine | p-Coumaric acid | 525 mg/L | [1] |
| Escherichia coli | Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL) from R. glutinis, DAHP synthase, Transketolase | Glucose, Xylose, Arabinose | p-Hydroxythis compound (pHCA) | 974 mg/L from glucose | [2] |
| Saccharomyces cerevisiae | Phenylalanine Ammonia Lyase (PAL) from Photorhabdus luminescens | Glucose | trans-Cinnamic acid | Not specified | [3][4] |
| Saccharomyces cerevisiae | Phenylalanine Ammonia Lyase 2 (AtPAL2), Aryl Carboxylic Acid Reductase (acar), Phosphopantetheinyl Transferase (entD) | This compound or Glucose | Cinnamaldehyde, Cinnamyl alcohol, Hydrocinnamyl alcohol | Not specified | |
| Pseudomonas putida | Phenylalanine Ammonia Lyase (PAL) from Rhodosporidium toruloides | Glucose | trans-Cinnamate | up to 200 mg/L | |
| Pseudomonas putida | Phenylalanine Ammonia Lyase (pal), trans-Cinnamic Acid Decarboxylase (psc1) | L-Phenylalanine | Styrene | > 220 mg/L | |
| Stenotrophomonas sp. TRMK2 | Cinnamate reductase, 3-phenylpropionic acid hydroxylase, etc. | This compound | 3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxybenzoic acid, Protocatechuic acid | 5 mM this compound completely utilized in 18h |
Metabolic Pathways and Experimental Workflow
The metabolic pathways for this compound in these microorganisms can be visualized to better understand the flow of intermediates. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for their analysis.
References
- 1. Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli [mdpi.com]
- 2. Production of cinnamic and p-hydroxythis compound from sugar mixtures with engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of trans-cinnamic acid and hydrocinnamyl alcohol production with recombinant Saccharomyces cerevisiae and identification of cinnamyl methyl ketone as a by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Optimisation of trans‐this compound and hydrocinnamyl alcohol production with recombinant Saccharomyces cerevisiae and identification of cinnamyl methyl ketone as a by‐product | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Catalysts in Cinnamic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of cinnamic acid is a critical reaction in the synthesis of a wide array of valuable compounds, from fragrances and food additives to pharmaceuticals. The choice of catalyst is paramount in dictating the efficiency, selectivity, and environmental impact of this transformation. This guide provides an objective comparison of various catalysts employed in the esterification of this compound, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.
Catalyst Performance Comparison
The efficacy of different catalysts in the esterification of this compound is summarized in the table below. The data highlights key performance indicators such as reaction yield, conversion rate, and the conditions under which these results were achieved.
| Catalyst Type | Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Menthol | Ether | 60 | 5 | 96.38 (Yield) | [1] |
| Sulfuric Acid (H₂SO₄) | Ethanol | - | 60 | 1 | 84.42 (Conversion) | [2] | |
| Hydrochloric Acid (HCl) | Methanol | - | 60 | 1 | 34.40 (Conversion) | [2] | |
| p-Toluenesulfonic acid (PTSA) | Glycerol | Solvent-free | 140-160 | - | Almost quantitative conversion | [3] | |
| Heterogeneous | Preyssler Heteropolyacid (SIPWMo20) | n-Butanol | - | 90-120 | - | Kinetic data available | [4] |
| Biocatalyst | Lipozyme TLIM | Benzyl Alcohol | Isooctane | - | - | 97.3 (Yield) | |
| Lipozyme TLIM | Ethanol | - | - | 24 | High yield | ||
| Novozym 435 | Ethanol | - | - | 96 | < 35.2 (Conversion) |
Experimental Workflow
The general experimental procedure for the esterification of this compound involves the reaction of this compound with an alcohol in the presence of a catalyst, often with heating. The workflow can be visualized as follows:
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a reproducible framework for catalyst evaluation.
1. Homogeneous Catalysis: Sulfuric Acid-Catalyzed Esterification of this compound with Menthol
-
Reactants and Materials:
-
This compound
-
Menthol (in a 2:1 molar ratio of this compound to menthol)
-
Concentrated Sulfuric Acid (catalyst)
-
Ether (solvent)
-
-
Procedure:
-
This compound and menthol are dissolved in ether in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
The mixture is refluxed for a specified time (e.g., 4, 5, or 6 hours) at a controlled temperature of 60°C.
-
After cooling, the reaction mixture is worked up to isolate the menthyl cinnamate product.
-
Product identification and yield determination are carried out using techniques like FTIR and GC-MS.
-
2. Heterogeneous Catalysis: Esterification of trans-Cinnamic Acid with n-Butanol using a Preyssler Heteropolyacid Catalyst
-
Catalyst: Preyssler heteropolyacid anchored on a silica framework (SIPWMo20).
-
Reactants:
-
trans-Cinnamic acid
-
n-Butanol
-
-
Procedure:
-
The esterification reaction is carried out in a batch reactor.
-
trans-Cinnamic acid, n-butanol, and the SIPWMo20 catalyst are mixed.
-
The reaction is conducted at temperatures ranging from 90 to 120°C.
-
The progress of the reaction is monitored to obtain kinetic data.
-
The catalyst can be recovered by filtration and reused in subsequent reaction cycles.
-
3. Biocatalysis: Lipase-Catalyzed Synthesis of Benzyl Cinnamate
-
Biocatalyst: Immobilized lipase (e.g., Lipozyme TLIM).
-
Reactants:
-
This compound
-
Benzyl alcohol
-
-
Solvent: Isooctane
-
Procedure:
-
This compound and benzyl alcohol are dissolved in isooctane.
-
The immobilized lipase is added to the reaction mixture.
-
The reaction is carried out under specific conditions of temperature and water activity to optimize enzyme performance.
-
The reaction is monitored for the formation of benzyl cinnamate.
-
The immobilized enzyme can be recovered and potentially reused.
-
Discussion of Catalyst Efficacy
Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, are highly effective and often yield high conversions in relatively short reaction times. However, their use necessitates a neutralization step during work-up, and catalyst removal can be challenging, leading to potential product contamination and corrosive waste streams.
Heterogeneous catalysts offer a significant advantage in terms of ease of separation and reusability, aligning with the principles of green chemistry. The Preyssler heteropolyacid catalyst, for example, demonstrates good stability and can be used for multiple reaction cycles. While their activity might sometimes be lower than their homogeneous counterparts, the benefits of simplified product purification and catalyst recycling often outweigh this.
Biocatalysts , particularly lipases, represent an environmentally benign alternative, operating under mild reaction conditions with high selectivity. Lipozyme TLIM has shown excellent yields in the synthesis of this compound esters. However, factors such as enzyme stability, cost, and the need for specific solvents or water activity control can be limitations. The choice of lipase is also crucial, as evidenced by the significantly lower conversion observed with Novozym 435 compared to Lipozyme TLIM under certain conditions.
References
Comparison of green synthesis methods for cinnamic acid production
Cinnamic acid and its derivatives are valuable compounds in the pharmaceutical, cosmetic, and food industries. Traditional chemical synthesis methods often rely on harsh conditions, toxic solvents, and produce significant waste. In the drive for sustainable chemistry, several green synthesis methodologies have emerged, offering environmentally benign alternatives. This guide provides a comparative overview of three prominent green synthesis methods for this compound production: biocatalysis using phenylalanine ammonia-lyase, microwave-assisted Knoevenagel condensation, and ultrasound-assisted Perkin reaction.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the three green synthesis methods, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Biocatalysis (Whole-Cell) | Microwave-Assisted Knoevenagel Condensation | Ultrasound-Assisted Perkin Reaction |
| Starting Materials | L-phenylalanine | Benzaldehyde, Malonic Acid | Benzaldehyde, Acetic Anhydride |
| Catalyst/Medium | Engineered Corynebacterium glutamicum expressing Phenylalanine Ammonia Lyase (PAL) | Piperidine in Dimethylformamide (DMF) | Sodium Acetate |
| Temperature | 50°C[1] | 90°C[2] | 70°C[3][4] |
| Reaction Time | High productivity (up to 6.7 mM/h) in a bioreactor setup[1] | 30 minutes | 60 minutes |
| Yield | 75% (molar conversion) | 85-97% | 4.98% |
| Solvent | Aqueous buffer | Dimethylformamide (DMF) | Solvent-free (reactants act as solvent) |
| Energy Source | Conventional heating | Microwave irradiation | Sonication |
Experimental Protocols
Biocatalytic Synthesis using Phenylalanine Ammonia-Lyase (PAL)
This method utilizes whole cells of genetically engineered Corynebacterium glutamicum to convert L-phenylalanine into trans-cinnamic acid.
Materials:
-
Engineered Corynebacterium glutamicum cells expressing Phenylalanine Ammonia Lyase (PAL)
-
L-phenylalanine
-
Aqueous buffer solution (e.g., Tris-HCl buffer, pH 8.5)
-
Bioreactor with temperature and pH control
Procedure:
-
Cultivate the engineered Corynebacterium glutamicum cells to the desired cell density.
-
Harvest the cells by centrifugation and resuspend them in the aqueous buffer to create a whole-cell biocatalyst suspension.
-
Introduce the whole-cell suspension into a bioreactor.
-
Maintain the temperature at 50°C and the pH at 8.5.
-
Add L-phenylalanine to the bioreactor to initiate the bioconversion.
-
Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of this compound using techniques like HPLC.
-
Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation or filtration.
-
Extract and purify the this compound from the supernatant. A repeated bioconversion process can be employed by recycling the cell biomass.
Microwave-Assisted Knoevenagel Condensation
This method employs microwave irradiation to accelerate the Knoevenagel condensation between benzaldehyde and malonic acid.
Materials:
-
Benzaldehyde
-
Malonic acid
-
Piperidine
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (e.g., 8 mmol) and malonic acid (e.g., 24 mmol) in DMF (e.g., 5 mL).
-
Add piperidine (e.g., 4 mmol) to the reaction mixture.
-
Seal the flask and place it in a microwave reactor.
-
Apply constant microwave power (e.g., 50 W) to reach a temperature of 90°C and maintain it for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Precipitate the product by adding a cold diluted aqueous solution of ammonium chloride.
-
Filter the precipitate, wash it with cold water, and dry it to obtain this compound.
Ultrasound-Assisted Perkin Reaction
This green approach utilizes ultrasonic waves to drive the Perkin reaction between benzaldehyde and acetic anhydride.
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Erlenmeyer flask
-
Ultrasonic bath (sonicator)
Procedure:
-
In an Erlenmeyer flask, mix benzaldehyde (e.g., 0.05 mole), acetic anhydride (e.g., 0.073 mole), and anhydrous sodium acetate (e.g., 0.03 mole).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 60 minutes at a temperature of 70°C.
-
After sonication, add distilled water to the reaction mixture.
-
Add a saturated sodium bicarbonate solution until the mixture becomes basic (to neutralize any unreacted acetic anhydride and convert this compound to its soluble sodium salt).
-
Distill the mixture to remove any unreacted benzaldehyde.
-
Cool the remaining solution and acidify it with concentrated hydrochloric acid to precipitate the this compound.
-
Filter the solid product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
The following diagrams illustrate the workflows and reaction mechanisms of the described green synthesis methods for this compound.
References
The Impact of Substitution on the Cytotoxicity of Cinnamic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of potential therapeutic compounds is paramount. Cinnamic acid and its derivatives have garnered significant interest for their diverse biological activities, including their potential as anticancer agents. This guide provides an objective comparison of the cytotoxicity of substituted versus unsubstituted cinnamic acids, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
The cytotoxicity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Generally, substituted cinnamic acids tend to exhibit higher cytotoxicity against various cancer cell lines compared to the unsubstituted parent compound.
Structure-Activity Relationship: How Substituents Modulate Cytotoxicity
The addition of certain functional groups to the basic this compound structure can dramatically enhance its cytotoxic effects. For instance, the presence of electron-withdrawing groups, such as a cyano group, on the aromatic rings of this compound derivatives has been shown to increase their cytotoxic and selective effects on malignant cell lines.[1] Studies have demonstrated that hydroxyl groups on the benzene ring are also crucial for higher cytotoxicity. The replacement of a hydroxyl group with a methoxy group has been found to reduce cytotoxic activity, underscoring the importance of the hydroxyl moiety.[2]
Furthermore, the type of ester or amide derivative also plays a role. For example, this compound esters with two hydroxyl groups on the benzene ring of the phenethyl moiety showed the highest cytotoxicity against oral squamous cell carcinoma cell lines.[2] In another study, methyl-substituted amide derivatives of this compound displayed potent in vitro cytotoxicity against the A-549 lung cancer cell line.[3]
Comparative Cytotoxicity Data
To illustrate the impact of substitution on cytotoxicity, the following table summarizes the 50% inhibitory concentration (IC50) values of various substituted and unsubstituted this compound derivatives against different human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Unsubstituted | HT-144 (Melanoma) | 2400 | [4] |
| Compound 5 | Cyano group on the alcohol part | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | |
| This compound phenethyl ester | Two hydroxy groups on the benzene ring | OSCC | 23.5 | |
| This compound phenethyl ester | Two hydroxy groups on the benzene ring | OSCC | 25.1 | |
| This compound phenethyl ester | Two hydroxy groups on the benzene ring | OSCC | 8.5 | |
| Compound 5 | Methyl-substituted amide | A-549 (Lung) | 10.36 | |
| Compound 1 | Methyl-substituted amide | A-549 (Lung) | 11.38 | |
| Compound 9 | Methyl-substituted amide | A-549 (Lung) | 11.06 | |
| Compound 56a | Substituted cinnamic acyl sulfonamide | MCF-7 (Breast) | 0.17 µg/mL | |
| Compound 5a | 3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino | HCT-116 (Colon) | 1.89 |
Experimental Protocols
The cytotoxicity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted and unsubstituted cinnamic acids) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative cytotoxicity study of this compound derivatives.
Caption: Experimental workflow for comparing the cytotoxicity of this compound derivatives.
Signaling Pathways of this compound-Induced Cytotoxicity
Cinnamic acids and their derivatives often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the activation of caspase signaling cascades. Ferulic acid, a methoxy and hydroxy-substituted this compound, has been shown to trigger apoptosis by altering the expression of procaspase-3, procaspase-8, procaspase-9, and other key apoptotic proteins like Bcl-2 and Bax. Unsubstituted this compound has also been found to induce apoptosis in breast cancer cells through a pathway mediated by TNFA-TNFR1, leading to the cleavage of caspase-8 and caspase-3.
The following diagram illustrates a simplified signaling pathway for this compound-induced apoptosis.
Caption: Simplified signaling pathways for this compound-induced apoptosis.
References
- 1. This compound derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Structure–Cytotoxicity Relationship of this compound Phenetyl Esters | Anticancer Research [ar.iiarjournals.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction techniques for cinnamic acid from plants
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal extraction method for cinnamic acid, a valuable bioactive compound found in various plants, most notably cinnamon. This publication provides a detailed comparison of common and advanced extraction techniques, supported by experimental data, to facilitate informed decisions in your research and development endeavors.
This compound and its derivatives are sought after for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The efficiency of extracting this compound from plant matrices is paramount for its subsequent purification and application. This guide delves into a head-to-head comparison of various extraction methodologies, from traditional to modern, evaluating them on key performance indicators such as yield, extraction time, and solvent consumption.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction technique is a critical step that influences the quantity and quality of the extracted this compound. The following table summarizes quantitative data from various studies, offering a clear comparison of the performance of different methods.
| Extraction Technique | Plant Source | Solvent | Yield of this compound | Extraction Time | Key Observations |
| Microwave-Assisted Extraction (MAE) | Cinnamon (Cinnamomum cassia) | 59% Ethanol | 6.48 mg/100 mL[1][2] | 3.4 minutes[1][2] | Reported as the most efficient green extraction method with the highest yield in a comparative study.[3] |
| Ultrasound-Assisted Extraction (UAE) | Cinnamon | 72% Ethanol | 41 mg/g (trans-cinnamic acid) | 50 minutes | A green extraction method with good efficiency and significantly lower solvent requirements compared to conventional methods. |
| Reflux Extraction (RE) | Cinnamon (Cinnamomum cassia) | Ethanol | Comparable to MAE and UAE | Longer duration | Consumes more time, energy, and solvent compared to MAE and UAE. |
| Maceration | Cinnamon (Cinnamomum burmanii) | 96% Ethanol | 151.35 ± 1.24 mg/g dry extract (trans-cinnamic acid) | 3-7 days | A simple, conventional method, but time-consuming. Yield is highly dependent on solvent polarity. |
| Soxhlet Extraction | Cinnamon (Cinnamomum burmanii) | 96% Ethanol | Lower than maceration in a comparative study | 3-24 hours | A continuous extraction method that can be efficient but may lead to thermal degradation of heat-sensitive compounds. |
| Hydrodistillation | Cinnamon | Water | Generally low (1-2% total essential oil yield) | Variable | Primarily used for extracting essential oils; this compound may be a minor component of the extract. |
| Supercritical Fluid Extraction (SFE) | Cinnamon (Cinnamomum cassia) | Supercritical CO2 | 1.6 ± 0.1% (w/w) total extract yield | Variable | A green technology suitable for nonpolar to low-polarity compounds. Yield of specific compounds like this compound can be optimized by adjusting parameters. |
| Ultrasonic-Microwave Synergistic Extraction | Cinnamon twigs | 75% Ethanol | Significantly improved compared to traditional methods | 20 minutes | This hybrid technique demonstrates higher efficiency and lower environmental impact. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the key extraction techniques discussed.
Microwave-Assisted Extraction (MAE)
Objective: To extract this compound from cinnamon powder using microwave energy.
Apparatus: A microwave extractor with controllable power and temperature.
Procedure:
-
Accurately weigh 2.5 g of cinnamon powder and place it into the extraction vessel.
-
Add 50 mL of 59% ethanol to the vessel.
-
Set the microwave power to 147.5 W and the extraction time to 3.4 minutes.
-
After extraction, cool the vessel to room temperature.
-
Filter the extract through Whatman No. 41 filter paper.
-
Adjust the final volume of the extract to 50 mL with the extraction solvent and store at 4 ± 1 °C for further analysis.
Ultrasound-Assisted Extraction (UAE)
Objective: To extract this compound from cinnamon powder using ultrasonic waves.
Apparatus: An ultrasonic cleaner or a probe-type sonicator.
Procedure:
-
Place a specific amount of cinnamon powder into an extraction vessel.
-
Add the chosen solvent (e.g., 72% ethanol) at a defined solid-to-liquid ratio.
-
Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Sonication is performed at a controlled temperature (e.g., 70 °C) for a specific duration (e.g., 50 minutes).
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
The extract is then ready for analysis.
Maceration
Objective: To extract this compound from plant material by soaking it in a solvent.
Procedure:
-
Coarsely powder the dried plant material.
-
Place the powdered material (e.g., 100 g of cinnamon bark) in a closed container.
-
Add a sufficient volume of the selected solvent (e.g., 1000 mL of 96% ethanol) to completely cover the plant material.
-
Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional shaking.
-
After the maceration period, strain the liquid extract.
-
Press the solid residue (marc) to recover the remaining liquid.
-
Combine the liquid extracts and filter to clarify. The resulting liquid extract is then dried.
Soxhlet Extraction
Objective: To continuously extract this compound from a solid sample using a recycling solvent.
Apparatus: Soxhlet extractor, round-bottom flask, condenser, and heating mantle.
Procedure:
-
Place the finely ground plant material in a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., ethanol) is placed in the round-bottom flask.
-
Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the level of the solvent in the thimble chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.
-
This cycle is repeated multiple times, typically for 3 to 24 hours, to ensure thorough extraction.
Visualizing the Extraction Workflow
To better understand the general process of isolating this compound, the following diagram illustrates a typical experimental workflow from plant material to purified compound.
Caption: General workflow for the extraction and purification of this compound.
The following diagram illustrates the logical relationship between different extraction techniques, categorizing them based on their underlying principles.
Caption: Classification of this compound extraction techniques.
References
- 1. Optimization of green extraction methods for this compound and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of green extraction methods for this compound and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cinnamic Acid: A Natural Antifungal Agent Challenging Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for safer and more sustainable antifungal solutions has propelled research into naturally derived compounds. Among these, cinnamic acid, a phenylpropanoid found in various plants, has demonstrated significant potential as a viable alternative to conventional synthetic fungicides. This guide provides an objective comparison of the antifungal activity of this compound against commercial fungicides, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Quantitative Comparison of Antifungal Efficacy
The antifungal potency of this compound and its derivatives has been evaluated against a range of pathogenic fungi and compared with commercial fungicides. The following table summarizes the key quantitative data from these studies.
| Fungal Species | Test Compound | Commercial Fungicide | Efficacy Metric | This compound/Derivative Value | Commercial Fungicide Value | Reference |
| Sclerotinia sclerotiorum | This compound | Carbendazim | EC50 (Mycelial Growth) | 9.37 - 42.54 µg/mL (avg. 18.77 µg/mL) | Not explicitly compared in the same assay | [1][2] |
| Sclerotinia sclerotiorum | This compound | Dimethachlon | Cross-resistance | No cross-resistance observed | No cross-resistance observed | [1][2] |
| Sclerotinia sclerotiorum | This compound | Carbendazim | In-pot Efficacy (2000 µg/mL) | >95% control | Not explicitly compared at the same concentration | [1] |
| Botrytis cinerea | This compound Derivative (7n) | Boscalid | Control Effect (on tomato) | >96% | Superior or similar to Boscalid | |
| Valsa mali | This compound Derivative (7z) | - | EC50 | 0.71 µg/mL | - | |
| Botrytis cinerea | This compound Derivative (7n) | - | EC50 | 1.41 µg/mL | - |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate and compare the antifungal activity of this compound with commercial fungicides.
Mycelial Growth Inhibition Assay
This assay is a fundamental method for assessing the in vitro antifungal activity of a compound by measuring the inhibition of fungal colony growth.
1. Fungal Isolates and Culture Preparation:
-
Pathogenic fungal isolates, such as Sclerotinia sclerotiorum or Botrytis cinerea, are obtained from infected plant tissues.
-
The isolates are cultured on a suitable growth medium, typically Potato Dextrose Agar (PDA), at a controlled temperature (e.g., 20-25°C) in the dark until sufficient mycelial growth is achieved.
2. Preparation of Test Compounds:
-
Stock solutions of this compound and the commercial fungicide (e.g., boscalid, carbendazim) are prepared by dissolving them in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or acetone.
-
A series of dilutions are then made to achieve the desired final concentrations for the assay.
3. Assay Procedure:
-
The prepared dilutions of this compound and the commercial fungicide are incorporated into molten PDA medium before it solidifies. A control group with only the solvent is also prepared.
-
Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing fungal culture and placed in the center of the fungicide-amended and control PDA plates.
-
The plates are incubated at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
4. Data Analysis:
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by regression analysis of the dose-response data.
Visualizing the Antifungal Mechanism
The antifungal action of this compound is multifaceted, involving the disruption of cellular structures and interference with key signaling pathways.
Experimental Workflow for Antifungal Activity Comparison
The following diagram illustrates a typical workflow for comparing the antifungal efficacy of this compound with a commercial fungicide.
Caption: Workflow for comparing antifungal activity.
Proposed Signaling Pathway of this compound's Antifungal Action
This compound and its derivatives exert their antifungal effects through a complex mechanism that involves both direct damage to the fungal cell and interference with cellular signaling. One of the proposed pathways involves the disruption of the cell wall integrity, leading to a cascade of downstream effects.
Caption: Antifungal signaling pathway of this compound.
References
A Comparative Guide to the Spectroscopic Identification of Cinnamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic compound, exists as two geometric isomers: cis (Z) and trans (E). The distinct spatial arrangement of the substituent groups around the carbon-carbon double bond in these isomers leads to differentiable spectroscopic properties. This guide provides a comparative analysis of cis- and trans-cinnamic acid using UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data to aid in their identification and characterization.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for the cis and trans isomers of this compound.
Table 1: UV-Visible Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| trans-Cinnamic Acid | 270 | Not Specified |
| cis-Cinnamic Acid | 262 | Not Specified |
Note: The extended conjugation in the planar trans isomer generally results in a higher molar absorptivity (ε) compared to the cis isomer.
Table 2: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Functional Group | trans-Cinnamic Acid | cis-Cinnamic Acid | General Expected Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~2500-3300 (broad) | Differences in band shape and frequency due to hydrogen bonding variations.[1][2] | 2500-3300 (broad) |
| C=O stretch (Carbonyl) | ~1680 | Significant differences are reported between isomers.[1] | 1680-1710 |
| C=C stretch (Alkene) | ~1630 | Significant differences are reported between isomers.[1] | 1620-1680 |
| C-H out-of-plane bend (trans) | ~980 | Absent | ~960-990 |
| C-H out-of-plane bend (cis) | Absent | Present | ~675-730 |
Table 3: ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton | trans-Cinnamic Acid (δ, ppm) | cis-Cinnamic Acid (δ, ppm) | Key Differentiating Feature |
| Vinyl-H (α to COOH) | ~6.53 (d) | ~5.9 (d) | The coupling constant (³JHH) between the two vinyl protons is a key identifier. For the trans isomer, it is approximately 16 Hz, while for the cis isomer, it is around 12-13 Hz.[1] |
| Vinyl-H (β to COOH) | ~7.59 (d) | ~6.9 (d) | |
| Aromatic-H | ~7.30-7.43 (m), 7.67-7.69 (m) | Similar region to trans | |
| Carboxyl-H | ~12.4 | Similar region to trans |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above.
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λmax) for each isomer.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Procedure:
-
Prepare dilute solutions (e.g., 0.01 mM) of both cis- and trans-cinnamic acid in a suitable UV-transparent solvent, such as methanol or ethanol.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum for each isomer over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each sample. The trans isomer is expected to have a λmax around 270 nm, while the cis isomer's is around 262 nm.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic vibrational frequencies of functional groups and differentiate the isomers based on their fingerprint regions.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the this compound isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
-
Place the KBr disc in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analyze the resulting spectrum for key absorption bands corresponding to the O-H, C=O, and C=C stretching vibrations, as well as the out-of-plane C-H bending modes that are characteristic of cis and trans alkenes.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical shifts and coupling constants of the protons in each isomer, particularly the vinyl protons, for unambiguous identification.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum to determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and the coupling constants (J-values) of the signals. The most significant differentiating feature will be the coupling constant between the two vinyl protons.
-
Mandatory Visualization
Caption: Workflow for the spectroscopic identification of this compound isomers.
References
Safety Operating Guide
Proper Disposal of Cinnamic Acid: A Guide for Laboratory Professionals
For immediate reference, the primary method for disposing of cinnamic acid is to engage a licensed professional waste disposal service. It is crucial to adhere to all federal, state, and local environmental regulations.
This compound, a common compound in research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side-shields, gloves, and a lab coat.[1] In case of a spill, avoid dust formation.[1][2] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][2] Do not let the product enter drains.
Disposal Protocol Summary
The recommended disposal method for this compound involves incineration. This process should be carried out by a licensed disposal company. The general procedure is to:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
The disposal company will typically dissolve or mix the material with a combustible solvent.
-
The mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated packaging should be disposed of as unused product.
This compound Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Regulatory Compliance
It is imperative to handle all waste in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste, following guidelines such as those listed in 40 CFR 261.3 by the US EPA. Always consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable regulations.
References
Safeguarding Your Research: A Guide to Handling Cinnamic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling cinnamic acid, including detailed personal protective equipment (PPE) requirements, step-by-step operational protocols, and proper disposal plans.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be appropriate in some workplaces. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][3] |
| Skin | Protective gloves (e.g., nitrile rubber, polychloroprene, butyl rubber, fluorocaoutchouc, polyvinyl chloride).[4] Lab coat or overalls and, if necessary, a P.V.C. apron.[4] | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Protective clothing should be impervious. |
| Respiratory | A dust respirator is recommended. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator should be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the integrity of the chemical.
Engineering Controls:
-
Work in a well-ventilated area. Use local exhaust ventilation or process enclosures to keep airborne levels below recommended exposure limits.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.
Precautions for Safe Handling:
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Minimize dust generation and accumulation.
Conditions for Safe Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician. |
Accidental Release Measures: For minor spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. For larger spills, evacuate personnel to a safe area and ensure adequate ventilation.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Product Disposal: Dispose of contents and container to an approved waste disposal plant. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. Always observe all federal, state, and local environmental regulations.
-
Contaminated Packaging: Dispose of as unused product. Empty containers may contain residual dust and should be handled with care.
Experimental Workflow for Handling this compound
To provide a clear, step-by-step guide for laboratory professionals, the following workflow outlines the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
